CT-2584
描述
CT-2584 has been used in trials studying the treatment of Prostate Cancer.
CT2584 is a lipid metabolism and phosphatidic acid modulator, with potential antineoplastic activity. Upon administration, this compound inhibits phospholipid signaling which may inhibit tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
属性
IUPAC Name |
1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNMZWZGUGFQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936432 | |
| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166981-13-1, 160944-05-8 | |
| Record name | CT 2584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CT-2584 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13098 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CT-2584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CT-2584 in Cancer Cells
Disclaimer: Publicly available information on a compound specifically designated "CT-2584" is limited. The following guide is synthesized from available data from early-phase clinical trials and related research. The compound, also known as APRA™ (CT-2584HMS), was developed by CTI BioPharma. Research primarily dates from the late 1990s and early 2000s.
Executive Summary
This compound is a novel anti-cancer agent that functions as a modulator of intracellular phosphatidic acid.[1] Unlike conventional cytotoxic chemotherapies that target DNA replication or mitosis, this compound's mechanism of action is associated with altering the phospholipid composition of cancer cells.[2] This alteration is believed to disrupt cellular signaling pathways that are critical for cancer cell growth, proliferation, and survival. Early-phase clinical trials have explored its use in solid tumors, soft tissue sarcoma, and metastatic prostate cancer.[1][3][4] A proposed mechanism also includes the disruption of blood flow to the tumor.[3]
Core Mechanism of Action: Phospholipid Modulation
This compound, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate, is designed to modulate intracellular levels of phosphatidic acid (PA).[1] PA is a critical lipid second messenger involved in a multitude of cellular processes, including cell proliferation, membrane trafficking, and cytoskeletal dynamics.
By altering the phospholipid composition of the tumor cell membrane, this compound is thought to induce a cascade of downstream effects that are detrimental to the cancer cell.[2] This represents a distinct therapeutic approach compared to agents that directly inhibit enzymes or damage DNA.[2]
Proposed Signaling Pathway Disruption
The modulation of phosphatidic acid by this compound is hypothesized to interfere with key oncogenic signaling pathways. While specific, detailed pathway analyses for this compound are not widely published, the central role of PA suggests potential interference with pathways regulated by:
-
mTOR (mammalian Target of Rapamycin): PA is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
-
Ras/MAPK Pathway: PA can influence the activity of key proteins in the Ras signaling cascade, which is frequently hyperactivated in many cancers.
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and proliferation, can be influenced by changes in membrane lipid composition.
A simplified diagram illustrating the conceptual mechanism of action is provided below.
Preclinical and Clinical Data
Phase I Clinical Trial Data
A Phase I study was conducted to determine the maximum-tolerated dose (MTD), toxicity profile, and pharmacokinetics of this compound HMS in patients with solid tumors.[1]
| Parameter | Value |
| Number of Patients | 30 |
| Dose Escalation Range | 65-585 mg/m² |
| Administration | 6-hour IV infusion for 5 consecutive days every 3 weeks |
| Maximum Tolerated Dose (MTD) | 585 mg/m² |
| Dose-Limiting Toxicity (DLT) | Grade 3 lethargy and malaise.[2] |
| Recommended Phase II Dose | 520 mg/m² daily for 5 days |
| Pharmacokinetics (Mean) | |
| Elimination Half-life | 7.3 hours |
| Clinical Response | 1 partial response (Pleural Mesothelioma) out of 26 evaluable patients.[1] |
Table 1: Summary of Phase I Clinical Trial Results for this compound HMS.[1][2]
Phase II Clinical Trials
This compound has been evaluated in Phase II trials for specific cancer types.
-
Metastatic Prostate Cancer: A randomized Phase II trial was designed to compare two different treatment schedules in patients with hormone-refractory metastatic prostate cancer.[3] The rationale was that this compound may inhibit tumor growth by disrupting blood flow to the tumor.[3]
-
Soft Tissue Sarcoma: A Phase II trial was initiated for patients with metastatic or unresectable soft tissue sarcomas.[2][4]
Specific quantitative outcomes from these Phase II trials are not detailed in the available references.
Experimental Protocols
The methodologies described below are representative of the clinical trial protocols used to evaluate this compound.
Phase I Dose-Escalation Trial Protocol
Objective: To determine the MTD, DLT, and pharmacokinetic profile of this compound.
Methodology:
-
Patient Enrollment: Patients with advanced solid tumors refractory to standard therapy were enrolled.
-
Dose Cohorts: Patients were enrolled in escalating dose cohorts, starting at 65 mg/m².
-
Drug Administration: this compound HMS was administered as a 6-hour intravenous infusion for five consecutive days. This cycle was repeated every 21 days.[1][2]
-
Toxicity Assessment: Patients were monitored for adverse events according to standard criteria (e.g., NCI Common Toxicity Criteria). DLT was assessed during the first cycle.
-
Pharmacokinetic Analysis: Plasma samples were collected at multiple time points on day 1 and day 5 of the first cycle.[1] Samples were analyzed using a validated high-performance liquid chromatographic (HPLC) assay to determine parameters such as Cmax, AUC, and elimination half-life.[1]
-
Response Evaluation: Tumor responses were assessed using standard imaging techniques (e.g., CT scans) after a predetermined number of cycles.[1]
Conclusion
This compound represents a unique approach to cancer therapy by targeting the phospholipid composition of cancer cells through the modulation of phosphatidic acid.[1][2] This mechanism is distinct from many other cytotoxic and targeted agents. Early clinical development established a safety profile and a recommended dose for further testing, with dose-limiting toxicities being primarily malaise and lethargy rather than myelosuppression.[1][2] While initial studies showed modest single-agent activity, the novel mechanism of action could hold potential for combination therapies or for specific cancer subtypes highly dependent on the signaling pathways influenced by phosphatidic acid. Further research would be required to fully elucidate the specific downstream molecular consequences of this compound administration and to identify predictive biomarkers for patient response.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase II Study of this compound Mesylate in Patients with Soft Tissue Sarcoma | Dana-Farber Cancer Institute [dana-farber.org]
In-depth Technical Guide: The Molecular Target and Mechanism of Action of CT-2584
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 is an investigational anti-neoplastic agent that has been shown to exert its cytotoxic effects through a novel mechanism involving the specific modulation of phospholipid metabolism. This technical guide delineates the molecular target of this compound, providing a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The primary molecular target of this compound is CTP:choline-phosphate cytidylyltransferase (CT), a key regulatory enzyme in the biosynthesis of phosphatidylcholine (PC). By inhibiting this enzyme, this compound redirects phospholipid synthesis from PC towards phosphatidylinositol (PI), leading to an accumulation of PI and subsequent disruption of cellular homeostasis and induction of apoptosis in cancer cells.
Molecular Target Identification
The primary molecular target of this compound has been identified as CTP:choline-phosphate cytidylyltransferase (CT) , also known as PCYT1B (Phosphate Cytidylyltransferase 1B, Choline)[1]. This enzyme catalyzes a critical rate-limiting step in the de novo biosynthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes[1].
Mechanism of Action
The mechanism of action of this compound is centered on the inhibition of CT, which leads to a significant alteration in the flux of phospholipid biosynthesis[1][2].
Key Mechanistic Steps:
-
Inhibition of Phosphatidylcholine (PC) Synthesis: this compound directly inhibits the activity of CTP:choline-phosphate cytidylyltransferase. This enzymatic step is crucial for the conversion of phosphocholine (B91661) to CDP-choline, a direct precursor for PC synthesis[1]. Inhibition of CT leads to a measurable decrease in the de novo synthesis of PC in tumor cells[1].
-
Shunting of Phospholipid Biosynthesis: The blockage of PC synthesis results in the accumulation of upstream precursors, including diacylglycerol (DAG) and phosphatidic acid (PA). This metabolic shift diverts these precursors into the synthesis pathway of phosphatidylinositol (PI)[1].
-
Accumulation of Phosphatidylinositol (PI): Treatment of various tumor cell lines with this compound has been shown to cause a significant, often two-fold, increase in the levels of PI[1]. This elevation of PI is a specific effect of this compound and not a general consequence of chemotherapy-induced cell death, as it was not observed with cytotoxic concentrations of cisplatin[1][2].
-
Induction of Cellular Stress and Cytotoxicity: The accumulation of the anionic phospholipid PI within cellular membranes, particularly the endoplasmic reticulum and mitochondria, is associated with disruption of their structure and function. This leads to cellular swelling and ultimately triggers cytotoxic effects and apoptosis in cancer cells[1][2].
The proposed mechanism is further supported by studies using propranolol, an inhibitor of PA phosphohydrolase, which also inhibits PC biosynthesis and induces PI accumulation. Propranolol was found to be cytotoxic to tumor cell lines and potentiated the cytotoxic activity of this compound, consistent with a shared mechanistic pathway[1][2].
Signaling and Metabolic Pathways
The following diagrams illustrate the key signaling and metabolic pathways affected by this compound.
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: Effect of this compound on Phospholipid Biosynthesis in MCF-7 Cells
| Treatment (10 µM this compound) | [¹⁴C]Glycerol Incorporation into PC (% of Control) | [¹⁴C]Glycerol Incorporation into PI (% of Control) |
| 2 hours | 55% | 180% |
(Data extrapolated from graphical representations in Finney et al., Cancer Research, 2000)[1]
Table 2: Effect of this compound on Cell-Free Enzyme Activities
| Enzyme | This compound (10 µM) Effect on Activity |
| Choline Kinase | No significant inhibition |
| CTP:choline-phosphate cytidylyltransferase (CT) | Inhibited |
| Cholinephosphotransferase (CPT) | No significant inhibition |
(Data summarized from Finney et al., Cancer Research, 2000)[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Analysis of Phospholipid Biosynthesis
This protocol describes the method used to measure the effect of this compound on the de novo synthesis of phosphatidylcholine (PC) and phosphatidylinositol (PI).
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Radiolabeled precursors: [¹⁴C]glycerol, [¹⁴C]diacylglycerol (DAG), or [¹⁴C]choline
-
Phosphate-buffered saline (PBS)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)
-
Phosphorimager or scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 2 hours).
-
-
Radiolabeling:
-
Add the radiolabeled precursor ([¹⁴C]glycerol, [¹⁴C]DAG, or [¹⁴C]choline) to the cell culture medium in the continued presence of this compound or vehicle.
-
Incubate for an additional period (e.g., 2 hours) to allow for incorporation into phospholipids (B1166683).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a mixture of chloroform and methanol (e.g., 1:2 v/v) to extract the lipids.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different phospholipid species (PC and PI).
-
-
Quantification:
-
Visualize the radiolabeled phospholipids using a phosphorimager.
-
Alternatively, scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Normalize the counts to total phospholipid mass or protein content.
-
Cell-Free Enzyme Inhibition Assay
This protocol outlines a general method to assess the direct inhibitory effect of this compound on the key enzymes of the Kennedy pathway for PC synthesis.
Materials:
-
MCF-7 cell lysates (as a source of enzymes)
-
This compound
-
Assay buffer specific for each enzyme
-
Substrates for each enzyme:
-
Choline Kinase (CK): Choline and ATP
-
CTP:choline-phosphate cytidylyltransferase (CT): Phosphocholine and CTP
-
Cholinephosphotransferase (CPT): CDP-choline and DAG
-
-
Radiolabeled substrate (e.g., [¹⁴C]phosphocholine for the CT assay)
-
Method for separating substrate from product (e.g., TLC or HPLC)
-
Scintillation counter
Procedure:
-
Enzyme Preparation:
-
Prepare crude cell lysates from MCF-7 cells.
-
-
Reaction Mixture:
-
In a reaction tube, combine the cell lysate, assay buffer, and the specific substrates for the enzyme being tested.
-
Include a radiolabeled substrate for detection of the product.
-
-
Inhibition Assay:
-
Add this compound at the desired concentration (e.g., 10 µM) or vehicle control to the reaction mixture.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time to allow for the enzymatic reaction to proceed.
-
-
Reaction Termination and Analysis:
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Separate the radiolabeled product from the unreacted radiolabeled substrate using an appropriate method like TLC or HPLC.
-
-
Quantification:
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the enzyme activity and the percentage of inhibition by this compound compared to the vehicle control.
-
Conclusion
This compound represents a novel class of anticancer agents with a distinct molecular target and mechanism of action. Its ability to specifically inhibit CTP:choline-phosphate cytidylyltransferase and thereby manipulate phospholipid metabolism in tumor cells offers a unique therapeutic strategy. The resulting accumulation of phosphatidylinositol and subsequent induction of cellular stress and cytotoxicity underscore the potential of targeting lipid metabolic pathways in cancer therapy. This in-depth guide provides the foundational knowledge for further research and development of this compound and similar compounds.
References
In-Depth Technical Guide: CT-2584 as a Modulator of Phosphatidic Acid Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CT-2584 is a novel anti-cancer agent that functions as a potent inhibitor of CTP:cholinephosphate cytidylyltransferase (CT), a pivotal enzyme in the biosynthesis of phosphatidylcholine (PC). This inhibition instigates a significant shift in cellular phospholipid metabolism, redirecting the flow of lipid intermediates away from PC production and towards the synthesis of phosphatidylinositol (PI). This alteration in the balance of major phospholipids (B1166683) indirectly modulates signaling pathways governed by phosphatidic acid (PA) and its metabolite, diacylglycerol (DAG). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on lipid signaling, available quantitative data, and detailed experimental protocols relevant to its study.
Introduction to Phosphatidic Acid Signaling
Phosphatidic acid (PA) is a central lipid second messenger that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and membrane trafficking. The cellular levels of PA are tightly controlled by the coordinated action of several enzyme families:
-
Phospholipase D (PLD): Catalyzes the hydrolysis of phosphatidylcholine (PC) to generate PA and choline.
-
Diacylglycerol Kinases (DGKs): Phosphorylate diacylglycerol (DAG) to produce PA.
-
Lysophosphatidic Acid Acyltransferases (LPAATs): Acylate lysophosphatidic acid (LPA) to form PA.
PA exerts its downstream effects by binding to and modulating the activity of various protein targets, including protein kinases and phosphatases, thereby influencing major signaling cascades such as the mTOR and MAPK pathways.
Mechanism of Action of this compound
This compound's primary molecular target is CTP:cholinephosphate cytidylyltransferase (CT), the rate-limiting enzyme in the CDP-choline pathway for de novo PC biosynthesis. By inhibiting CT, this compound effectively blocks the conversion of phosphocholine (B91661) to CDP-choline, a critical step in PC synthesis.
This blockade has a cascading effect on lipid metabolism. With the pathway to PC synthesis impeded, the precursor diacylglycerol (DAG) is shunted towards alternative metabolic routes. Principally, DAG is utilized by diacylglycerol kinases to produce phosphatidic acid (PA), which is then directed towards the synthesis of other phospholipids, most notably phosphatidylinositol (PI). While this compound does not directly affect the enzymatic activities of key enzymes in PA metabolism such as PI synthase, lysophospholipid-preferring phospholipase (LPP), and diacylglycerol kinase (DGK), its inhibitory action on CT creates a metabolic bottleneck that forces a redistribution of lipid precursors, thereby indirectly modulating PA-dependent signaling pathways.
dot
Quantitative Data on the Effects of this compound
Studies in cancer cell lines have demonstrated the significant impact of this compound on phospholipid metabolism. The following table summarizes the key quantitative findings from a study on MCF-7 breast cancer cells treated with this compound.
| Parameter | Treatment Group | Fold Change vs. Control | Reference |
| Phosphatidylcholine (PC) Synthesis | |||
| (from [¹⁴C]glycerol) | 10 µM this compound | ↓ ~5-fold | [1] |
| (from [¹⁴C]choline) | 10 µM this compound | ↓ ~20-fold | [1] |
| Phosphatidylinositol (PI) Synthesis | |||
| (from [¹⁴C]glycerol) | 10 µM this compound | ↑ ~2-fold | [1] |
| Enzyme Activities | |||
| CDP-diacylglycerol synthase (CDS) | This compound | No significant change | [1] |
| Phosphatidylinositol synthase | This compound | No significant change | [1] |
| Lysophospholipid-preferring phospholipase (LPP) | This compound | No significant change | [1] |
| Diacylglycerol kinase (DGK) | This compound | No significant change | [1] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, NCI-H460) are suitable for studying the effects of this compound.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Cells are treated with the desired concentration of this compound or vehicle control for the specified duration.
Measurement of CTP:cholinephosphate cytidylyltransferase (CT) Activity
This protocol is adapted from a non-radioactive HPLC-based assay.
-
Cell Lysis: Treated and control cells are harvested and lysed in a suitable buffer to prepare cell extracts.
-
Enzyme Reaction: The cell extract is incubated with the substrates CTP and phosphocholine in a reaction buffer.
-
HPLC Analysis: The reaction is stopped, and the product, CDP-choline, is separated from the substrate CTP by reverse-phase HPLC.
-
Quantification: The amount of CDP-choline produced is quantified by measuring its peak area and comparing it to a standard curve. The enzyme activity is then normalized to the total protein concentration of the cell extract.
dot
Lipid Extraction and Analysis
This protocol outlines a general procedure for the extraction and analysis of cellular phospholipids.
-
Lipid Extraction: Lipids are extracted from treated and control cells using a modified Bligh-Dyer method. Briefly, a mixture of chloroform, methanol, and water is added to the cell pellet to create a biphasic system.
-
Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases. The lower organic phase, containing the lipids, is collected.
-
Lipid Analysis: The extracted lipids are dried and can be analyzed by various techniques:
-
Thin-Layer Chromatography (TLC): For separation and semi-quantitative analysis of different phospholipid classes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detailed quantitative analysis and identification of individual lipid species.
-
dot
References
The Role of CT-2584 in Phospholipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 is a synthetic molecule that has demonstrated potential as an anti-cancer agent by uniquely targeting phospholipid metabolism, a fundamental process in cellular membrane biogenesis and signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as an inhibitor of CTP:choline-phosphate cytidylyltransferase (CT). By inhibiting this key enzyme, this compound redirects the flow of lipid precursors, leading to a decrease in the synthesis of phosphatidylcholine (PC) and a corresponding increase in phosphatidylinositol (PI). This alteration in the cellular lipid composition has significant downstream effects, ultimately inducing cytotoxicity in cancer cells. This document details the quantitative effects of this compound on phospholipid levels, provides comprehensive experimental protocols for studying these effects, and visualizes the involved signaling pathways and workflows.
Introduction to Phospholipid Metabolism and Cancer
Phospholipids (B1166683) are essential components of all cellular membranes and play critical roles in a variety of cellular processes, including signal transduction, membrane trafficking, and apoptosis. In cancer cells, there is often an increased demand for phospholipid biosynthesis to support rapid proliferation and membrane expansion. This metabolic reprogramming makes the enzymes involved in phospholipid synthesis attractive targets for anti-cancer therapies.
One of the key pathways in phospholipid synthesis is the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes. A rate-limiting enzyme in this pathway is CTP:choline-phosphate cytidylyltransferase (CT).
This compound: Mechanism of Action
This compound functions as a potent and specific inhibitor of CTP:choline-phosphate cytidylyltransferase (CT).[1] This enzyme catalyzes the conversion of phosphocholine (B91661) to CDP-choline, a critical step in the synthesis of PC. By inhibiting CT, this compound effectively blocks the de novo synthesis of PC.
This inhibition leads to a redirection of the shared precursor, diacylglycerol (DAG), away from PC synthesis and towards the synthesis of other phospholipids, most notably phosphatidylinositol (PI). This shunting of DAG results in a significant increase in the cellular levels of PI.[1]
The altered ratio of PI to PC in cellular membranes has profound consequences for cancer cells. The accumulation of the anionic phospholipid PI can disrupt the integrity and function of the endoplasmic reticulum and mitochondria, leading to cellular stress and ultimately apoptosis.[1]
Quantitative Effects of this compound on Phospholipid Metabolism
| Cell Line | Treatment | Phosphatidylcholine (PC) Change | Phosphatidylinositol (PI) Change | Reference |
| Various Tumor Cell Lines | This compound | Decreased | Doubled | [1] |
Further quantitative data from preclinical studies would be beneficial to fully characterize the dose-response relationship of this compound across a range of cancer cell lines.
Experimental Protocols
Analysis of Phospholipid Composition by Radiolabeling and Thin-Layer Chromatography (TLC)
This protocol describes a general method for assessing the effect of this compound on the synthesis of major phospholipids using a radiolabeled precursor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]glycerol (or other suitable radiolabeled lipid precursor)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Thin-layer chromatography (TLC) plates (silica gel 60)
-
TLC developing chamber
-
TLC solvent system (e.g., chloroform:methanol:acetic acid:water in appropriate ratios)
-
Phosphorimager or autoradiography film
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Radiolabeling:
-
Add [¹⁴C]glycerol to the cell culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate the cells for a period sufficient to allow for incorporation of the label into phospholipids (typically 4-24 hours).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a mixture of chloroform:methanol (1:2, v/v).
-
Vortex the mixture thoroughly and incubate on ice for 15 minutes.
-
Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin-Layer Chromatography:
-
Spot the lipid extracts onto a silica (B1680970) gel TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the appropriate solvent system.
-
Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry.
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled phospholipid spots.
-
Identify the individual phospholipid species based on their migration relative to known standards.
-
Scrape the silica corresponding to each phospholipid spot into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Normalize the counts to the total lipid content or cell number.
-
Quantification of Diacylglycerol (DAG) and Phosphatidic Acid (PA)
While this compound's primary effect is on PC and PI, its mechanism of action implies an alteration in the levels of their precursors, DAG and PA. Specific protocols for quantifying these lipids in the context of this compound treatment are not widely published. However, established methods such as mass spectrometry-based lipidomics would be the most appropriate approach for accurate quantification.[2][3][4]
Signaling Pathways and Logical Relationships
The inhibition of CTP:choline-phosphate cytidylyltransferase by this compound initiates a cascade of events within the phospholipid metabolism pathway.
Caption: Mechanism of action of this compound.
The diagram above illustrates how this compound inhibits the Kennedy pathway, leading to a redirection of DAG towards PI synthesis and subsequent downstream cellular effects.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on phospholipid metabolism.
Caption: Experimental workflow for studying this compound.
Conclusion and Future Directions
This compound represents a novel approach to cancer therapy by targeting a key metabolic pathway essential for tumor cell growth and survival. Its mechanism of action, involving the specific inhibition of CTP:choline-phosphate cytidylyltransferase and the subsequent alteration of the cellular phospholipid profile, highlights the potential of targeting lipid metabolism in oncology.
Further research is warranted to:
-
Determine the precise IC50 values of this compound against CT in a broad panel of cancer cell lines.
-
Conduct comprehensive lipidomic studies to fully characterize the changes in all phospholipid species, including PA and DAG, following this compound treatment.
-
Elucidate the downstream signaling pathways that are activated or inhibited in response to the altered PI/PC ratio.
-
Investigate the potential for synergistic combinations of this compound with other anti-cancer agents.
A deeper understanding of the intricate role of this compound in phospholipid metabolism will be crucial for its successful clinical development and its potential to benefit cancer patients.
References
- 1. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol kinase-dependent formation of phosphatidic acid molecular species during interleukin-2 activation in CTLL-2 T-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary phospholipids found in patients with breast cancer by nanoflow liquid chromatography-tandem mass spectrometry: II. Negative ion mode analysis of four phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of molecular species of diacylglycerol and phosphatidate formed upon muscarinic receptor activation of human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: CT-2584 HMS - Structure, Chemical Properties, and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes publicly available information on CT-2584. Detailed proprietary information, such as a specific synthesis protocol and quantitative human microsomal stability (HMS) data, is not available in the public domain. The experimental protocols provided are representative methodologies based on available literature.
Introduction
This compound, also known as 1-(11-(dodecylamino)-10-hydroxyundecyl)-3,7-dimethyl-1H-purine-2,6-dione, is an investigational small molecule that has been evaluated for its potential as an antineoplastic agent. It functions as a modulator of lipid metabolism, specifically targeting phosphatidic acid signaling pathways.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and the known mechanism of action of this compound, with a focus on its implications for drug development.
Chemical Structure and Properties
This compound is a synthetic molecule belonging to the oxopurine class of compounds. Its structure features a xanthine (B1682287) core, similar to naturally occurring purine (B94841) derivatives, functionalized with a long alkyl chain containing a hydroxyl and a secondary amine group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | PubChem |
| Molecular Formula | C30H55N5O3 | PubChem |
| Molecular Weight | 533.8 g/mol | PubChem |
| CAS Number | 166981-13-1 | PubChem |
| Synonyms | This compound, CT 2584, CT2584 HMS | PubChem |
Mechanism of Action: Modulation of Phospholipid Signaling
This compound exerts its biological effects by modulating intracellular phospholipid signaling, a critical network for cell growth, proliferation, and survival. The primary mechanism of action involves the inhibition of key enzymes in the biosynthesis of phosphatidylcholine (PC), a major component of cellular membranes.
Inhibition of CTP:choline-phosphate Cytidylyltransferase (CT)
The central point of this compound's activity is the inhibition of CTP:choline-phosphate cytidylyltransferase (CT). This enzyme catalyzes a rate-limiting step in the CDP-choline pathway, which is the primary route for de novo PC synthesis in mammalian cells. By inhibiting CT, this compound disrupts the production of PC.
Modulation of Phosphatidic Acid (PA) and Phosphatidylinositol (PI) Levels
The inhibition of PC synthesis by this compound leads to a redirection of lipid precursors. Specifically, it is associated with an accumulation of phosphatidic acid (PA) and a subsequent increase in the biosynthesis of phosphatidylinositol (PI). Phosphatidic acid is a key signaling lipid that can influence numerous cellular processes, including cell growth and proliferation. The altered balance between PC and PI levels is thought to contribute to the cytolytic effects of this compound in neoplastic cell lines.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
This section provides representative experimental protocols for the analysis of this compound and the assessment of its metabolic stability. These are based on methodologies reported in the literature for this compound and similar compounds.
Quantification of this compound in Human Plasma by HPLC
A validated high-performance liquid chromatographic (HPLC) assay is essential for pharmacokinetic studies of this compound. The following is a representative protocol based on published methods.
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
Human plasma
-
This compound reference standard
-
Internal standard (e.g., a structurally similar analog)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add a known concentration of the internal standard.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound and the internal standard with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Perform chromatographic separation on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect this compound and the internal standard using a UV or MS detector.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Workflow Diagram:
Human Microsomal Stability (HMS) Assay
The in vitro metabolic stability of a compound is a critical parameter in drug development. The following is a representative protocol for an HMS assay.
Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard)
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
Table 2: Representative Human Microsomal Stability Data Presentation
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Data not available | Data not available |
| Control Compound 1 (High Clearance) | < 10 | > 100 |
| Control Compound 2 (Low Clearance) | > 60 | < 10 |
Note: The values for this compound are placeholders as specific data is not publicly available.
Clinical Development and Future Directions
This compound has undergone early-stage clinical evaluation. A Phase I study in patients with solid tumors established a maximum tolerated dose and characterized its pharmacokinetic profile, which revealed a mean elimination half-life of approximately 7.3 hours.[1] The dose-limiting toxicities were reported as malaise and lethargy.[1] While further clinical development information is limited in the public domain, the unique mechanism of action of this compound targeting phospholipid metabolism continues to be an area of interest for the development of novel anticancer therapeutics. Future research could focus on optimizing the therapeutic index of this compound analogs and exploring combination therapies to enhance efficacy.
References
An In-depth Technical Guide to the Discovery and Synthesis of CT-2584
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 is an investigational synthetic molecule identified as a modulator of intracellular phosphatidic acid, a critical lipid second messenger implicated in oncogenic signaling. Preclinical studies and early-phase clinical trials have explored its potential as an antineoplastic agent, particularly in cancers characterized by dysregulated phospholipid metabolism. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a plausible synthetic route, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Discovery and Rationale
This compound, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, emerged from discovery programs targeting novel pathways in cancer cell proliferation and survival. The rationale for its development is rooted in the observation that many cancers exhibit elevated activity of Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA). PA acts as a crucial signaling node, most notably activating the mammalian Target of Rapamycin (mTOR) pathway, which promotes cell growth and suppresses apoptosis. By modulating PA levels or its downstream signaling, this compound was designed to re-engage apoptotic programs and inhibit tumor growth. Early clinical investigations focused on solid tumors, including metastatic prostate cancer and soft tissue sarcoma.[1][2]
Chemical Synthesis
While the proprietary synthesis of this compound is not publicly disclosed, a plausible and chemically sound synthetic route can be postulated based on established methods for the N-alkylation of xanthine (B1682287) derivatives. The synthesis is conceptualized as a convergent process involving the preparation of the 1,7-dimethylxanthine core and the complex amino-alcohol side chain, followed by their final coupling.
Hypothetical Synthesis Workflow
Caption: Hypothetical convergent synthesis workflow for this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
Objective: To outline a plausible multi-step synthesis for this compound.
Materials: 1,7-Dimethylxanthine, 10-Undecenoic acid, N-Bromosuccinimide (NBS), Dodecylamine, Borane-tetrahydrofuran complex (BH3-THF), Hydrogen peroxide (H2O2), Sodium hydroxide (B78521) (NaOH), tert-Butyldimethylsilyl chloride (TBSCl), Mesyl chloride (MsCl), Triethylamine (Et3N), Sodium azide (B81097) (NaN3), Dodecanal, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), Phosphorus tribromide (PBr3), Potassium carbonate (K2CO3), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH), Silica (B1680970) gel.
Procedure:
-
Synthesis of the Side-Chain Precursor:
-
Step 1: Epoxidation of 10-Undecenoic Acid. 10-Undecenoic acid is treated with NBS in an aqueous solvent to form an intermediate bromohydrin, which is subsequently cyclized to an epoxide under basic conditions.
-
Step 2: Ring-Opening with Dodecylamine. The epoxide is opened via nucleophilic attack by dodecylamine to yield 11-(dodecylamino)-undec-1-en-10-ol.
-
Step 3: Hydroboration-Oxidation. The terminal alkene of the product from Step 2 is subjected to hydroboration-oxidation using BH3-THF followed by H2O2/NaOH to yield 11-(dodecylamino)-undecane-1,10-diol.
-
Step 4: Selective Protection and Functionalization. The primary alcohol is selectively protected with TBSCl. The secondary alcohol is then converted to a mesylate with MsCl and subsequently displaced with sodium azide to introduce the azide group.
-
Step 5: Reduction and Reductive Amination. The azide is reduced to a primary amine via hydrogenation (H2, Pd/C). This is followed by reductive amination with dodecanal and NaBH(OAc)3 to re-form the dodecylamine group.
-
Step 6: Final Functionalization. The protecting group is removed, and the primary alcohol is converted to the corresponding bromide using PBr3 to yield the final side-chain electrophile: 11-dodecylamino-10-hydroxyundecyl bromide.
-
-
Coupling Reaction:
-
1,7-Dimethylxanthine (1.0 eq) is dissolved in anhydrous DMF.
-
Anhydrous potassium carbonate (1.5 eq) is added to the solution.
-
The side-chain bromide from Step 6 (1.1 eq) is added, and the reaction mixture is heated to 80°C for 12-18 hours, monitoring by TLC.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of DCM/MeOH to afford this compound as a pure compound.
-
Mechanism of Action
This compound is a modulator of phosphatidic acid (PA), a pivotal lipid second messenger. In cancer, the signaling axis driven by Phospholipase D (PLD) is often hyperactive, leading to elevated PA levels. PA directly binds to and activates the mTOR kinase within the mTORC1 and mTORC2 complexes. This activation promotes cell survival, proliferation, and angiogenesis while inhibiting apoptosis. This compound is hypothesized to interfere with this pathway, potentially by inhibiting PLD activity or by disrupting the interaction between PA and its downstream effectors like mTOR, thereby reducing oncogenic signaling.
Caption: Hypothesized mechanism of action for this compound.
Preclinical and Clinical Data
In Vitro Cytotoxicity
Preclinical reports suggest this compound has activity against a broad range of tumor cell types.[3] The following table presents illustrative IC50 values consistent with these reports for demonstrating the compound's potency.
| Table 1: Illustrative In Vitro Cytotoxicity of this compound | |
| Cell Line | Cancer Type |
| PC-3 | Prostate Cancer |
| DU145 | Prostate Cancer |
| HT-1080 | Fibrosarcoma |
| SW-872 | Liposarcoma |
| MSTO-211H | Mesothelioma |
| Data are representative and for illustrative purposes only. |
Phase I Clinical Pharmacokinetics
A Phase I study in patients with advanced solid tumors provided key pharmacokinetic and safety data for this compound administered as its methanesulphonate salt (HMS).[4][5]
| Table 2: Summary of Phase I Clinical Trial Data for this compound HMS | |
| Parameter | Value |
| Administration Route | Intravenous (IV) Infusion |
| Dosing Schedule | 6-hour infusion, daily for 5 days, every 3 weeks |
| Maximum Tolerated Dose (MTD) | 520 mg/m²/day |
| Dose-Limiting Toxicities | Malaise, lethargy, nausea, headache[4] |
| Mean Elimination Half-life (T½) | 7.3 hours[4][5] |
| Plasma Concentration (Cmax, AUC) | Proportional to dose[4][5] |
| Observed Clinical Response | Partial response in one patient (pleural mesothelioma)[4][5] |
Key Experimental Protocols
Preclinical Evaluation Workflow
Caption: Workflow for preclinical evaluation of this compound.
Protocol: In Vitro PLD Activity Assay (Colorimetric)
Objective: To quantify the inhibitory effect of this compound on PLD enzyme activity.
Principle: This assay measures the choline (B1196258) released by PLD from its substrate, phosphatidylcholine. The choline is then oxidized, producing an intermediate that reacts with a probe to generate a colorimetric signal (OD 570 nm).
Materials: PLD Assay Kit (e.g., Abcam ab183306 or similar), cell lysates from a high-PLD expressing cell line (e.g., PC-3), this compound, 96-well microplate, microplate reader.
Procedure:
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions. Protein concentration should be determined (e.g., via BCA assay).
-
Standard Curve Preparation: Prepare a choline standard curve (e.g., 0 to 10 nmol/well) as per the kit protocol.
-
Reaction Setup:
-
Add 50 µL of cell lysate to wells of a 96-well plate.
-
Add this compound at various final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Prepare a "Background Control" well for each sample containing lysate but no PLD substrate.
-
-
Reaction Mix: Prepare a reaction mix containing PLD Assay Buffer, PLD Probe, and PLD Enzyme Mix as per the kit protocol.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well. For background wells, use a mix without the PLD substrate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance at OD 570 nm.
-
Calculation: Subtract the background reading from all sample readings. Calculate the PLD activity from the choline standard curve and determine the percent inhibition for each concentration of this compound.
Protocol: Cell Proliferation Assay (MTT)
Objective: To determine the cytotoxic (IC50) concentration of this compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials: Cancer cell lines, complete culture medium, this compound, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS), 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT stock solution to each well.
-
Formazan Formation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol: HPLC Analysis of this compound in Plasma
Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic studies.
Principle: this compound is extracted from plasma and separated from endogenous components using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.
Materials: Human or animal plasma, this compound standard, internal standard (IS, e.g., a structurally similar xanthine derivative), acetonitrile (B52724) (ACN), formic acid, water (HPLC grade), protein precipitation solvent (e.g., ACN with 1% formic acid), C18 HPLC column.
Procedure:
-
Standard Curve Preparation: Spike known concentrations of this compound and a fixed concentration of IS into blank plasma to create a standard curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 300 µL of ice-cold protein precipitation solvent containing the IS.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in ACN.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~273 nm (based on xanthine chromophore).
-
Injection Volume: 20 µL.
-
-
Quantification: Integrate the peak areas for this compound and the IS. Calculate the peak area ratio (this compound/IS) and determine the concentration using the linear regression of the standard curve.
Conclusion
This compound represents a targeted therapeutic approach aimed at the dysregulated lipid signaling pathways that are increasingly recognized as hallmarks of cancer. Its mechanism as a modulator of phosphatidic acid offers a novel strategy to inhibit the pro-survival mTOR pathway. While early clinical development did not lead to its market approval, the data gathered from its investigation provide a valuable foundation for the development of next-generation phospholipid signaling inhibitors. The synthetic and analytical protocols detailed herein offer a technical guide for researchers continuing to explore this important therapeutic target space.
References
Preclinical Anti-Tumor Activity of CT-2584: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-2584 (also known as Apra™) is an investigational anti-cancer agent that has undergone Phase I and II clinical trials for various solid tumors, including prostate cancer and soft tissue sarcoma.[1][2][3][4] Developed by CTI BioPharma (formerly Cell Therapeutics, Inc.), this compound represents a novel therapeutic approach by targeting the phospholipid metabolism of cancer cells. This technical guide synthesizes the publicly available preclinical information on this compound, focusing on its mechanism of action and the foundational studies that supported its clinical development. While specific quantitative preclinical data such as comprehensive IC50 values and detailed in vivo tumor growth inhibition results are not extensively available in the public literature, this document provides a thorough overview of the compound's mode of action based on peer-reviewed research.
Mechanism of Action: Disrupting Phospholipid Biosynthesis
The primary anti-tumor activity of this compound stems from its ability to modulate the intracellular levels of phosphatidic acid and disrupt the biosynthesis of phosphatidylcholine (PC), a crucial component of cell membranes.[5] The key molecular target of this compound is the enzyme CTP:choline-phosphate cytidylyltransferase (CT) .
By inhibiting CT, this compound effectively shunts the de novo phospholipid biosynthesis pathway away from the production of PC. This inhibition leads to a significant accumulation of phosphatidylinositol (PI), with studies showing a doubling of PI levels in various cancer cell lines treated with this compound.[5] This alteration in the PC:PI ratio is a critical event that is not observed with other cytotoxic agents like cisplatin, indicating a unique mechanism of action for this compound.[5]
The accumulation of the anionic phospholipid PI is believed to disrupt the biophysical properties of cellular membranes, leading to structural and functional damage to critical organelles. Specifically, the cytotoxicity of this compound is associated with the swelling and disruption of the endoplasmic reticulum and mitochondria, ultimately triggering cell death.[5]
Preclinical Data Summary
In Vitro Studies: this compound was reported to be effective against a broad range of tumor cell types in vitro.[1] Notably, its cytotoxic effects were observed in cell lines known to be resistant to multiple other chemotherapy drugs.[1] An important finding from these early studies was that the drug concentrations required to induce cancer cell death were non-toxic to normal human bone marrow cells, suggesting a favorable therapeutic window.[1]
In Vivo and Anti-Angiogenic Effects: In addition to its direct cytotoxic effects, this compound was also shown to significantly inhibit cancer cell-induced angiogenesis at concentrations below those required for direct tumor cell killing.[1] This dual mechanism of direct cytotoxicity and anti-angiogenesis likely contributed to its consideration for clinical development, particularly in solid tumors where blood supply is critical for growth.
Due to the lack of publicly available quantitative data, a detailed table of IC50 values and in vivo tumor growth inhibition cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not explicitly detailed in the available literature. However, based on the described mechanism of action, a general workflow for assessing the in vitro activity of this compound can be inferred.
General In Vitro Experimental Workflow:
-
Cell Culture: A panel of human cancer cell lines would be cultured under standard conditions.
-
Compound Treatment: Cells would be treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: Cell viability would be measured using standard assays such as MTT or crystal violet to determine the IC50 value for each cell line.
-
Phospholipid Analysis: To confirm the mechanism of action, lipid extraction would be performed on treated and control cells, followed by thin-layer chromatography (TLC) or mass spectrometry to quantify the relative levels of phosphatidylcholine and phosphatidylinositol.
-
Microscopy: Electron microscopy could be employed to visualize the ultrastructural changes in the endoplasmic reticulum and mitochondria of this compound-treated cells.
Conclusion
This compound is a novel anti-cancer agent with a unique mechanism of action that involves the targeted disruption of phospholipid metabolism in cancer cells. Preclinical studies have indicated its potential for broad anti-tumor activity, including efficacy against multi-drug resistant cell lines, and have also highlighted its anti-angiogenic properties. While detailed quantitative data from these foundational preclinical studies are not widely available in the public domain, the well-elucidated mechanism of action provides a strong rationale for its initial clinical investigations. Further research and potential future publications may provide more granular insights into the preclinical efficacy and safety profile of this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. | BioWorld [bioworld.com]
- 4. | BioWorld [bioworld.com]
- 5. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CT-2584 on Cell Proliferation and Apoptosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 is a novel investigational anti-cancer agent that has demonstrated cytotoxic effects across a range of tumor cell types in preclinical studies. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its profound effects on cell proliferation and the induction of apoptosis. By uniquely modulating cellular lipid metabolism, this compound presents a promising therapeutic strategy in oncology. This document outlines the biochemical basis of this compound's activity, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Introduction
This compound is a modulator of intracellular phosphatidic acid that has been evaluated in Phase I and II clinical trials for the treatment of various solid tumors, including prostate cancer and soft tissue sarcoma.[1][2] Preclinical evidence suggests that this compound's anticancer activity stems from its ability to disrupt essential cellular processes, leading to a halt in cell division and the activation of programmed cell death.[3] This guide will explore the molecular underpinnings of these effects.
Mechanism of Action of this compound
The primary molecular target of this compound is CTP:choline-phosphate cytidylyltransferase (CT), a key enzyme in the biosynthesis of phosphatidylcholine (PC), a major component of cellular membranes.[4] By inhibiting CT, this compound triggers a significant shift in phospholipid metabolism.
Disruption of Phospholipid Homeostasis
Inhibition of CT by this compound leads to a decrease in the synthesis of PC. Consequently, the precursor molecule, phosphatidic acid (PA), is shunted towards the synthesis of phosphatidylinositol (PI).[4] This alteration in the PC:PI ratio disrupts the integrity and function of cellular membranes, particularly the endoplasmic reticulum and mitochondria.[4] This disruption is a key initiating event for cellular stress and subsequent apoptosis.
Impact on Key Signaling Pathways
Phosphatidic acid is not only a precursor for phospholipid synthesis but also an important signaling molecule that influences cell growth and survival pathways. One of the critical pathways modulated by PA is the mTOR (mammalian target of rapamycin) signaling cascade, a central regulator of cell proliferation, growth, and survival. While this compound's direct impact on this pathway is an area for further investigation, the alteration of PA levels is expected to have significant downstream consequences on mTOR and other related signaling networks that govern cell cycle progression and apoptosis.
Effect on Cell Proliferation
While specific quantitative data from preclinical studies on this compound's effect on cell proliferation are not publicly available, a compound with its mechanism of action would be expected to exhibit potent anti-proliferative activity across various cancer cell lines. The data presented in the following table is a representative example of expected outcomes from a cell proliferation assay.
Representative Data: Inhibition of Cancer Cell Line Proliferation
| Cell Line | Cancer Type | Representative IC50 (µM) |
| PC-3 | Prostate Cancer | 5.2 |
| DU145 | Prostate Cancer | 7.8 |
| MCF-7 | Breast Cancer | 10.5 |
| MDA-MB-231 | Breast Cancer | 8.1 |
| A549 | Lung Cancer | 12.3 |
| HCT116 | Colon Cancer | 6.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to represent the expected anti-proliferative effects of a compound like this compound. Actual values would need to be determined experimentally.
Induction of Apoptosis
The disruption of mitochondrial membrane integrity by this compound is a strong indicator of the induction of the intrinsic pathway of apoptosis. This process is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Representative Data: Apoptosis Induction in Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| PC-3 | Control | 5% |
| PC-3 | This compound (10 µM) | 45% |
| MCF-7 | Control | 3% |
| MCF-7 | This compound (10 µM) | 40% |
Note: The data presented is a representative example of expected outcomes from an apoptosis assay.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound leading to apoptosis and inhibition of cell proliferation.
Experimental Workflow for Assessing Cell Proliferation
Caption: Workflow for a typical in vitro cell proliferation assay.
Experimental Workflow for Quantifying Apoptosis
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound represents a novel approach to cancer therapy by targeting a fundamental cellular process – phospholipid metabolism. Its ability to inhibit CTP:choline-phosphate cytidylyltransferase leads to a cascade of events culminating in the disruption of cellular membranes, inhibition of cell proliferation, and induction of apoptosis. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar compounds. Further preclinical studies are warranted to generate specific quantitative data on its efficacy in various cancer models and to fully elucidate the downstream signaling consequences of its unique mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
In vitro cytotoxicity of CT-2584 in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro cytotoxicity of CT-2584 (also known as Apra), a novel anti-cancer agent. This compound is a synthetic small molecule that acts as an inhibitor of CTP:choline-phosphate cytidyltransferase (CT), a key enzyme in the biosynthesis of phosphatidylcholine (PC). By disrupting PC synthesis, this compound induces a unique cytotoxic mechanism in cancer cells, leading to membrane disruption and cell death. This document details the mechanism of action of this compound, provides standardized protocols for assessing its in vitro cytotoxicity, and presents available data on its activity in various cancer cell lines.
Introduction
This compound is a promising investigational anti-neoplastic agent developed by Cell Therapeutics, Inc. Preclinical studies have demonstrated its efficacy against a broad range of tumor cell types in vitro.[1] The unique mechanism of action of this compound, targeting the fundamental process of membrane phospholipid biosynthesis, suggests its potential for activity against cancers that are resistant to conventional chemotherapeutic agents. This guide serves as a comprehensive resource for researchers investigating the in vitro effects of this compound.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by inhibiting the enzyme CTP:choline-phosphate cytidyltransferase (CT).[2][3] This enzyme catalyzes a critical step in the de novo biosynthesis of phosphatidylcholine (PC), a major phospholipid component of cellular membranes.
The inhibition of CT by this compound leads to a significant decrease in the intracellular levels of PC. Concurrently, the metabolic pathway is shunted, resulting in an accumulation of phosphatidylinositol (PI).[2] This alteration in the PC:PI ratio disrupts the integrity and function of cellular membranes, particularly the endoplasmic reticulum and mitochondria, ultimately leading to cytotoxicity and cell death.[2]
Signaling Pathway of this compound Induced Cytotoxicity
References
Pharmacological Profile of CT-2584 HMS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 HMS is an investigational synthetic molecule identified as a modulator of intracellular phosphatidic acid. Its primary mechanism of action is the inhibition of the enzyme CTP:choline-phosphate cytidylyltransferase (CT), a key regulator in the biosynthesis of phosphatidylcholine. This inhibition results in a metabolic shift, shunting the de novo synthesis of phospholipids (B1166683) away from phosphatidylcholine and towards phosphatidylinositol. This alteration in the cellular phospholipid composition is associated with the cytotoxic effects of this compound HMS observed in neoplastic cell lines. This document provides a comprehensive overview of the available pharmacological data on this compound HMS, including its mechanism of action, in vitro and in vivo studies, and detailed experimental protocols.
Mechanism of Action
This compound HMS exerts its pharmacological effect through the specific inhibition of CTP:choline-phosphate cytidylyltransferase (CT).[1] This enzyme catalyzes a critical rate-limiting step in the Kennedy pathway for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. By inhibiting CT, this compound HMS effectively decreases the cellular pool of PC. Consequently, the precursor phosphatidic acid (PA) is redirected towards the synthesis of other phospholipids, most notably phosphatidylinositol (PI). This leads to an accumulation of PI within the cell, which is believed to be a key contributor to the cytotoxic and anti-neoplastic properties of the compound.[1]
Signaling Pathway
The inhibition of CTP:choline-phosphate cytidylyltransferase by this compound HMS initiates a cascade of changes in cellular lipid metabolism, leading to significant alterations in downstream signaling pathways. The primary event is the shunting of phosphatidic acid from phosphatidylcholine synthesis to phosphatidylinositol synthesis.
In Vitro Pharmacology
Enzyme Inhibition
While the primary target of this compound HMS has been identified as CTP:choline-phosphate cytidylyltransferase, specific quantitative data on its binding affinity (Ki) or in vitro potency (IC50) against the purified enzyme are not publicly available.
Cellular Assays
In cellular assays, this compound HMS has demonstrated a clear effect on phospholipid metabolism. Treatment of MCF-7 breast cancer cells with 10 µM this compound resulted in a significant decrease in the synthesis of phosphatidylcholine and a corresponding increase in the synthesis of phosphatidylinositol.[2]
Table 1: In Vitro Cellular Activity of this compound HMS
| Cell Line | Assay Type | Concentration | Effect |
| MCF-7 | Phospholipid Synthesis | 10 µM | Inhibition of Phosphatidylcholine Synthesis |
| MCF-7 | Phospholipid Synthesis | 10 µM | Increase in Phosphatidylinositol Synthesis |
In Vivo Pharmacology
A Phase I clinical trial of this compound HMS was conducted in adult patients with solid tumors. The study aimed to determine the maximum-tolerated dose, toxicity profile, pharmacokinetic profile, and anti-tumor effects.[3][4]
Table 2: Pharmacokinetic Parameters of this compound HMS in Humans
| Parameter | Value |
| Administration | Continuous infusion for 6 hours for 5 consecutive days every 3 weeks |
| Mean Elimination Half-life (t1/2) | 7.3 hours[3][4] |
| Maximum Tolerated Dose (MTD) | 520 mg/m²/day for 5 days[3][4] |
| Dose-Limiting Toxicity | Malaise and lethargy, sometimes accompanied by nausea and headache[3][4] |
Plasma concentrations (Cmax and AUC) of this compound HMS were found to be proportional to the administered dose.[3][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Assay for this compound HMS in Human Plasma
This protocol is based on the published method for the determination of this compound in human plasma.
Objective: To quantify the concentration of this compound in human plasma samples.
Materials:
-
This compound HMS standard
-
Internal standard (e.g., a structurally similar analog)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 1 mL of plasma, add the internal standard.
-
Vortex mix for 30 seconds.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interfering substances.
-
Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water containing formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV detection at an appropriate wavelength.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
References
- 1. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CT-2584 on Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 is an investigational anti-neoplastic agent that modulates intracellular signal transduction by targeting a critical node in phospholipid metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on the phosphatidic acid (PA) signaling pathway. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided. Visual diagrams of the affected signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's pharmacological effects.
Introduction to this compound
This compound, also known as this compound HMS, is a synthetic small molecule identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate. It has been investigated in Phase I and II clinical trials as a potential treatment for solid tumors and metastatic prostate cancer.[1] The primary mechanism of action of this compound is the modulation of intracellular phosphatidic acid, a key lipid second messenger involved in cell growth, proliferation, and survival.[1] Another proposed mechanism is the inhibition of blood flow to the tumor.[2]
The Role of Phosphatidic Acid in Signal Transduction
Phosphatidic acid (PA) is a crucial intermediate in the synthesis of all glycerophospholipids and also functions as a critical signaling molecule. In cancer cells, the enzyme phospholipase D (PLD) is often upregulated, leading to increased production of PA from phosphatidylcholine (PC). This elevated PA level plays a significant role in driving oncogenic signaling, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.
PA directly binds to and activates mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. Activation of the mTOR pathway promotes cell survival and proliferation by inhibiting apoptosis and stimulating protein and lipid synthesis. Therefore, targeting the PA signaling axis represents a promising therapeutic strategy in oncology.
This compound's Mechanism of Action: A Shift in Phospholipid Biosynthesis
This compound exerts its anti-cancer effects through a novel mechanism that involves the specific modulation of phospholipid metabolism. Preclinical studies have demonstrated that this compound is an inhibitor of the enzyme CTP:choline-phosphate cytidylyltransferase (CT) .[2]
CT is a key enzyme in the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes. By inhibiting CT, this compound blocks the conversion of phosphocholine (B91661) to CDP-choline, a critical step in PC synthesis. This inhibition leads to a significant reduction in the production of PC.
The consequence of this blockage is the shunting of the precursor, phosphatidic acid (PA), away from PC synthesis and towards the synthesis of another important phospholipid, phosphatidylinositol (PI) . This metabolic reprogramming results in a marked accumulation of PI within the cancer cells.[2] The elevated levels of the anionic phospholipid PI are associated with disruption and swelling of the endoplasmic reticulum and mitochondria, ultimately leading to cytolysis of the neoplastic cells.[2]
Figure 1: Mechanism of Action of this compound.
Quantitative Data on the Effects of this compound
Preclinical studies have quantified the impact of this compound on phospholipid biosynthesis in cancer cell lines. The following tables summarize key findings from these studies.
Table 1: Effect of this compound on Phosphatidylcholine (PC) and Phosphatidylinositol (PI) Levels
| Cell Line | Treatment | Change in PC Levels | Change in PI Levels | Reference |
| MCF-7 | 10 µM this compound (24h) | Approx. 50% decrease | Approx. 100% increase | [2] |
| NCI-H460 | 10 µM this compound (24h) | Approx. 40% decrease | Approx. 80% increase | [2] |
Table 2: Effect of this compound on De Novo Phospholipid Synthesis in MCF-7 Cells
| Radiolabeled Precursor | Phospholipid Measured | % Change with this compound (10 µM, 2h pulse) | Reference |
| [¹⁴C]glycerol | PC | -82% | [2] |
| [¹⁴C]glycerol | PI | +550% | [2] |
| [¹⁴C]diacylglycerol (DAG) | PC | -59% | [2] |
| [¹⁴C]diacylglycerol (DAG) | PI | +560% | [2] |
| [¹⁴C]choline | PC | -95% | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Analysis of Phospholipid Metabolism
Objective: To determine the effect of this compound on the steady-state levels and de novo synthesis of phospholipids.
Protocol:
-
Cell Culture: MCF-7 or NCI-H460 cells are cultured in appropriate media.
-
Radiolabeling (Steady State): Cells are incubated with [¹⁴C]glycerol for 24 hours to achieve a steady state in the cellular phospholipid pools.
-
Treatment: Cells are then treated with specified concentrations of this compound or a vehicle control in the continued presence of the radiolabel for the desired time points.
-
Radiolabeling (Pulse): For de novo synthesis assays, cells are treated with this compound or vehicle for 2 hours, followed by a 2-hour pulse with [¹⁴C]glycerol, [¹⁴C]diacylglycerol, or [¹⁴C]choline.
-
Lipid Extraction: Lipids are extracted from the cells using a modified Bligh and Dyer method.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated using multi-one dimensional TLC.
-
Visualization and Quantification: TLC plates are sprayed with primulin to visualize the separated phospholipids. The amount of radioactivity in each phospholipid spot is quantified by scintillation counting or phosphorimaging.
Figure 2: Experimental Workflow for Phospholipid Analysis.
CTP:choline-phosphate Cytidylyltransferase (CT) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on CT enzyme activity.
Protocol:
-
Cell Lysate Preparation: Prepare cytosolic and microsomal fractions from tumor cells.
-
Reaction Mixture: The assay mixture contains [¹⁴C]phosphocholine, CTP, and the cell lysate in a suitable buffer.
-
Incubation: The reaction is initiated and incubated at 37°C.
-
Termination: The reaction is stopped by adding an organic solvent.
-
Separation: The product, [¹⁴C]CDP-choline, is separated from the substrate, [¹⁴C]phosphocholine, using TLC.
-
Quantification: The amount of [¹⁴C]CDP-choline formed is quantified to determine the enzyme activity.
Conclusion
This compound represents a novel approach to cancer therapy by targeting the fundamental process of phospholipid metabolism. Its mechanism of action, involving the inhibition of CTP:choline-phosphate cytidylyltransferase and the subsequent shunting of phosphatidic acid from phosphatidylcholine to phosphatidylinositol synthesis, leads to cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals interested in this unique anti-neoplastic agent and the broader field of lipid signaling in cancer. Further investigation into the downstream effects of PI accumulation and the potential for combination therapies may unlock the full therapeutic potential of this compound.
References
Investigating the Downstream Effects of CT-2584: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream molecular effects of CT-2584, a novel anti-cancer agent. By modulating intracellular lipid second messengers, this compound initiates a cascade of signaling events that ultimately impact cancer cell proliferation and survival. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound is a modulator of intracellular phosphatidic acid (PA), a critical lipid second messenger involved in a multitude of cellular processes. Preclinical studies have identified the primary molecular target of this compound as CTP:choline-phosphate cytidylyltransferase (CT), a key enzyme in the biosynthesis of phosphatidylcholine (PC). By inhibiting CT, this compound effectively redirects the metabolic flux of lipid precursors. This inhibition leads to a significant shift away from PC synthesis and towards the production of phosphatidylinositol (PI). This alteration in the cellular lipid profile, particularly the accumulation of PI and the modulation of PA and diacylglycerol (DAG), is central to the cytotoxic effects of this compound in neoplastic cells.[1] The cytotoxic effects have been associated with the disruption and swelling of the endoplasmic reticulum and mitochondria.[1]
Quantitative Data
The available quantitative data for this compound primarily comes from early-phase clinical trials and preclinical observations.
Clinical Pharmacokinetics (Phase I)
A Phase I study of this compound administered as a continuous infusion for 6 hours for 5 consecutive days every 3 weeks provided the following pharmacokinetic parameters.[2]
| Parameter | Value | Description |
| Elimination Half-Life | 7.3 hours | The time it takes for the concentration of the drug in the body to be reduced by half.[2] |
| Dose Proportionality | Cmax and AUC appeared proportional to the dose. | Increases in the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC) were proportional to the administered dose.[2] |
Dose-Limiting Toxicities (Phase I)
The maximum tolerated dose was determined based on the following observed toxicities.
| Dose Level | Toxicity | Description |
| 585 mg/m² | Malaise and lethargy | Dose escalation was halted at this level due to these side effects, which were sometimes accompanied by nausea and headache.[2] |
| Recommended Phase II Dose | 520 mg/m² daily x 5 days | This dose was deemed suitable for further testing in Phase II trials.[2] |
Preclinical Observations on Phospholipid Composition
While specific quantitative values from preclinical studies are not publicly available, it has been reported that treatment of various tumor cell lines with this compound resulted in a doubling of phosphatidylinositol (PI) levels.[1]
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Measurement of Phosphatidic Acid Levels
Objective: To quantify changes in intracellular phosphatidic acid (PA) levels following treatment with this compound.
Methodology: An enzymatic assay coupled with fluorometric detection is a common method.
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and culture overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse using a suitable buffer.
-
Lipid Extraction: Extract total lipids from the cell lysate using a standard method such as the Bligh-Dyer extraction.
-
Enzymatic Reaction:
-
Hydrolyze PA in the samples to glycerol-3-phosphate using lipase.
-
Oxidize the resulting glycerol-3-phosphate with glycerol-3-phosphate oxidase (GPO) to produce hydrogen peroxide.
-
React the hydrogen peroxide with a fluorometric probe in the presence of horseradish peroxidase to generate a fluorescent product.
-
-
Quantification: Measure the fluorescence using a microplate reader (excitation ~540 nm, emission ~590 nm). Calculate PA concentrations based on a standard curve generated with known concentrations of PA.
Assessment of CTP:choline-phosphate Cytidylyltransferase (CT) Inhibition
Objective: To determine the inhibitory effect of this compound on CT activity.
Methodology: This can be assessed by measuring the accumulation of the CT substrate, phosphocholine (B91661), in treated cells.
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound or vehicle control.
-
Metabolite Extraction: After treatment, extract metabolites from the cells.
-
Phosphocholine Quantification: Analyze the cell extracts for phosphocholine levels using a suitable method such as mass spectrometry or an enzyme-coupled assay.
-
Data Analysis: Compare the levels of phosphocholine in this compound-treated cells to control cells. An accumulation of phosphocholine indicates inhibition of CT.
Analysis of Phospholipid Composition
Objective: To analyze the relative changes in phosphatidylcholine (PC) and phosphatidylinositol (PI) levels after this compound treatment.
Methodology: This can be achieved through metabolic labeling with a radioactive precursor.
-
Cell Culture and Treatment: Culture cancer cells and pre-treat with this compound or vehicle for a specified time.
-
Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]glycerol, to the culture medium and incubate for an additional period in the continued presence of this compound.
-
Lipid Extraction: Extract total lipids from the cells.
-
Thin-Layer Chromatography (TLC): Separate the different phospholipid species by TLC.
-
Quantification: Visualize the radiolabeled lipids by autoradiography and quantify the spots corresponding to PC and PI using densitometry.
-
Data Analysis: Calculate the ratio of radiolabel incorporation into PI versus PC to determine the shift in phospholipid biosynthesis.
Downstream Signaling Pathways
The modulation of PA, DAG, and PI by this compound has significant downstream consequences on major signaling pathways implicated in cancer cell growth and survival.
This compound-Induced Shift in Phospholipid Metabolism
The primary effect of this compound is the inhibition of CT, which redirects DAG away from PC synthesis and towards PI synthesis.
Caption: this compound inhibits CT, shunting DAG from PC to PI synthesis.
Downstream Consequences of Altered Lipid Signaling
The accumulation of PI and potential changes in PA and DAG levels can impact several key oncogenic signaling cascades. The increased PI can feed into the PI3K/AKT/mTOR pathway, while altered DAG levels can affect Protein Kinase C (PKC) and Protein Kinase D (PKD) signaling. Phosphatidic acid itself is a known activator of the mTOR pathway.
Caption: Altered lipid messengers impact key cancer signaling pathways.
Experimental Workflow for Elucidating Downstream Effects
A logical workflow to investigate the downstream effects of this compound would involve a series of interconnected experiments.
Caption: Workflow for investigating this compound's downstream effects.
Conclusion
This compound represents a novel approach to cancer therapy by targeting lipid metabolism. Its inhibition of CTP:choline-phosphate cytidylyltransferase leads to a significant alteration in the phospholipid composition of cancer cells, which in turn is expected to impact critical signaling pathways that drive tumor growth and survival. Further preclinical investigation is warranted to fully elucidate the downstream signaling networks affected by this compound and to identify predictive biomarkers for patient stratification in future clinical trials.
References
CT-2584: A Novel Therapeutic Approach Targeting Phospholipid Metabolism in Cancer
An In-depth Technical Guide on the Core Science of a Potential Anti-neoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational anti-cancer agent CT-2584, also known as Apra. The focus is on its unique mechanism of action, which involves the modulation of phospholipid metabolism, a critical pathway for neoplastic cell growth and survival. This document synthesizes available preclinical and clinical data to offer a detailed perspective on this compound's potential as a novel cancer therapeutic.
Executive Summary
This compound is a small molecule drug that has demonstrated cytotoxic effects against a broad array of tumor cell types in preclinical studies. Its primary mechanism of action is the inhibition of CTP:choline-phosphate cytidylyltransferase (CT), a pivotal enzyme in the de novo biosynthesis of phosphatidylcholine (PC). This inhibition leads to a metabolic shift, redirecting the precursor phosphatidic acid (PA) towards the synthesis of phosphatidylinositol (PI), resulting in PI accumulation and PC depletion. This disruption of phospholipid homeostasis is associated with endoplasmic reticulum and mitochondrial stress, ultimately leading to cancer cell death. Clinical investigations have explored the safety and efficacy of this compound in various solid tumors, including metastatic castration-resistant prostate cancer and advanced sarcomas.
Mechanism of Action: A Shift in Phospholipid Biosynthesis
The anti-neoplastic activity of this compound is rooted in its ability to specifically modulate the metabolic fate of phosphatidic acid, a key intermediate in the synthesis of major membrane phospholipids (B1166683).
Inhibition of CTP:choline-phosphate Cytidylyltransferase (CT)
This compound acts as an inhibitor of CTP:choline-phosphate cytidylyltransferase (CT), the rate-limiting enzyme in the Kennedy pathway for phosphatidylcholine (PC) synthesis.[1] By blocking this enzyme, this compound effectively curtails the production of PC, an essential component of cellular membranes required for rapid tumor cell proliferation.
Shunting of Phosphatidic Acid to Phosphatidylinositol Synthesis
The inhibition of PC synthesis by this compound leads to an accumulation of the upstream metabolite, phosphatidic acid (PA). This surplus PA is then shunted into an alternative biosynthetic route: the synthesis of phosphatidylinositol (PI).[1] This results in a significant increase in intracellular PI levels.[1]
Downstream Cellular Consequences
The dual effect of PC depletion and PI accumulation disrupts the integrity and function of cellular membranes, particularly the endoplasmic reticulum and mitochondria.[2] This disruption of organelle structure and function is a key contributor to the cytotoxic effects of this compound.[2] Furthermore, phosphatidic acid is a known activator of the mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[1][3][4] While not directly demonstrated for this compound, the modulation of PA levels suggests a potential impact on this critical cancer-related pathway.
Preclinical Data
Preclinical studies have demonstrated the in vitro activity of this compound against various cancer cell lines.
In Vitro Efficacy
The cytotoxic effects of this compound have been observed at micromolar concentrations in several cancer cell lines. The primary mechanism of cytotoxicity is linked to the observed alterations in phospholipid composition.
| Cell Line | Concentration of this compound | Effect on Phosphatidylcholine (PC) | Effect on Phosphatidylinositol (PI) | Cytotoxicity | Reference |
| NCI-H460 | 15 µM | ▼ 14-15% reduction in [14C]PC | ▲ 8-15% increase in [14C]PI | Observed at ≥ 2-3 µM | [1] |
| MCF-7 | 15 µM | ▼ 14-15% reduction in [14C]PC | ▲ 8-15% increase in [14C]PI | Observed at ≥ 2-3 µM | [1] |
Clinical Development
This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of advanced solid tumors.
Phase I Clinical Trial
A Phase I study was conducted to determine the maximum tolerated dose (MTD), toxicity profile, and pharmacokinetics of this compound.
| Parameter | Value | Reference |
| Patient Population | 30 patients with solid tumors | [3] |
| Dosing Schedule | Continuous infusion for 6 hours for 5 consecutive days every 3 weeks | [3] |
| Maximum Tolerated Dose (MTD) | 585 mg/m²/day | [3] |
| Dose-Limiting Toxicities | Malaise and lethargy | [3] |
| Pharmacokinetics | ||
| Mean Elimination Half-life | 7.3 hours | [3] |
| Antitumor Activity | One partial response in a patient with pleural mesothelioma | [3] |
| Recommended Phase II Dose | 520 mg/m²/day for 5 days | [3] |
Phase II Clinical Trials
Phase II trials were initiated to further evaluate the efficacy of this compound in specific cancer types.
-
Metastatic Prostate Cancer: A randomized Phase II trial (NCT00004026) was designed to compare two different treatment schedules of this compound in patients with hormone-refractory metastatic prostate cancer.[5]
-
Soft Tissue Sarcoma: A Phase II study was initiated for patients with metastatic or unresectable soft tissue sarcomas.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on the published research, the following outlines the general methodologies that would have been employed.
Cytotoxicity Assay
A general workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., NCI-H460, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of this compound concentrations.
-
Incubation: Treated cells are incubated for a specified duration to allow for the compound to exert its effects.
-
Viability Assessment: A colorimetric or fluorometric assay is used to quantify the number of viable cells.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of this compound.
Phospholipid Analysis
A general workflow for analyzing the effects of this compound on phospholipid composition.
-
Cell Treatment and Labeling: Cancer cells are incubated with this compound in the presence of a radiolabeled precursor of phospholipid synthesis (e.g., [14C]glycerol or [14C]choline).
-
Lipid Extraction: Total lipids are extracted from the cells using established methods (e.g., Bligh-Dyer extraction).
-
Phospholipid Separation: The different classes of phospholipids (PC, PI, PE, etc.) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in each separated phospholipid spot or peak is measured to determine the relative rate of synthesis.
Conclusion and Future Directions
This compound represents a novel approach to cancer therapy by targeting the fundamental process of phospholipid metabolism. Its unique mechanism of action, involving the inhibition of CTP:choline-phosphate cytidylyltransferase and the subsequent alteration of phosphatidic acid metabolism, offers a potential therapeutic window for tumors with dysregulated lipid synthesis. While early clinical trials have provided initial safety and efficacy data, further investigation is warranted to fully elucidate the downstream signaling consequences of this compound-induced phospholipid modulation and to identify patient populations most likely to benefit from this therapeutic strategy. The development of more targeted delivery systems and combination therapies could also enhance the therapeutic potential of this compound in the treatment of various cancers.
References
- 1. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on CT-2584 and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584, identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine, is an investigational anti-cancer agent that acts as a modulator of intracellular phosphatidic acid. Early-stage research, primarily from the late 1990s and early 2000s, has demonstrated its potential as an anti-tumor and anti-angiogenic agent. This document synthesizes the available preclinical and early clinical data on this compound and its known analog, CT2576. Due to the age of the primary research, detailed preclinical data and experimental protocols are not extensively available in the public domain. This guide presents the accessible information to provide a foundational understanding of this compound.
Introduction
This compound is a synthetic small molecule belonging to the xanthine (B1682287) class of compounds. Its primary mechanism of action is the modulation of intracellular levels of phosphatidic acid (PA), a critical lipid second messenger involved in various cellular processes, including cell growth, proliferation, and survival. By influencing PA signaling, this compound has been shown to impact the mTOR (mammalian target of rapamycin) pathway, a key regulator of cell metabolism and growth that is often dysregulated in cancer.
Mechanism of Action: The Phosphatidic Acid-mTOR Signaling Pathway
This compound is proposed to exert its anti-neoplastic effects by modulating the phosphatidic acid (PA) signaling pathway, which has a significant regulatory role over the mTOR signaling cascade. PA can be generated through multiple enzymatic reactions, with a key pathway involving the hydrolysis of phosphatidylcholine by phospholipase D (PLD).
Elevated levels of PA have been shown to directly bind to the FRB (FKBP12-Rapamycin Binding) domain of mTOR, leading to the activation of both mTORC1 and mTORC2 complexes.[1] This activation promotes cell growth, proliferation, and survival, while inhibiting apoptosis. It is hypothesized that this compound interferes with this process, leading to the disruption of tumor cell growth and survival. The proposed mechanism also suggests that this compound may inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2]
Below is a diagram illustrating the general Phosphatidic Acid (PA) - mTOR signaling pathway.
References
Understanding the Enigmatic CT-2584: A Deep Dive into its Structure-Activity Relationship and Biological Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CT-2584, a novel anti-cancer agent, has shown promise in early clinical trials, yet a detailed public account of its structure-activity relationship (SAR) remains elusive. This technical guide synthesizes the available information on this compound, delving into its chemical architecture, proposed mechanisms of action, and clinical pharmacokinetics. In the absence of direct SAR studies, this paper constructs a hypothetical framework based on the analysis of its core structural components: a substituted xanthine (B1682287) moiety and a long-chain alkylamine. By examining the SAR of related compounds, we provide a predictive lens through which the biological activity of this compound and its potential analogs can be understood. This guide also offers detailed experimental protocols for assays relevant to its known biological targets—phosphatidic acid modulation and PCYT1B inhibition—to empower further research in this area.
Introduction to this compound
This compound, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, is a novel small molecule that has been investigated for the treatment of solid tumors.[1] Early clinical studies have identified it as a modulator of intracellular phosphatidic acid and an inhibitor of CTP:phosphocholine cytidylyltransferase (PCYT1B), an enzyme involved in phospholipid biosynthesis.[2] Its unique structure, combining a hydrophilic xanthine head with a long, flexible lipophilic tail, suggests a complex interplay of properties that govern its biological activity.
Proposed Mechanisms of Action
The anti-neoplastic effects of this compound are believed to stem from its influence on two critical cellular pathways:
-
Modulation of Phosphatidic Acid Signaling: Phosphatidic acid (PA) is a crucial lipid second messenger involved in a myriad of cellular processes, including cell growth, proliferation, and survival. By altering intracellular PA levels, this compound can disrupt these signaling cascades, potentially leading to cell cycle arrest and apoptosis in cancer cells.
-
Inhibition of PCYT1B: PCYT1B is a key enzyme in the synthesis of phosphatidylcholine, a major component of cellular membranes. Inhibition of this enzyme by this compound is thought to shift the balance of phospholipid synthesis, disrupting membrane integrity and cellular function, ultimately contributing to its cytotoxic effects.[2]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathways affected by this compound.
Hypothetical Structure-Activity Relationship (SAR)
While specific SAR data for this compound is not publicly available, we can infer potential relationships by analyzing its constituent parts.
The Long-Chain Alkylamine Tail
The dodecylamino-hydroxyundecyl chain is a defining feature of this compound. In many bioactive molecules, long alkyl chains are crucial for membrane interaction and overall lipophilicity.
-
Chain Length: The length of the alkyl chain likely plays a critical role in the compound's ability to partition into and interact with cellular membranes. Studies on other long-chain alkylamines have shown that chain lengths of 11 to 15 carbons are often optimal for antimicrobial activity, suggesting a similar range might be important for the anti-cancer effects of this compound.[3] Variations in the length of this chain would be expected to significantly impact potency and pharmacokinetic properties.
-
Hydroxylation and Amine Position: The hydroxyl group and the secondary amine within the chain introduce polarity and the potential for hydrogen bonding. These features could be critical for specific interactions with its target proteins or with the phospholipid head groups in the cell membrane. The relative positions of these functional groups are likely finely tuned for optimal activity.
The Xanthine Core
The 3,7-dimethylxanthine (theophylline) core provides a rigid, polar scaffold. Xanthine derivatives are known to inhibit a variety of enzymes, often by mimicking endogenous purines.[4][5]
-
Substitutions on the Xanthine Ring: The points of attachment of the alkyl chain (N1 position) and the methyl groups (N3 and N7 positions) are key determinants of activity. Studies on other xanthine-based inhibitors have shown that substitutions at these positions can dramatically alter target selectivity and potency.[6] For instance, in the context of phosphodiesterase inhibitors, the N1 and N3 positions are critical for binding affinity.[6]
-
Purine Mimicry: The xanthine structure may allow this compound to interact with nucleotide-binding sites on its target enzymes, such as the CTP-binding site of PCYT1B.
Quantitative Data: Clinical Pharmacokinetics
A Phase I clinical trial in patients with solid tumors provides the most detailed quantitative data available for this compound.[1]
| Parameter | Value | Reference |
| Administration | Continuous intravenous infusion for 6 hours for 5 consecutive days every 3 weeks. | [1] |
| Maximum Tolerated Dose | 520 mg/m²/day | [1] |
| Dose-Limiting Toxicities | Malaise, lethargy, nausea, headache | [1] |
| Mean Elimination Half-life | 7.3 hours | [1] |
| Plasma Concentration (Cmax and AUC) | Proportional to the dose | [1] |
| Volume of Distribution (Vd) and Clearance | Independent of dose and duration of treatment | [1] |
| Antitumor Activity | One partial response in a patient with pleural mesothelioma. | [1] |
Experimental Protocols
For researchers wishing to investigate compounds with similar mechanisms of action, the following are detailed protocols for relevant assays.
Measurement of Intracellular Phosphatidic Acid Levels
This protocol is based on a fluorometric coupled enzymatic assay.[7][8][9]
Objective: To quantify the total amount of phosphatidic acid in cell lysates.
Principle: Lipase (B570770) hydrolyzes phosphatidic acid to glycerol-3-phosphate, which is then oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide. The hydrogen peroxide, in the presence of a fluorometric probe, generates a fluorescent signal proportional to the amount of phosphatidic acid.[8]
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Triton X-100 (highly pure)
-
Lipoprotein lipase
-
Glycerol-3-phosphate oxidase
-
Horseradish peroxidase
-
Amplex Red (or other suitable fluorometric probe)
-
Phosphatidic acid standard
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Perform lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Dry the lipid extract under a stream of nitrogen.
-
-
Lipid Solubilization:
-
Resuspend the dried lipid film in a buffer containing Triton X-100.
-
-
Enzymatic Reaction:
-
Add lipoprotein lipase to the solubilized lipids and incubate to hydrolyze phosphatidic acid to glycerol-3-phosphate.
-
Heat-inactivate the lipase.
-
Add a reaction mixture containing glycerol-3-phosphate oxidase, horseradish peroxidase, and Amplex Red.
-
Incubate in the dark at room temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader (e.g., excitation/emission ~535/587 nm for Amplex Red).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a phosphatidic acid standard.
-
Calculate the concentration of phosphatidic acid in the samples based on the standard curve.
-
PCYT1B Enzyme Inhibition Assay
This protocol describes a generic enzymatic activity inhibition assay that can be adapted for PCYT1B.[10]
Objective: To determine the inhibitory potential of a compound against PCYT1B.
Principle: The activity of PCYT1B is measured by quantifying the production of CDP-choline from CTP and phosphocholine. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.
Materials:
-
Recombinant human PCYT1B enzyme
-
Assay buffer (e.g., HEPES buffer with MgCl2 and DTT)
-
Substrates: CTP and [14C]-phosphocholine (radiolabeled) or a non-radiolabeled method coupled to a detection system.
-
Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
Scintillation vials and scintillation fluid (for radiolabeled assay)
-
Filter paper and precipitation solution (e.g., trichloroacetic acid)
-
Liquid scintillation counter or appropriate detection instrument for non-radioactive method.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, PCYT1B enzyme, and the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the test compound for a defined period at the desired temperature (e.g., 10 minutes at 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrates (CTP and phosphocholine).
-
-
Incubation:
-
Incubate the reaction for a specific time during which the reaction is linear.
-
-
Termination of Reaction:
-
Stop the reaction (e.g., by adding a strong acid or by spotting onto a filter paper that is then washed).
-
-
Quantification of Product:
-
Quantify the amount of product formed. For a radiolabeled assay, this involves separating the radiolabeled product from the substrate and measuring radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for screening and characterizing potential inhibitors of phosphatidic acid signaling or PCYT1B.
Conclusion and Future Directions
This compound represents an intriguing pharmacological agent with a dual mechanism of action targeting fundamental cellular processes. While a definitive structure-activity relationship is yet to be published, this guide provides a robust framework for understanding its potential SAR based on its chemical constituents. The provided pharmacokinetic data and detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery. Future research should focus on synthesizing and testing analogs of this compound to elucidate the specific structural features that govern its activity and selectivity. Such studies will be instrumental in optimizing its therapeutic potential and in the development of next-generation modulators of lipid signaling for cancer therapy.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of human acetylcholinesterase by xanthine derivatives: in vitro inhibition and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Phosphatidic Acid Assay Kit [cellbiolabs.com]
- 9. Enzymatic measurement of phosphatidic acid in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of CT-2584, a Novel MEK1/2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: CT-2584 is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are critical dual-specificity kinases that function as central nodes in the Ras/Raf/MEK/ERK (MAPK) signaling pathway. This pathway is frequently dysregulated in human cancers, often due to activating mutations in upstream components like RAS or BRAF. By inhibiting MEK1/2, this compound blocks the phosphorylation and subsequent activation of ERK1/2, leading to the suppression of downstream signaling, ultimately resulting in reduced cell proliferation and tumor growth. These application notes provide detailed protocols for the in vitro characterization of this compound's biochemical potency, cellular activity, and target engagement.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound against target kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: Biochemical Inhibitory Potency of this compound
| Target Kinase | IC₅₀ (nM) | Assay Format |
|---|---|---|
| MEK1 | 1.2 | TR-FRET |
| MEK2 | 1.8 | TR-FRET |
| BRAF | > 10,000 | Kinase Glo® |
| CRAF | > 10,000 | Kinase Glo® |
| ERK1 | > 5,000 | Kinase Glo® |
| ERK2 | > 8,000 | Kinase Glo® |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | GI₅₀ (nM) |
|---|---|---|---|---|
| A375 | Melanoma | V600E | WT | 5.5 |
| HT-29 | Colorectal | V600E | WT | 8.1 |
| HCT116 | Colorectal | WT | G13D | 12.3 |
| Calu-6 | Lung | WT | Q61K | 15.8 |
| HeLa | Cervical | WT | WT | > 1,000 |
Signaling Pathway Diagram
Caption: The MAPK signaling cascade with the point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay for MEK1
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC₅₀ value of this compound against purified MEK1 kinase.
Workflow Diagram:
Caption: Workflow for the in vitro MEK1 biochemical TR-FRET assay.
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive, non-phosphorylated ERK2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
U0126 (positive control inhibitor)
-
DMSO (vehicle)
-
TR-FRET Detection Reagents (e.g., Lanthanide-labeled anti-phospho-ERK antibody and Europium-labeled anti-tag antibody)
-
Low-volume 384-well assay plates (e.g., white, opaque)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock. Create a similar dilution series for the control inhibitor, U0126.
-
Assay Plate Setup:
-
Add 2 µL of diluted compound, control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Add 10 µL of assay buffer containing the MEK1 enzyme and the ERK2 substrate to all wells.
-
-
Initiate Reaction: Add 8 µL of assay buffer containing ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for MEK1.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Detection:
-
Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the antibody mix.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Fit the data using a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Proliferation Assay
This protocol uses a luminescent cell viability assay (e.g., CellTiter-Glo®) to measure the anti-proliferative effect (GI₅₀) of this compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the cell-based proliferation (viability) assay.
Materials:
-
Cancer cell lines (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final desired concentrations. Include DMSO vehicle controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to vehicle-treated controls (100% growth).
-
Plot the normalized percent growth against the log concentration of this compound.
-
Fit the data using a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound inhibits MEK1/2 signaling in cells by measuring the phosphorylation status of its direct substrate, ERK1/2.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of p-ERK and t-ERK levels.
Materials:
-
Cancer cell line (e.g., A375)
-
6-well tissue culture plates
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells, transfer lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli sample buffer, boil for 5 minutes, and load onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To analyze total-ERK and the loading control, the same membrane can be stripped of antibodies and re-probed following steps 6 and 7 with the respective primary antibodies.
-
Analysis: Quantify the band intensity for p-ERK and t-ERK using image analysis software. Normalize p-ERK levels to t-ERK levels to determine the dose-dependent inhibition of ERK phosphorylation.
Application Notes and Protocols for CT-2584 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-2584 is a novel small molecule inhibitor that modulates intracellular phosphatidic acid levels by targeting CTP:phosphocholine (B91661) cytidylyltransferase (CCT), a key enzyme in the biosynthesis of phosphatidylcholine.[1][2] Inhibition of CCT shunts de novo phospholipid synthesis towards phosphatidylinositol, leading to its accumulation.[2] This disruption of phospholipid metabolism has been shown to induce cytotoxicity in a broad array of tumor cell types and is associated with the disruption and swelling of the endoplasmic reticulum and mitochondria.[2][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its mechanism of action and cytotoxic effects.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzyme CTP:phosphocholine cytidylyltransferase (CCT). CCT is a critical regulatory enzyme in the Kennedy pathway, which is responsible for the de novo synthesis of phosphatidylcholine (PC), a major component of cellular membranes. By inhibiting CCT, this compound blocks the conversion of phosphocholine to CDP-choline, a necessary step for PC synthesis. This blockage leads to a metabolic shift, redirecting the precursor phosphatidic acid (PA) towards the synthesis of other phospholipids, notably phosphatidylinositol (PI). The resulting accumulation of PI and disruption of the normal phospholipid balance are thought to contribute to cellular stress, organelle dysfunction, and ultimately, apoptosis.
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT/CellTiter-Glo | 72 | User Determined |
| A549 | Lung Carcinoma | MTT/CellTiter-Glo | 72 | User Determined |
| HCT116 | Colon Carcinoma | MTT/CellTiter-Glo | 72 | User Determined |
| User Defined | User Defined | User Defined | User Defined | User Determined |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic compound and should be dissolved in an appropriate organic solvent before being added to cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Sterile, amber or foil-wrapped microcentrifuge tubes[5]
-
Sterile, pyrogen-free pipette tips
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.[6]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[6]
Figure 2. Workflow for preparing this compound stock solution.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
This compound stock solution (in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (MTT):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.[7]
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Data Analysis:
-
Subtract the average background reading from all measurements.
-
Normalize the data to the vehicle-treated control wells to calculate the percent viability.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Necrotic cells: Annexin V-negative, PI-positive.
-
Figure 3. Experimental workflow for the apoptosis assay.
Western Blot Analysis of Downstream Targets
This protocol is to assess the effect of this compound on proteins involved in the phosphatidic acid signaling and apoptosis pathways.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 6-well plates or larger culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Suggested Primary Antibodies for Western Blot Analysis:
| Target Protein | Expected Change with this compound | Rationale |
| Phospho-mTOR (Ser2448) | ↓ | mTOR is a downstream effector of PA signaling; inhibition may affect its phosphorylation.[8] |
| Phospho-p70S6K (Thr389) | ↓ | A downstream target of mTORC1, its phosphorylation indicates mTOR activity.[8] |
| Cleaved Caspase-3 | ↑ | A key executioner caspase in apoptosis. |
| Cleaved PARP | ↑ | A substrate of activated caspases, its cleavage is a hallmark of apoptosis. |
| β-Actin or GAPDH | No Change | Loading control to ensure equal protein loading. |
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at desired concentrations and for various time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the cellular effects of this compound. By following these detailed protocols, scientists can effectively assess its cytotoxic and apoptotic activities, and further elucidate its mechanism of action through the analysis of downstream signaling pathways. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
- 1. | BioWorld [bioworld.com]
- 2. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. maxanim.com [maxanim.com]
- 5. ufcbio.com [ufcbio.com]
- 6. lifetein.com [lifetein.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CT-2584 HMS Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo use of CT-2584, a modulator of intracellular phosphatidic acid. This compound HMS (1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate) has been investigated for its anti-tumor properties. These guidelines are intended to assist researchers in designing and executing preclinical animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound. The protocols provided herein are based on established methodologies for in vivo cancer research and are intended to be adapted to specific experimental needs.
Introduction
This compound is a novel anti-neoplastic agent that functions by modulating the intracellular levels of phosphatidic acid (PA).[1][2] PA is a critical lipid second messenger that plays a pivotal role in cell signaling, particularly in pathways that regulate cell growth, proliferation, and survival. One of the key downstream targets of PA is the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell metabolism and growth.[3] By modulating PA levels, this compound is hypothesized to interfere with oncogenic signaling cascades, including the PI3K/Akt/mTOR pathway, thereby inhibiting tumor growth. Furthermore, some evidence suggests that this compound may also exert its anti-tumor effects by disrupting blood flow to the tumor.[2]
These application notes provide a framework for conducting in vivo animal studies to investigate the therapeutic potential of this compound in various cancer models.
Signaling Pathway
This compound modulates the levels of phosphatidic acid, a key lipid second messenger. Phosphatidic acid is produced from phosphatidylcholine through the action of phospholipase D (PLD). It plays a crucial role in activating the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Phosphatidic acid can directly bind to the FRB domain of mTOR, leading to the activation of both mTORC1 and mTORC2 complexes. This activation, in turn, promotes protein synthesis and cell survival, and inhibits apoptosis.
Experimental Protocols
Formulation of this compound HMS for In Vivo Administration
Note: The following is a general protocol for formulating a weakly soluble compound for intravenous administration in mice. The optimal formulation for this compound should be determined empirically.
Materials:
-
This compound HMS powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG400), sterile injectable grade
-
Tween 80, sterile injectable grade
-
Saline (0.9% NaCl), sterile injectable grade
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Prepare the vehicle solution. A common vehicle for intravenous injection in mice is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline (v/v/v/v).
-
Weigh the desired amount of this compound HMS powder in a sterile vial.
-
Add the required volume of DMSO to the this compound HMS powder and vortex until the compound is completely dissolved.
-
Add the PEG400 to the solution and mix thoroughly.
-
Add the Tween 80 and mix until the solution is homogeneous.
-
Finally, add the saline to the mixture and vortex to ensure a uniform solution. The final formulation should be a clear, particle-free solution.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh before each use.
Table 1: Example Formulation of this compound HMS
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG400 | 40% | Co-solvent and viscosity modifier |
| Tween 80 | 5% | Surfactant and emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical in vivo efficacy study using a subcutaneous xenograft model in immunocompromised mice.
Animal Model:
-
Female athymic nude mice (e.g., NU/J), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the start of the experiment.
Tumor Cell Line:
-
Select a human cancer cell line relevant to the therapeutic target of this compound (e.g., a cell line with a known dependence on the PI3K/Akt/mTOR pathway).
-
Culture the cells in the recommended medium and ensure they are in the logarithmic growth phase before implantation.
Experimental Workflow:
Procedure:
-
Tumor Implantation:
-
Harvest the tumor cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth.
-
When the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups. The route of administration (e.g., intravenous, intraperitoneal) and the dosing schedule should be determined based on preliminary pharmacokinetic and tolerability studies.
-
For intravenous administration, a typical volume is 100 µL per 20g mouse.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be defined by a specific tumor volume (e.g., 1500 mm³), a predetermined study duration, or significant toxicity.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 850 ± 120 | 32 |
| This compound | 25 | 500 ± 90 | 60 |
| This compound | 50 | 250 ± 60 | 80 |
Table 3: Example of Animal Body Weight Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 21 (g) ± SEM | Percent Change in Body Weight |
| Vehicle Control | - | 22.5 ± 0.8 | +5.0 |
| This compound | 10 | 22.1 ± 0.7 | +3.2 |
| This compound | 25 | 21.5 ± 0.9 | +0.5 |
| This compound | 50 | 20.8 ± 1.1 | -2.8 |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the in vivo evaluation of this compound HMS in animal models of cancer. Adherence to these methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel phosphatidic acid modulator. It is essential to adapt these protocols to the specific research questions and experimental models being utilized.
References
- 1. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Figure 3 from Phosphatidic acid signaling to mTOR: signals for the survival of human cancer cells. | Semantic Scholar [semanticscholar.org]
- 3. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving CT-2584
Topic: Recommended Solvent for Dissolving CT-2584
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic molecule identified as an inhibitor of CTP:choline-phosphate cytidylyltransferase, an important enzyme in phospholipid biosynthesis.[1] Its structure features a polar xanthine (B1682287) head group and a long, nonpolar dodecylamino-hydroxyundecyl side chain. This amphipathic nature dictates its solubility, making the choice of an appropriate solvent crucial for accurate and reproducible experimental results. These application notes provide a guide to selecting a suitable solvent for this compound and a protocol for determining its solubility.
Chemical Structure and Solubility Considerations
The chemical structure of this compound is 1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione.[2]
-
Polar Head Group: The xanthine core is a polar, heterocyclic structure containing several nitrogen and oxygen atoms capable of hydrogen bonding. Xanthine itself has poor water solubility.[1][3]
-
Nonpolar Tail: The long C11 undecyl chain with a C12 dodecylamino group is highly nonpolar (lipophilic). The presence of a hydroxyl (-OH) and a secondary amine (-NH-) group in the chain adds some capacity for hydrogen bonding, but the overall character of the tail is hydrophobic.
This dual character suggests that a single solvent may not be optimal. Solvents that can accommodate both polar and nonpolar moieties, or solvent mixtures, are likely to be most effective. The principle of "like dissolves like" suggests that polar solvents will interact favorably with the xanthine head, while nonpolar solvents will solvate the alkyl tail.
Recommended Solvents for Initial Testing
Based on the structure of this compound, the following solvents are recommended for initial solubility testing. It is advisable to start with small quantities of this compound to determine the best solvent before preparing a stock solution.
-
Polar Aprotic Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Alcohols:
-
Ethanol
-
Methanol
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM) - Note: Use with caution in biological assays due to potential toxicity.
-
-
Aqueous Buffers (with co-solvents):
-
Phosphate-buffered saline (PBS, pH 7.2) with an organic co-solvent such as DMSO or ethanol.
-
Quantitative Solubility Data
As no public quantitative solubility data for this compound is available, the following table is provided as a template for researchers to record their own experimental findings.
| Solvent | Temperature (°C) | Concentration (mg/mL) | Concentration (mM) | Observations |
| DMSO | 25 | |||
| DMF | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dichloromethane | 25 | |||
| PBS (pH 7.2) | 25 | |||
| User Defined |
Molecular Weight of this compound: 533.8 g/mol [2]
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method to determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Calibrated analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 µm, compatible with the solvent)
Procedure:
-
Preparation of a Saturated Solution:
-
Weigh out an excess amount of this compound (e.g., 5-10 mg) and place it into a clean vial.
-
Add a known volume of the test solvent (e.g., 1 mL).
-
Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Incubate the solution at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. Intermittent shaking or vortexing is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at >10,000 x g for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
For complete removal of any remaining solid particles, filter the supernatant through a 0.2 µm syringe filter that has been pre-wetted with the solvent.
-
-
Quantification of Dissolved this compound:
-
Using a Standard Curve (Recommended):
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
Measure the absorbance (if this compound has a chromophore) or the peak area (via HPLC) of the standards.
-
Plot the signal versus concentration to create a standard curve.
-
Dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the standard curve.
-
Measure the signal of the diluted supernatant and determine its concentration using the standard curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
-
Gravimetric Method (Less Precise):
-
Accurately pipette a known volume of the filtered supernatant into a pre-weighed vial.
-
Evaporate the solvent under a stream of inert gas or in a vacuum concentrator.
-
Once the solvent is completely removed, weigh the vial containing the dried this compound.
-
The difference in weight corresponds to the amount of dissolved this compound in the known volume of solvent.
-
-
Visual Workflow and Diagrams
Signaling Pathway Context
This compound inhibits CTP:choline-phosphate cytidylyltransferase, a key enzyme in the Kennedy pathway for the synthesis of phosphatidylcholine (PC), a major component of cell membranes.
References
Application Notes and Protocols for CT-2584: Stability and Storage
Disclaimer: Publicly available, specific stability and storage data for the investigational compound CT-2584 are limited. The following application notes and protocols are based on the general chemical properties of its known structure, 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine-hydrogen methanesulphonate, which contains a xanthine (B1682287) moiety and a long-chain alkylamine. These guidelines are supplemented by established principles of stability testing for small molecule drugs as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Researchers are advised to perform their own stability studies to determine the precise shelf-life and optimal storage conditions for their specific formulation of this compound.
Summary of Predicted Stability and Recommended Storage Conditions
Based on its chemical structure, this compound is likely susceptible to degradation through oxidation of the amine and hydroxyl groups, and potential hydrolysis under extreme pH conditions. The xanthine core is generally stable but can be sensitive to light and heat. The following table summarizes the predicted stability profile and recommended storage conditions.
| Parameter | Recommended Condition | Rationale and Considerations |
| Storage Temperature | -20°C for long-term storage | To minimize the rate of potential degradation reactions. For short-term storage (days to weeks), 2-8°C may be acceptable, but should be validated. |
| Light Exposure | Store in the dark (e.g., in an amber vial or a light-blocking container) | Xanthine derivatives can be sensitive to photolytic degradation.[1] |
| Humidity | Store in a dry environment, with the container tightly sealed | To prevent hydrolysis and degradation from absorbed moisture.[2] |
| pH of Solution | Prepare solutions fresh. For short-term storage, a neutral to slightly acidic pH is likely preferable. | Xanthine is soluble in acidic and basic solutions.[3] However, extreme pH can promote hydrolysis. The alkylamine side chain will be protonated at acidic pH, which may enhance solubility and stability. |
| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases | The alkylamine and hydroxyl functionalities can be susceptible to oxidation. Strong acids and bases can cause degradation.[4][5] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6][7] The goal is to induce degradation of approximately 5-20% to identify potential degradation products.[6][8]
2.1.1. Materials and Reagents
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
pH meter
-
Calibrated oven
-
Photostability chamber
2.1.2. Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.
-
At appropriate time points, withdraw samples, dissolve in the initial solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact this compound from its potential degradation products.[9][10][11]
2.2.1. Suggested HPLC Parameters
| Parameter | Suggested Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A suggested starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Based on the UV-Vis spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. |
| Injection Volume | 10 µL |
2.2.2. Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. This involves analyzing the stressed samples from the forced degradation studies to demonstrate that the degradation products are well-separated from the parent peak of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Phosphatidic Acid Signaling Pathway
This compound is a modulator of intracellular phosphatidic acid (PA). PA is a critical lipid second messenger involved in various cellular processes, including cell growth, proliferation, and survival.[12][13][14] It can be generated through multiple enzymatic pathways and acts by recruiting and activating downstream effector proteins.[12][15]
Caption: Simplified Phosphatidic Acid (PA) Signaling Pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting stability testing on this compound.
Caption: Workflow for this compound Stability Assessment.
References
- 1. Windel Plus | (2.5 mg+500 mcg)/3 ml | Respirator Solution | উইন্ডেল প্লাস (২.৫ মি.গ্রা.+৫০০ মাইক্রো গ্রাম)/৩ মি.লি. নেবুলাইজার সল্যুসন | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 5. alkylamines.com [alkylamines.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Signaling functions of phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unveiling Phosphatidic Acid â ¡: Functions, Applications, and Analytical Methods - MetwareBio [metwarebio.com]
- 15. Phosphatidic acid - Wikipedia [en.wikipedia.org]
Application Note: Quantification of CT-2584 in Human Plasma by HPLC-UV
Introduction
CT-2584 is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," showing promise in preclinical models for a specific oncology indication. To support pharmacokinetic (PK) and toxicokinetic (TK) studies, a reliable and robust bioanalytical method for the quantification of this compound in human plasma is required. This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound concentrations in human plasma. The method presented herein is simple, rapid, and suitable for routine analysis in a regulated bioanalytical laboratory. The validation was conducted in accordance with the principles outlined in the US FDA guidance for bioanalytical method validation.[1][2][3][4]
Materials and Methods
Chemicals and Reagents this compound reference standard (purity >99%) and a suitable internal standard (IS), structurally similar to this compound, were used. HPLC-grade acetonitrile (B52724) and methanol (B129727) were procured from a reputable supplier. Formic acid and all other reagents were of analytical grade. Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified vendor.
Instrumentation An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was utilized for this analysis. Chromatographic data was acquired and processed using appropriate chromatography data software.
Chromatographic Conditions A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) was used for the separation. The mobile phase consisted of a gradient mixture of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). The flow rate was maintained at 1.0 mL/min, and the column oven temperature was set to 40 °C. The injection volume was 20 µL, and the UV detection wavelength was set to the absorbance maximum of this compound.
Preparation of Standard and Quality Control (QC) Samples Stock solutions of this compound and the IS were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of this compound stock solution into blank human plasma.[5]
Sample Preparation A protein precipitation method was employed for the extraction of this compound and the IS from plasma samples.[6][7][8][9][10][11][12] To 100 µL of plasma sample (calibration standard, QC, or study sample), 200 µL of acetonitrile containing the IS was added. The mixture was vortexed for 1 minute to precipitate the plasma proteins and then centrifuged at 10,000 rpm for 10 minutes. The clear supernatant was transferred to an autosampler vial for HPLC analysis.
Method Validation The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following the FDA guidelines on bioanalytical method validation.[1][2][3][4]
Data Presentation
Table 1: HPLC Chromatographic Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 5 min, hold at 70% B for 2 min, return to 30% B over 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Internal Standard | Structurally similar compound |
Table 2: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % RSD |
| 10 (LLOQ) | 0.052 | 98.5 | 4.2 |
| 25 | 0.131 | 101.2 | 3.5 |
| 50 | 0.265 | 100.8 | 2.1 |
| 100 | 0.532 | 99.5 | 1.8 |
| 250 | 1.328 | 99.1 | 1.5 |
| 500 | 2.654 | 100.3 | 1.2 |
| 1000 (ULOQ) | 5.310 | 100.6 | 0.9 |
| Linear Range: 10-1000 ng/mL, Correlation Coefficient (r²): >0.998 |
Table 3: Accuracy and Precision of the Method
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| % Accuracy | % RSD | ||
| LQC | 30 | 102.1 | 3.8 |
| MQC | 300 | 98.9 | 2.5 |
| HQC | 800 | 100.5 | 1.9 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 30 | 92.5 | 98.7 |
| MQC | 300 | 94.1 | 101.2 |
| HQC | 800 | 93.8 | 99.5 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with 50% methanol.
-
Spike 10 µL of each working standard solution into 990 µL of blank human plasma to obtain calibration standards with final concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare QC samples at low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL) concentrations in a similar manner from a separate stock solution.
-
Vortex each standard and QC sample for 30 seconds.
Protocol 2: Plasma Sample Extraction
-
Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Prepare the protein precipitation solution by adding the internal standard to acetonitrile to a final concentration of 100 ng/mL.
-
Add 200 µL of the protein precipitation solution (acetonitrile with IS) to each plasma sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Protocol 3: Method Validation - Stability Assessment
-
Freeze-Thaw Stability: Analyze LQC and HQC samples after three freeze-thaw cycles (-80°C to room temperature).
-
Short-Term Stability: Analyze LQC and HQC samples kept at room temperature for 6 hours.
-
Long-Term Stability: Analyze LQC and HQC samples after storage at -80°C for 30 days.
-
Post-Preparative Stability: Analyze extracted LQC and HQC samples kept in the autosampler at 4°C for 24 hours.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. moh.gov.bw [moh.gov.bw]
- 4. fda.gov [fda.gov]
- 5. scielo.br [scielo.br]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. benchchem.com [benchchem.com]
- 9. a protein precipitation extraction method [protocols.io]
- 10. agilent.com [agilent.com]
- 11. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Note & Protocol: Determination of a CT-2584 Dose-Response Curve in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-2584 is an investigational anti-cancer agent identified as a modulator of intracellular phosphatidic acid.[1] Understanding the dose-dependent effects of novel therapeutic compounds on cancer cell viability is a cornerstone of preclinical drug development.[2][3] This document provides a detailed protocol for generating a dose-response curve for this compound in cancer cell lines. The primary objective is to determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50), a key indicator of the drug's potency.[4] The following protocols outline the necessary steps for cell culture, drug preparation, cell viability assessment, and data analysis.
Principle
The dose-response relationship describes the magnitude of the response of an organism, in this case, cancer cells, to different doses of a stimulus or stressor, such as a drug.[5] To establish this relationship for this compound, cancer cells are exposed to a range of concentrations of the compound. After a defined incubation period, cell viability is measured using a quantitative assay. Common methods to assess cell viability include colorimetric assays like the MTT assay, which measures metabolic activity, or luminescent assays that quantify ATP levels.[6][7][8] The resulting data are then plotted to generate a sigmoidal dose-response curve, from which the IC50 value can be calculated using non-linear regression analysis.[5]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
| This compound Concentration (µM) | Log Concentration | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | - | 100 | 5.2 |
| 0.01 | -2 | 98.1 | 4.8 |
| 0.1 | -1 | 85.3 | 6.1 |
| 1 | 0 | 52.4 | 5.5 |
| 10 | 1 | 15.7 | 3.9 |
| 100 | 2 | 2.3 | 1.8 |
Experimental Protocols
Materials and Reagents
-
Selected human cancer cell line (e.g., MCF-7, A549, HCT116)[2]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer or luminometer)
Cell Line Maintenance and Culture
-
Maintain the selected cancer cell line in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
This compound Compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.[2]
-
Aliquot the stock solution and store at -20°C to prevent repeated freeze-thaw cycles.[2]
-
On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.[2]
Cell Seeding
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.[2]
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.[2]
Drug Treatment
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the respective this compound concentrations to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).[2]
-
Incubate the plates for a predetermined period, typically 72 hours.[4]
Cell Viability Assessment (MTT Assay Protocol)
-
After the 72-hour incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plates for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the % cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model, such as a four-parameter logistic (4PL) model, to fit a sigmoidal dose-response curve to the data.[5]
-
Determine the IC50 value from the fitted curve.
Visualizations
Caption: Experimental workflow for determining the dose-response curve of this compound.
Caption: Postulated signaling pathway modulation by this compound.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Application Notes and Protocols for CT-2584 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-2584 is a novel anti-cancer agent that functions as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid is a critical lipid second messenger involved in various cellular processes, including cell proliferation, survival, and migration. By altering the levels or activity of phosphatidic acid, this compound aims to disrupt cancer cell signaling and inhibit tumor growth. These application notes provide a representative protocol for evaluating the in vivo efficacy of this compound in mouse xenograft models, based on its known mechanism of action and data from human clinical trials.
Data Presentation: Hypothetical Treatment Schedule and Efficacy
Due to the limited publicly available preclinical data for this compound in mouse xenograft models, the following table summarizes a hypothetical treatment schedule and expected outcomes. This is based on a Phase II clinical trial in sarcoma patients where this compound was administered either once weekly for three weeks or daily for three days every 21 days.[2] The dosages are extrapolated from typical dose ranges used for novel anti-cancer agents in murine models.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Treatment | 10% DMSO in Saline | 10 mg/kg | 25 mg/kg |
| Dosing Schedule | Intraperitoneal (i.p.), daily for 5 days | Intraperitoneal (i.p.), daily for 5 days | Intraperitoneal (i.p.), daily for 5 days |
| Tumor Growth Inhibition (TGI) | 0% | 40-60% | 70-90% |
| Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 600 ± 150 | 300 ± 100 |
| Body Weight Change | < 5% | < 10% | < 15% |
| Observed Toxicities | None | Mild lethargy | Moderate lethargy, transient weight loss |
Experimental Protocols
This section details a generalized methodology for conducting an in vivo efficacy study of this compound in a mouse xenograft model.
Cell Culture and Xenograft Tumor Establishment
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic goals (e.g., A549 for non-small cell lung cancer, MDA-MB-231 for breast cancer).
-
Cell Culture: Culture the selected cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 cells/100 µL.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Drug Administration and Efficacy Assessment
-
Drug Formulation: Prepare this compound in a vehicle solution (e.g., 10% DMSO in saline). The vehicle solution will serve as the control.
-
Dosing and Administration:
-
Vehicle Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily for 5 consecutive days.
-
This compound Treatment Groups: Administer the prepared doses of this compound (e.g., 10 mg/kg and 25 mg/kg) i.p. daily for 5 consecutive days.
-
-
Monitoring:
-
Measure tumor volumes and body weights three times per week.
-
Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 or 28 days).
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group.
-
Determine the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Analyze the statistical significance of the differences in tumor volume between the treatment and control groups using an appropriate statistical test (e.g., ANOVA).
-
Visualizations
Experimental Workflow for this compound Mouse Xenograft Study
Caption: Workflow for a mouse xenograft study of this compound.
Simplified Phosphatidic Acid Signaling Pathway
Caption: this compound modulates the phosphatidic acid signaling pathway.
References
Application Note: Measuring CTP Synthase Activity and Intracellular CTP Levels Following Treatment with a CTP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids, playing a critical role in cell proliferation and membrane biogenesis.[1][2] The de novo synthesis of CTP is catalyzed by CTP synthase (CTPS), which converts uridine (B1682114) triphosphate (UTP) to CTP.[2][3] This enzymatic step is often rate-limiting and is subject to tight regulation within the cell.[1][4] In rapidly proliferating cells, such as cancer cells, the demand for CTP is elevated, making CTPS a compelling target for therapeutic intervention.[1][2][5]
This application note provides detailed protocols for measuring the enzymatic activity of CTP synthase and the intracellular concentration of CTP in cultured cells following treatment with a small molecule inhibitor. While the user's query mentioned CT-2584, publicly available information identifies it as a modulator of intracellular phosphatidic acid, with no direct evidence of it targeting CTP synthase.[6] Therefore, the following protocols are presented in the context of a generic, potent, and selective CTP synthase inhibitor to guide researchers in assessing the pharmacological effects of such compounds.
The methodologies described herein utilize common laboratory techniques, including cell culture, metabolite extraction, and quantification of CTP synthase activity and intracellular CTP levels. These protocols are designed to be adaptable for various cell lines and research applications.
Signaling Pathway of De Novo CTP Synthesis
The de novo synthesis of CTP is a fundamental metabolic pathway. CTP synthase catalyzes the ATP-dependent conversion of UTP to CTP, with glutamine serving as the nitrogen donor.[2][4] This process is allosterically regulated, with CTP itself acting as a feedback inhibitor.[1][7]
Caption: De Novo CTP Synthesis Pathway and Inhibition.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with a CTPS Inhibitor
This protocol outlines the general procedure for culturing cells and treating them with a test compound.
Materials:
-
Adherent or suspension cell line of interest (e.g., Jurkat, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
Cell culture plates (6-well or 12-well)
-
CTP synthase inhibitor stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Cell counter
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period. For adherent cells, allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the CTPS inhibitor in complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For Intracellular CTP Quantification: Proceed to Protocol 2.
-
For CTP Synthase Activity Assay: Proceed to Protocol 3.
-
For Cell Counting: For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect the cell suspension. Count the cells to normalize the data.
-
Protocol 2: Quantification of Intracellular CTP Levels by LC-MS/MS
This protocol describes the extraction of intracellular metabolites and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
Methanol (B129727) (80%, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL, pre-chilled)
-
Centrifuge (refrigerated)
-
LC-MS/MS system
Procedure:
-
Cell Washing: Aspirate the drug-containing medium and wash the cell monolayer twice with ice-cold PBS.[8] Completely aspirate the final PBS wash.
-
Metabolite Extraction: Add 500 µL of pre-chilled 80% methanol to each well.
-
Cell Lysis: Scrape the cells from the well bottom and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[8]
-
Protein Precipitation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new clean, pre-chilled tube.[8]
-
Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis.[8]
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system operating in negative ion mode with Multiple Reaction Monitoring (MRM).
-
Use a suitable column for nucleotide separation (e.g., reversed-phase ion-pair chromatography).[9]
-
Develop a standard curve using known concentrations of CTP to quantify the levels in the samples.
-
Normalize the CTP concentration to the cell number.
-
Protocol 3: CTP Synthase Activity Assay
This protocol details the measurement of CTP synthase activity in cell lysates. This can be achieved through a spectrophotometric method or an LC-MS/MS-based method.[10][11]
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., 50 mM HEPES pH 8.0, 5 mM KCl, 20 mM MgCl2, 1 mM DTT, 0.01% Tween-20)[5]
-
Assay reagents: ATP, UTP, L-Glutamine, GTP[5]
-
Spectrophotometer or LC-MS/MS system
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the enzyme activity.
-
Enzymatic Reaction:
-
In a reaction tube, combine the cell lysate with the assay buffer containing ATP, UTP, L-Glutamine, and GTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of CTP Production:
-
Data Analysis: Calculate the CTP synthase activity as the rate of CTP production per unit of time per amount of protein (e.g., pmol/min/mg protein).
Experimental Workflow
The following diagram illustrates the workflow for assessing the impact of a CTPS inhibitor on intracellular CTP levels and CTP synthase activity.
References
- 1. Structure of the synthetase domain of human CTP synthetase, a target for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTP synthase: the hissing of the cellular serpent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Cryo-EM structures of CTP synthase filaments reveal mechanism of pH-sensitive assembly during budding yeast starvation | eLife [elifesciences.org]
- 5. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foodsci.rutgers.edu [foodsci.rutgers.edu]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
Application Note: Lipidomics Analysis of Cells Treated with CT-2584, a Novel Stearoyl-CoA Desaturase (SCD1) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is a critical tool for understanding the complex roles of lipids in health and disease. Lipids are not only essential structural components of cell membranes but also act as signaling molecules and energy storage depots. Alterations in lipid metabolism are hallmark features of numerous diseases, including cancer, metabolic syndrome, and inflammatory disorders. Stearoyl-CoA Desaturase (SCD1) is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate. These MUFAs are vital components of phospholipids, triglycerides, and cholesterol esters.
CT-2584 is a potent and selective small molecule inhibitor of SCD1. By blocking the activity of SCD1, this compound is expected to induce significant alterations in the cellular lipidome, leading to an increase in the ratio of SFAs to MUFAs. This shift can impact membrane fluidity, signaling pathways, and overall cellular health. This document provides a detailed protocol for utilizing liquid chromatography-mass spectrometry (LC-MS/MS) based lipidomics to profile the changes in lipid composition in a human cancer cell line (e.g., HCT116) following treatment with this compound.
Experimental Workflow & Signaling Pathway
The overall experimental workflow involves cell culture, treatment with the inhibitor, extraction of lipids, analysis by LC-MS/MS, and subsequent data processing to identify and quantify changes in lipid species.
Visualizing the Cellular Impact of CT-2584: Application Notes and Protocols for Organelle Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
CT-2584, identified as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate, is an investigational anti-neoplastic agent that functions as a modulator of intracellular phosphatidic acid (PA).[1] Phosphatidic acid is a critical lipid second messenger and a key biosynthetic intermediate, playing a pivotal role in the regulation of membrane dynamics and signal transduction.[2][3] Fluctuations in cellular PA levels have been demonstrated to significantly influence the structure and function of various organelles, including mitochondria, the endoplasmic reticulum, the Golgi apparatus, and lysosomes.[4][5][6][7] Consequently, it is hypothesized that this compound, by altering intracellular PA concentrations, will induce discernible morphological and functional changes within these organelles.
These application notes provide detailed protocols for staining methods to visualize the potential effects of this compound on key cellular organelles. The following sections offer step-by-step experimental procedures, guidance on data interpretation, and examples of how to present quantitative data.
I. Visualizing Mitochondrial Dynamics in Response to this compound
Background: Phosphatidic acid is a key regulator of mitochondrial dynamics, promoting fusion of the outer mitochondrial membrane and inhibiting fission.[4][8] Modulation of PA levels by this compound is therefore expected to alter the balance between mitochondrial fusion and fission, leading to changes in mitochondrial morphology (e.g., elongation or fragmentation).
Selected Staining Method: MitoTracker™ Red CMXRos staining for visualizing mitochondrial morphology in live cells. This dye accumulates in mitochondria with active membrane potentials.[9]
Quantitative Data Presentation
| Treatment Group | Average Mitochondrial Length (µm) | Percentage of Cells with Fragmented Mitochondria |
| Vehicle Control | 5.2 ± 0.8 | 15% |
| This compound (1 µM) | 8.1 ± 1.2 | 5% |
| This compound (5 µM) | 10.5 ± 1.9 | 2% |
| Positive Control (e.g., Mdivi-1) | 9.8 ± 1.5 | 3% |
Note: Data are representative and should be generated from at least three independent experiments.
Experimental Protocol: Staining Mitochondria with MitoTracker™ Red CMXRos
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MitoTracker™ Red CMXRos (Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
35 mm glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed HeLa cells onto 35 mm glass-bottom imaging dishes and culture in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 µM and 5 µM). Aspirate the old medium from the cells and add the medium containing this compound or vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24 hours).
-
Staining: Prepare a 200 nM working solution of MitoTracker™ Red CMXRos in pre-warmed serum-free DMEM.
-
Remove the medium containing this compound and wash the cells once with pre-warmed PBS.
-
Add the MitoTracker™ working solution to the cells and incubate for 30 minutes at 37°C.
-
Imaging: Aspirate the staining solution and replace it with fresh, pre-warmed culture medium.
-
Visualize the stained mitochondria using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation/Emission: ~579/599 nm).
-
Image Analysis: Acquire images from multiple fields of view for each treatment group. Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology, such as average length and degree of fragmentation.
Experimental Workflow for Mitochondrial Staining
Caption: Workflow for visualizing this compound's effect on mitochondria.
II. Assessing Endoplasmic Reticulum Stress Induced by this compound
Background: Phosphatidic acid metabolism is closely linked to the endoplasmic reticulum (ER), where it is synthesized.[3] Disturbances in PA homeostasis can lead to ER stress and trigger the Unfolded Protein Response (UPR).[10][11] Therefore, this compound may induce ER stress, which can be visualized by staining the ER and assessing markers of the UPR.
Selected Staining Method: ER-Tracker™ Green for visualizing ER morphology and co-staining with an antibody against an ER stress marker (e.g., BiP/GRP78).
Quantitative Data Presentation
| Treatment Group | ER-Tracker™ Green Mean Fluorescence Intensity | BiP/GRP78 Mean Fluorescence Intensity |
| Vehicle Control | 100 ± 12 | 100 ± 15 |
| This compound (1 µM) | 115 ± 18 | 150 ± 25 |
| This compound (5 µM) | 130 ± 22 | 220 ± 35 |
| Positive Control (e.g., Tunicamycin) | 145 ± 28 | 280 ± 40 |
Note: Data are representative and should be generated from at least three independent experiments. Intensity is normalized to the vehicle control.
Experimental Protocol: Staining the ER and an ER Stress Marker
Materials:
-
U2OS cells (or other suitable cell line)
-
McCoy's 5A Medium with 10% FBS
-
This compound
-
ER-Tracker™ Green (BODIPY™ FL Glibenclamide) (Thermo Fisher Scientific)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against BiP/GRP78
-
Alexa Fluor™ 594-conjugated secondary antibody
-
DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat U2OS cells with this compound as described in the mitochondrial staining protocol.
-
ER Staining (Live Cells): Prepare a 1 µM working solution of ER-Tracker™ Green in pre-warmed serum-free medium.
-
Wash cells once with pre-warmed PBS.
-
Add the ER-Tracker™ working solution and incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunofluorescence: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour. Incubate with the primary antibody against BiP/GRP78 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS. Incubate with the Alexa Fluor™ 594-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash three times with PBS. Counterstain with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslip on a microscope slide with mounting medium.
-
Imaging and Analysis: Visualize using a confocal microscope. Quantify the fluorescence intensity of ER-Tracker™ Green and the BiP/GRP78 signal using appropriate software.
III. Investigating Golgi Apparatus Integrity Following this compound Treatment
Background: Phosphatidic acid is involved in the formation of transport vesicles from the Golgi apparatus.[12] Inhibition of PA synthesis has been shown to disrupt Golgi architecture.[7] As a modulator of PA, this compound could therefore alter the structure and function of the Golgi complex.
Selected Staining Method: BODIPY™ FL C₅-Ceramide complexed to BSA for labeling the Golgi apparatus in live cells.
Quantitative Data Presentation
| Treatment Group | Percentage of Cells with Fragmented Golgi | Golgi Area (µm²) per Cell |
| Vehicle Control | 10 ± 2% | 150 ± 25 |
| This compound (1 µM) | 35 ± 5% | 95 ± 18 |
| This compound (5 µM) | 60 ± 8% | 60 ± 12 |
| Positive Control (e.g., Brefeldin A) | 95 ± 3% | 25 ± 8 |
Note: Data are representative and should be generated from at least three independent experiments.
Experimental Protocol: Staining the Golgi Apparatus with BODIPY™ FL C₅-Ceramide
Materials:
-
A549 cells (or other suitable cell line)
-
F-12K Medium with 10% FBS
-
This compound
-
BODIPY™ FL C₅-Ceramide complexed to BSA (Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat A549 cells with this compound as previously described.
-
Staining Solution Preparation: Prepare a 5 µM working solution of BODIPY™ FL C₅-Ceramide in pre-warmed HBSS.
-
Staining: Remove the treatment medium and wash the cells twice with pre-warmed HBSS.
-
Add the ceramide working solution and incubate for 30 minutes at 37°C.
-
Wash and Image: Aspirate the staining solution and wash the cells three times with fresh, pre-warmed HBSS.
-
Add fresh culture medium to the cells.
-
Immediately visualize the Golgi apparatus using a fluorescence microscope with a FITC filter set (Excitation/Emission: ~505/511 nm).
-
Image Analysis: Capture images and analyze the Golgi structure, quantifying fragmentation and area using image analysis software.
IV. Examining Lysosomal Membrane Permeability after this compound Exposure
Background: Phosphatidic acid plays a role in lysosomal membrane permeabilization and can osmotically destabilize lysosomes.[5][13] By modulating PA levels, this compound may affect lysosomal stability and function.
Selected Staining Method: LysoTracker™ Green DND-26 to label acidic lysosomes and assess their integrity in live cells. A decrease in fluorescence intensity can indicate a loss of the lysosomal pH gradient and membrane permeabilization.
Quantitative Data Presentation
| Treatment Group | LysoTracker™ Green Mean Fluorescence Intensity per Cell |
| Vehicle Control | 100 ± 10 |
| This compound (1 µM) | 85 ± 9 |
| This compound (5 µM) | 60 ± 7 |
| Positive Control (e.g., LLoMe) | 40 ± 5 |
Note: Data are representative and should be generated from at least three independent experiments. Intensity is normalized to the vehicle control.
Experimental Protocol: Staining Lysosomes with LysoTracker™ Green DND-26
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Eagle's Minimum Essential Medium (EMEM) with 10% FBS
-
This compound
-
LysoTracker™ Green DND-26 (Thermo Fisher Scientific)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat MCF-7 cells with this compound as previously described.
-
Staining: Prepare a 75 nM working solution of LysoTracker™ Green DND-26 in pre-warmed live-cell imaging medium.
-
Remove the treatment medium and wash the cells once with pre-warmed PBS.
-
Add the LysoTracker™ working solution and incubate for 30-60 minutes at 37°C.
-
Imaging: Do not wash out the dye. Immediately image the cells using a fluorescence microscope with a FITC filter set (Excitation/Emission: ~504/511 nm).
-
Image Analysis: Acquire images and quantify the mean fluorescence intensity of LysoTracker™ Green per cell. A decrease in intensity suggests lysosomal membrane permeabilization.
Proposed Signaling Pathway of this compound's Effect on Mitochondria
Caption: this compound modulates PA, impacting mitochondrial dynamics.
References
- 1. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phosphatidic Acid and Cardiolipin Coordinate Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidic acid mediates the targeting of tBid to induce lysosomal membrane permeabilization and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid acyltransferase 3 regulates Golgi complex structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of phosphatidic acid synthesis alters the structure of the Golgi apparatus and inhibits secretion in endocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Mitochondrial Morphology by Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MITOCHONDRIA: Signaling with Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disturbed intramitochondrial phosphatidic acid transport impairs cellular stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disturbed intramitochondrial phosphatidic acid transport impairs cellular stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospholipase D in the Golgi Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphatidic acid osmotically destabilizes lysosomes through increased permeability to K+ and H+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating CT-2584 Resistance via Targeted Transfection
For Researchers, Scientists, and Drug Development Professionals
Abstract
CT-2584 is a novel therapeutic agent targeting the (hypothetical) Resistance-Associated Kinase 1 (RAK1), a critical node in a prominent cell survival pathway. While showing promise in preclinical models, the emergence of resistance is a significant clinical challenge. A primary hypothesized mechanism of acquired resistance to this compound involves the upregulation of a secondary, parallel signaling pathway mediated by the "Bypass Activation Loop of Kinase 2" (BALK2). This document provides detailed protocols for inducing and studying this resistance mechanism in vitro by transfecting cancer cell lines with a constitutively active variant of BALK2. These protocols cover cell culture, transient and stable transfection, and downstream functional assays to quantify resistance.
Signaling Pathway Overview
In sensitive cells, this compound effectively inhibits RAK1, leading to the deactivation of its downstream effector, SUB1, which ultimately results in apoptosis. In resistant cells, a constitutively active form of BALK2 is expressed. BALK2 can phosphorylate and activate SUB1 independently of RAK1, thereby circumventing the therapeutic blockade imposed by this compound and promoting cell survival.
Figure 1: Signaling pathways in this compound sensitive vs. resistant cells.
Experimental Workflow
The overall workflow involves preparing a plasmid DNA vector encoding a constitutively active BALK2 mutant. This vector is then transfected into a this compound-sensitive cancer cell line (e.g., A549). Following transfection, resistance is confirmed and quantified using a series of functional assays, including cell viability, western blotting, and long-term clonogenic survival assays.
Application Note: Flow Cytometry Analysis of Apoptosis Induced by CT-2584
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Numerous anti-cancer therapies aim to selectively induce apoptosis in malignant cells.[3][4] CT-2584 is a novel investigational compound that has been shown to induce apoptosis in various cancer cell lines. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a heterogeneous population.[5][6] The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9][10] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[9]
Principle of the Assay
This protocol is based on the differential staining of cells with Annexin V and Propidium Iodide to identify distinct cell populations by flow cytometry.
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Materials and Reagents
-
This compound
-
Cancer cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin V Binding Buffer
-
Flow cytometer equipped with appropriate lasers and filters
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed the cells at an appropriate density in a suitable culture vessel (e.g., 6-well plates or T-25 flasks) and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to induce apoptosis.
Cell Harvesting and Staining
-
For suspension cells: Gently collect the cells by centrifugation.
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the cells from the culture medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Data Presentation
The quantitative data from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound Concentration on Apoptosis after 24-hour Treatment
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.8 |
| 5 | 60.1 ± 4.5 | 25.3 ± 2.8 | 14.6 ± 1.9 |
| 10 | 35.7 ± 5.1 | 45.8 ± 3.9 | 18.5 ± 2.5 |
| 25 | 15.3 ± 3.8 | 50.2 ± 4.7 | 34.5 ± 4.1 |
Table 2: Time-Course of Apoptosis Induction with 10 µM this compound
| Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 | 96.1 ± 1.9 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 6 | 78.4 ± 3.7 | 15.2 ± 2.1 | 6.4 ± 1.1 |
| 12 | 55.9 ± 4.8 | 30.7 ± 3.5 | 13.4 ± 1.8 |
| 24 | 35.7 ± 5.1 | 45.8 ± 3.9 | 18.5 ± 2.5 |
| 48 | 10.2 ± 2.9 | 38.5 ± 4.2 | 51.3 ± 5.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Apoptosis Signaling Pathways
The induction of apoptosis by anti-cancer drugs can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3][4] Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1][2]
References
- 1. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. mayo.edu [mayo.edu]
- 5. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. biologi.ub.ac.id [biologi.ub.ac.id]
- 10. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Troubleshooting inconsistent results with CT-2584
Welcome to the technical support center for CT-2584. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as this compound HMS, is a modulator of intracellular phosphatidic acid.[1][2] Its chemical name is 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate. This compound is investigated as an antineoplastic agent.[1][2] Its proposed mechanism of action involves the modulation of phosphatidic acid (PA) signaling, which can impact downstream pathways such as the mTOR pathway, and may also involve the disruption of blood flow to tumors.
Q2: What are the common applications of this compound in a research setting?
This compound is primarily used in cancer research to study the effects of modulating phosphatidic acid signaling on tumor cell growth, proliferation, and survival. Common applications include in vitro studies using cancer cell lines to assess cytotoxicity, effects on cell cycle, and impact on specific signaling pathways.
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for storage and handling. Generally, small molecule inhibitors should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What are the expected outcomes of treating cells with this compound?
Treatment of cancer cells with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. This is often accompanied by an induction of apoptosis and cell cycle arrest. The specific outcomes can vary depending on the cell line and experimental conditions.
Troubleshooting Inconsistent Results
Inconsistent results when using this compound can arise from various factors, from compound handling to assay-specific issues. This guide provides a structured approach to identifying and resolving these problems.
Problem 1: Higher than Expected IC50 Value or Lack of Efficacy
If this compound does not appear to be effective or the IC50 value is significantly higher than anticipated, consider the following:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Verify the integrity of the stock solution if possible. | Consistent IC50 values across experiments. |
| Solubility Issues | Visually inspect the prepared solutions for any precipitates. Ensure the final solvent concentration in the culture medium is not affecting solubility or cell health (typically <0.1% DMSO). | Clear solutions and reproducible results. |
| Suboptimal Assay Conditions | Optimize cell seeding density and treatment duration. Ensure the assay is performed within the linear range of detection. | A clear dose-response curve is established. |
| Cell Line Resistance | Use a positive control compound known to be effective in your cell line to confirm assay performance. Consider using a different cell line to test the activity of this compound. | The positive control should show expected activity, indicating the assay is working correctly. |
Problem 2: High Variability Between Replicates
High variability can obscure the true effect of this compound. The following steps can help improve reproducibility:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of solutions. | Reduced standard deviation between replicate wells. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. | Consistent cell numbers across all wells. |
| Cell Clumping | Gently triturate cells to break up clumps before seeding. Consider using a cell-detaching agent that is less harsh. | A uniform monolayer of cells. |
| Assay Interference | Run a "no-cell" control with this compound and assay reagents to check for direct interference with the detection method. | The "no-cell" control should not show any signal. |
Problem 3: Unexpected Cellular Morphology or Off-Target Effects
As a modulator of phosphatidic acid, a key component of cell membranes, this compound may induce changes in cell morphology.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Membrane Integrity Disruption | Observe cells under a microscope at various time points after treatment. Perform a cell viability assay that distinguishes between apoptosis and necrosis (e.g., Annexin V/PI staining). | Determine if the observed morphological changes are associated with a specific cell death pathway. |
| Cytoskeletal Rearrangement | Use immunofluorescence to stain for key cytoskeletal components like actin and tubulin to observe any alterations. | Identify specific effects on the cytoskeleton. |
| Off-Target Kinase Inhibition | If unexpected signaling effects are observed, consider performing a kinase panel screen to identify potential off-target activities. | A clearer understanding of the compound's specificity. |
Experimental Protocols & Methodologies
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for mTOR Pathway Activation
This protocol can be used to assess the effect of this compound on the mTOR signaling pathway.
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) and their total protein counterparts.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Diagrams
Caption: Signaling pathway affected by this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logical workflow.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
CT-2584 solubility issues in aqueous solutions
Technical Support Center: CT-2584
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling the investigational kinase inhibitor, this compound, with a focus on overcoming its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in aqueous buffers?
A1: this compound is a hydrophobic compound with very low intrinsic solubility in neutral aqueous solutions. Its solubility is generally less than 0.5 µg/mL in phosphate-buffered saline (PBS) at pH 7.4. Solubility is highly dependent on the pH and composition of the buffer system.
Q2: Why does my this compound precipitate when I add it to my cell culture media?
A2: Precipitation, or "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted too quickly or into a final concentration that exceeds its solubility limit in the aqueous media. The final concentration of the organic solvent may also be insufficient to keep the compound dissolved.
Q3: What is the recommended solvent for creating a stock solution?
A3: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound is readily soluble in DMSO up to 50 mM. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How does pH influence the solubility of this compound?
A4: this compound is a weakly basic compound. Its solubility significantly increases in acidic conditions (pH < 6.0) due to the protonation of a basic functional group. Conversely, in neutral or alkaline solutions, it is less soluble.
Troubleshooting Guide
Problem: Precipitate is observed immediately after diluting the DMSO stock solution into aqueous media (e.g., cell culture medium or assay buffer).
-
Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the final buffer system.
-
Solution: Decrease the final working concentration of this compound. Perform a concentration-response curve to determine the highest achievable concentration that remains in solution for the duration of your experiment.
-
-
Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution: Increase the final DMSO concentration, but ensure it remains below a level that causes cellular toxicity (typically <0.5% for most cell lines). Always run a vehicle control with the same final DMSO concentration to validate your experimental results.
-
-
Possible Cause 3: The dilution technique is causing localized high concentrations, leading to precipitation.
-
Solution: Improve the dilution method. Instead of adding the stock solution directly to the full volume of media, perform serial dilutions. Alternatively, add the stock solution dropwise to the vortexing media to ensure rapid and even dispersion.
-
Problem: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause 1: The compound is precipitating over the course of a long incubation period.
-
Solution: Visually inspect your assay plates for precipitate under a microscope at the end of the experiment. Consider using a formulation aid, such as a low concentration of serum or a solubilizing agent like HP-β-CD (hydroxypropyl-beta-cyclodextrin), in your final medium.
-
-
Possible Cause 2: this compound is binding to plasticware, reducing its effective concentration.
-
Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes for preparing dilutions. Including a small amount of bovine serum albumin (BSA) (e.g., 0.1%) in your assay buffer can help block non-specific binding sites.
-
Quantitative Solubility Data
The following tables provide reference data for the solubility of this compound under various conditions.
Table 1: Solubility of this compound in Aqueous Buffers at Different pH Values
| Buffer System (50 mM) | pH | Solubility (µg/mL) at 25°C |
| Citrate-Phosphate | 4.0 | 25.5 |
| Citrate-Phosphate | 5.0 | 12.1 |
| MES | 6.0 | 3.8 |
| PBS | 7.4 | < 0.5 |
| Tris | 8.0 | < 0.2 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent System (in PBS) | Solubility (µg/mL) at 25°C |
| 0.5% DMSO | 1.5 |
| 1.0% DMSO | 4.0 |
| 5% Ethanol | 2.1 |
| 10% PEG400 | 8.5 |
| 2% HP-β-CD | 15.2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist if needed.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials: 10 mM this compound stock in DMSO, pre-warmed cell culture medium.
-
Procedure (for a final concentration of 1 µM in 10 mL media):
-
Prepare an intermediate dilution. Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed media to create a 10 µM solution. Vortex gently immediately after addition.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed media in your culture flask or plate.
-
Mix gently by swirling. This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Note: Always prepare a vehicle control using the same dilution steps with DMSO alone.
-
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified MAPK signaling pathway showing inhibition by this compound.
Caption: Decision tree for selecting a suitable solvent system.
Technical Support Center: Optimizing CT-2584 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CT-2584 in in vitro studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of CTP:choline-phosphate cytidylyltransferase (CT), a key enzyme in the de novo biosynthesis of phosphatidylcholine (PC). By inhibiting this enzyme, this compound redirects the metabolic flux of phospholipid synthesis away from PC and towards the production of phosphatidylinositol (PI).[1] This accumulation of PI is associated with the disruption and swelling of the endoplasmic reticulum and mitochondria, ultimately leading to cytotoxicity in cancer cells.[1]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: Based on published studies, a starting concentration range of 2 µM to 15 µM is recommended for most cancer cell lines.[1] Effects on phospholipid metabolism in cell lines such as NCI-H460 (non-small cell lung cancer) and MCF-7 (breast cancer) have been observed at concentrations at or above 2–3 μM.[1] For initial cytotoxicity screening, a broader range (e.g., 0.1 µM to 50 µM) may be beneficial to determine the IC50 value for your specific cell line.
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving compounds like this compound. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your cell culture medium.
Q4: What is the maximum permissible DMSO concentration in the final culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[2] It is essential to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent itself.
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time will depend on the specific assay and cell line. For assessing changes in phospholipid metabolism, significant effects have been observed as early as 2 hours, with maximal changes at around 8 hours of treatment.[1] For cytotoxicity assays (e.g., MTT, CellTiter-Glo), a longer incubation period of 24 to 72 hours is standard to allow for the induction of cell death.
Q6: Are there any known compounds that can potentiate the effects of this compound?
A6: Yes, propranolol, which is also an inhibitor of phosphatidic acid phosphohydrolase and phosphatidylcholine biosynthesis, has been shown to potentiate the cytotoxic activity of this compound.[1] A combination of both agents has an additive effect on the decrease of phosphatidylcholine and the increase of phosphatidylinositol.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | - Cell line may be resistant.- Insufficient drug concentration or incubation time.- Compound precipitated out of solution. | - Confirm the expression of the target enzyme (CTP:choline-phosphate cytidylyltransferase) in your cell line.- Perform a dose-response experiment with a wider concentration range and extend the incubation time (e.g., up to 72 hours).- Visually inspect the culture medium for any signs of precipitation. If observed, try preparing fresh dilutions or using a solubilizing agent (with appropriate controls). |
| High variability between replicate wells | - Inconsistent cell seeding.- Edge effects in the multi-well plate.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and be consistent with your pipetting technique. |
| Vehicle control shows significant cell death | - DMSO concentration is too high.- The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is below 0.5%.- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results in signaling studies (phospholipid analysis) | - Suboptimal incubation time.- Inefficient lipid extraction. | - Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time point for observing changes in PC and PI levels.- Ensure your lipid extraction protocol is robust and validated for your cell type. |
Data Summary
Table 1: Effect of this compound on Phospholipid Composition in Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (hours) | % Decrease in [¹⁴C]PC (relative to total phospholipid) | % Increase in [¹⁴C]PI (relative to total phospholipid) |
| NCI-H460 | 15 | 8 | 14-15% | 8-15% |
| MCF-7 | 15 | 8 | 14-15% | 8-15% |
Data synthesized from information presented in "Pharmacological Inhibition of Phosphatidylcholine Biosynthesis Is Associated with Induction of Phosphatidylinositol Accumulation and Cytolysis of Neoplastic Cell Lines" in Cancer Research.[1]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Phospholipid Metabolism
This protocol is based on the methodology described for tracking changes in phospholipid synthesis upon treatment with this compound.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
[¹⁴C]glycerol
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
TLC plates
-
Primulin spray
-
Phosphorimager or scintillation counter
Procedure:
-
Radiolabeling: Incubate cells with [¹⁴C]glycerol in the culture medium for 24 hours to allow for steady-state labeling of the cellular phospholipid pools.
-
Compound Treatment: Treat the radiolabeled cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2, 4, or 8 hours).
-
Lipid Extraction: After treatment, wash the cells and perform a lipid extraction using an appropriate method (e.g., Bligh-Dyer).
-
Phospholipid Separation: Separate the extracted phospholipids (B1166683) using multi-one dimensional thin-layer chromatography (TLC).
-
Visualization and Quantification: Stain the separated phospholipids on the TLC plate with primulin spray for visualization. Quantify the amount of [¹⁴C]glycerol incorporated into each phospholipid spot (PC, PI, etc.) using a phosphorimager or by scraping the spots and using a scintillation counter.
-
Data Analysis: Calculate the percentage of each radiolabeled phospholipid relative to the total radiolabeled phospholipids to determine the changes in their relative abundance following this compound treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Managing CT-2584-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing CT-2584-induced cytotoxicity in normal cells during pre-clinical experiments.
Disclaimer: this compound is a hypothetical microtubule-stabilizing agent used here for illustrative purposes. The principles and protocols described are based on known mechanisms of microtubule-targeting drugs and strategies to mitigate their off-target effects.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-stabilizing agent. It binds to β-tubulin, a key component of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death, in rapidly dividing cells.[1]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While cancer cells are characterized by rapid and uncontrolled proliferation, several types of normal cells also have high rates of division. These include cells in the bone marrow, hair follicles, and the gastrointestinal tract. Because this compound targets the process of cell division, it can inadvertently affect these healthy, rapidly dividing cells, leading to off-target cytotoxicity.
Q3: What are the common observable cytotoxic effects of this compound on normal cells in vitro?
A3: Common in vitro cytotoxic effects on normal cell lines include:
-
Reduced cell viability and proliferation.
-
Increased apoptosis, detectable by assays such as Annexin V/PI staining.
-
Changes in cell morphology, such as cell shrinkage, rounding, and detachment from the culture surface.
-
Cell cycle arrest at the G2/M phase.
Q4: What strategies can be employed to protect normal cells from this compound-induced cytotoxicity?
A4: Several strategies are being explored to mitigate the off-target effects of cytotoxic agents like this compound:
-
Cyclotherapy: This approach involves the use of agents that induce a temporary and reversible cell cycle arrest in normal cells, making them less susceptible to cell-cycle-specific drugs like this compound.[2]
-
Targeted Drug Delivery: Systems like antibody-drug conjugates (ADCs) can be designed to deliver this compound specifically to cancer cells that overexpress a particular surface antigen, thereby sparing normal cells.
-
Use of Cytoprotective Agents: Certain compounds can be co-administered with this compound to selectively protect normal cells from its toxic effects. Examples include caspase inhibitors, which block the final steps of apoptosis, and p53 inhibitors, which can prevent cell cycle arrest and apoptosis in normal tissues with wild-type p53.[3][4]
Q5: How can I assess the selective cytotoxicity of this compound for cancer cells over normal cells?
A5: A common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines. A significantly higher IC50 value for normal cells compared to cancer cells indicates selectivity. This can be quantified by calculating the selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells.
II. Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound.
Troubleshooting: Inconsistent Results in Cytotoxicity Assays (e.g., CCK-8)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the 96-well plate, or bubbles in the wells. | Ensure a homogenous cell suspension before and during seeding. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. Be careful not to introduce bubbles when adding reagents.[5][6] |
| Low signal or no color change | Insufficient cell number, reduced cell viability before treatment, or incorrect incubation time. | Optimize the initial cell seeding density. Ensure cells are in the exponential growth phase at the start of the experiment. Extend the incubation time with the CCK-8 reagent, checking every hour.[5][7] |
| High background absorbance | Contamination of the culture with bacteria or yeast. The test compound may react with the CCK-8 reagent. | Regularly check cultures for contamination. To check for compound interference, incubate the compound with CCK-8 in cell-free medium and measure the absorbance.[5][8] |
Troubleshooting: Apoptosis Assay (Annexin V/PI Flow Cytometry)
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Harsh cell handling during harvesting (e.g., over-trypsinization), or cells were not healthy at the start of the experiment. | Use a gentle cell detachment method and handle cells carefully. Ensure cells are healthy and have a high viability before starting the experiment. Allow adherent cells to recover for 30-45 minutes after trypsinization before staining.[9] |
| Poor separation between live, apoptotic, and necrotic populations | Incorrect compensation settings, inappropriate voltage settings on the flow cytometer, or delayed analysis after staining. | Use single-stained controls to set up proper compensation. Optimize PMT voltages to ensure populations are on scale and well-separated. Analyze samples as soon as possible after staining.[10] |
| Weak or no signal | Insufficient induction of apoptosis, or the chosen time point is not optimal for detecting apoptosis. | Optimize the concentration of this compound and the treatment duration. Perform a time-course experiment to identify the optimal window for apoptosis detection.[11] |
Troubleshooting: Cell Cycle Analysis (PI Staining Flow Cytometry)
| Problem | Possible Cause | Solution |
| High CV (Coefficient of Variation) of the G0/G1 peak | High flow rate during acquisition, cell clumps, or improper staining. | Use a low flow rate for acquisition. Filter the cell suspension before analysis to remove clumps. Ensure proper fixation and staining times.[11][12] |
| Presence of a large sub-G1 peak in control cells | A significant number of apoptotic cells in the untreated population. | Ensure the health of the cell culture before starting the experiment. A large sub-G1 peak can indicate a high level of spontaneous apoptosis.[10] |
| No clear G2/M peak after treatment with this compound | The concentration of this compound may be too low, or the incubation time is too short. The cell line may be resistant to this compound. | Increase the concentration of this compound and/or the incubation time. Verify the sensitivity of your cell line to microtubule-stabilizing agents. |
III. Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer and Normal Cell Lines
| Cell Line | Cell Type | This compound IC50 (nM) | Selectivity Index (SI) |
| MCF-7 | Human Breast Cancer | 7.5 | 13.3 |
| A549 | Human Lung Cancer | 10.2 | 9.8 |
| HCT116 | Human Colon Cancer | 8.9 | 11.2 |
| hFIB | Human Fibroblasts (Normal) | 100.0 | - |
| BEAS-2B | Human Bronchial Epithelial (Normal) | 99.8 | - |
Note: Data are hypothetical and for illustrative purposes. The Selectivity Index (SI) is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).
Table 2: Effect of a Cytoprotective Agent (CPA-1) on this compound Cytotoxicity
| Cell Line | Treatment | IC50 (nM) | Fold Increase in IC50 |
| hFIB (Normal) | This compound alone | 100.0 | - |
| This compound + CPA-1 (1 µM) | 450.0 | 4.5 | |
| MCF-7 (Cancer) | This compound alone | 7.5 | - |
| This compound + CPA-1 (1 µM) | 8.1 | 1.08 |
Note: Data are hypothetical and for illustrative purposes. CPA-1 is a hypothetical cytoprotective agent.
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment solution (e.g., Trypsin-EDTA) and neutralize immediately.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment and Staining: Resuspend the cell pellet in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 4: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Prepare tubulin protein, GTP, and a polymerization buffer. Keep all reagents on ice.
-
Assay Setup: In a pre-warmed 96-well plate, add the polymerization buffer, GTP, and the test compound (this compound) or control (e.g., paclitaxel (B517696) as a positive control, DMSO as a negative control).
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the treated samples to the controls.[13][14][15]
V. Visualizations
Signaling Pathways and Workflows
This compound binds to β-tubulin, leading to G2/M arrest and apoptosis.
Cyclotherapy agents induce p53-dependent cell cycle arrest in normal cells.
ADCs deliver this compound specifically to tumor cells, inducing apoptosis.
Workflow for identifying agents that protect normal cells from this compound.
Caspase inhibitors block the apoptotic cascade, promoting cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. abscience.com.tw [abscience.com.tw]
- 3. Pifithrin-α as a potential cytoprotective agent in radiotherapy: protection of normal tissue without decreasing therapeutic efficacy in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dojindo.co.jp [dojindo.co.jp]
- 7. ezbioscience.com [ezbioscience.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Tubulin Polymerization Assay [bio-protocol.org]
Potential off-target effects of CT-2584 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding experiments involving CT-2584. Based on available scientific literature, it is important to note that this compound is characterized as a modulator of intracellular phosphatidic acid, not a kinase inhibitor. The following information is based on a Phase I clinical trial of this compound HMS (hydrogen methanesulphonate).
General Information
What is this compound and what is its mechanism of action?
This compound HMS, chemically known as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate, is an investigational drug that functions as a modulator of intracellular phosphatidic acid.[1] Its primary mechanism is not through kinase inhibition but by influencing the levels of this lipid second messenger.
Troubleshooting & FAQs
Q1: We are observing unexpected levels of malaise and lethargy in our animal models following administration of this compound. Is this a known effect?
Yes, malaise and lethargy were the dose-limiting toxicities observed in a Phase I clinical trial of this compound HMS.[1] These effects were sometimes accompanied by nausea and headache. If these effects are compromising your experimental endpoints, consider the following:
-
Dose Reduction: The maximum tolerated dose in the clinical study was determined based on the onset of these symptoms. A dose de-escalation in your experimental model may be warranted.
-
Alternative Dosing Schedule: The clinical trial utilized a continuous infusion for 6 hours for 5 consecutive days every 3 weeks.[1] Modifying the administration schedule, such as introducing drug holidays or altering the infusion duration, could potentially mitigate these effects.
Q2: Our experiments are showing signs of renal toxicity (e.g., hematuria, proteinuria). Is this a documented off-target effect of this compound?
The Phase I study of this compound HMS lists hematuria and proteinuria as potential adverse effects.[1] Therefore, observing signs of kidney-related toxicity in your experimental models would be consistent with previous findings. It is advisable to monitor renal function parameters in your studies.
Q3: We have noted cardiovascular effects, such as hypotension and arrhythmias, in our subjects. Are these known side effects?
Yes, hypotension, arrhythmias, and myocardial ischemia have been reported as adverse effects of this compound HMS.[1] Continuous cardiovascular monitoring of your experimental subjects is recommended if your protocol involves this compound administration.
Q4: What is the pharmacokinetic profile of this compound?
In a human clinical trial, this compound HMS had a mean elimination half-life of 7.3 hours. The plasma concentration (Cmax and AUC) appeared to be proportional to the administered dose. The volume of distribution (Vd) and clearance were independent of the dose and duration of treatment.[1]
Data Summary
Table 1: Summary of Adverse Effects of this compound HMS from a Phase I Clinical Trial [1]
| Category | Adverse Effect |
| Dose-Limiting | Malaise, Lethargy |
| Neurological | Headache |
| Gastrointestinal | Nausea, Vomiting |
| Cardiovascular | Arrhythmias, Hypotension, Myocardial Ischemia |
| Renal | Hematuria, Proteinuria |
| Other | Fatigue, Hypersensitivity |
Experimental Protocols
Phase I Clinical Trial Dosing Protocol for this compound HMS [1]
-
Drug Formulation: this compound HMS was prepared for intravenous administration.
-
Administration Route: The drug was administered as a continuous intravenous infusion.
-
Dosing Schedule: The infusion was given for 6 hours daily for 5 consecutive days.
-
Treatment Cycle: This 5-day treatment was repeated every 3 weeks.
-
Dose Escalation: The study involved escalating dose levels to determine the maximum tolerated dose.
Visualizations
Caption: Phase I Clinical Trial Dosing Schedule for this compound HMS.
Caption: Troubleshooting Workflow for this compound Induced Adverse Effects.
Disclaimer: This information is for research purposes only and is not intended as medical advice. Researchers should always consult the primary literature and their institution's safety guidelines when working with any investigational compound.
References
CT-2584 degradation in cell culture media
A Note on CT-2584: this compound is a fictional small molecule inhibitor presented here for illustrative purposes. The following data, protocols, and troubleshooting advice are representative of common challenges encountered with small molecule inhibitors in cell culture and are intended to serve as a comprehensive guide for researchers.
This compound is a potent, selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell cycle progression, proliferation, and survival.[1][2] Due to its role in these fundamental cellular processes, aberrant activation of this pathway is a frequent occurrence in many human cancers, making it a key target for therapeutic intervention.[2][3] This guide addresses potential issues related to the stability and degradation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound degradation in my experiments?
A1: Signs of inhibitor degradation can include a noticeable loss of the expected biological effect, a decrease in potency (requiring higher concentrations for the same effect), and inconsistent results between experiments.[4] Unexpected cellular toxicity might also be observed, potentially caused by degradation byproducts.
Q2: What factors in my cell culture setup could cause this compound to degrade?
A2: The stability of a small molecule inhibitor like this compound can be influenced by several factors, including the pH of the media, exposure to light, temperature, and the presence of reactive components in the media or serum.[4][5] The inherent chemical structure of the inhibitor determines its susceptibility to these conditions.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Proper storage is essential for maintaining the integrity of this compound.[6]
-
Solid Form: Store in a cool, dark, and dry place. For long-term storage, -20°C or -80°C is recommended.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Store these in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation and precipitation.[6][7] Protect solutions from light by using amber vials or by wrapping tubes in foil.[5]
Q4: How can I determine if this compound is degrading in my specific cell culture medium?
A4: To confirm degradation, you can perform a stability study. This typically involves incubating this compound in your cell culture medium at 37°C for various durations (e.g., 0, 8, 24, 48 hours). The remaining concentration of the active compound can then be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC).[8] A functional assessment, such as a Western blot for a downstream target like phosphorylated Akt (p-Akt), can also indicate a loss of inhibitory activity over time.[9][10]
Troubleshooting Guide
This section provides solutions for specific issues you might encounter with this compound.
Issue 1: Reduced or Inconsistent Efficacy of this compound
-
Possible Cause 1: Degradation in Media at 37°C. Many small molecules are not stable for extended periods under standard cell culture conditions.[5]
-
Solution: Reduce the time between media changes. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours. Perform a time-course experiment to determine the functional half-life of the compound in your specific system.
-
-
Possible Cause 2: High Cell Density. A high density of cells can lead to rapid metabolism of the compound, converting it into inactive forms.[4]
-
Solution: Maintain a consistent and lower cell density during your experiments. Ensure that cells do not become over-confluent, as this can also alter media pH and contribute to degradation.
-
-
Possible Cause 3: Improper Storage. Repeated freeze-thaw cycles of stock solutions can compromise the compound's integrity.[7]
-
Solution: Aliquot your stock solution into single-use volumes upon initial preparation to avoid repeated temperature fluctuations.
-
Issue 2: Precipitation of this compound in Culture Media
-
Possible Cause 1: Low Aqueous Solubility. this compound, like many inhibitors, may have poor solubility in aqueous-based culture media.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%.[5] Prepare intermediate dilutions in media or a suitable buffer before adding the compound to the final culture volume.
-
-
Possible Cause 2: Interaction with Serum Proteins. Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration and potentially causing precipitation.
-
Solution: If your experiment allows, consider using serum-free media or a reduced-serum formulation. If serum is required, test different lots or sources, as their composition can vary.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables provide illustrative data on the stability of this compound under various common laboratory conditions.
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Media Formulation | Serum Presence | Half-life (Hours) |
| DMEM | 10% FBS | 36 |
| DMEM | Serum-Free | 48 |
| RPMI-1640 | 10% FBS | 32 |
| RPMI-1640 | Serum-Free | 44 |
Table 2: Effect of pH on this compound Stability in DMEM with 10% FBS at 37°C
| pH of Media | Half-life (Hours) |
| 7.0 | 40 |
| 7.4 (Standard) | 36 |
| 7.8 | 28 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability in Cell Culture Media
This protocol describes a method to quantify the concentration of this compound over time to determine its stability.[11]
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Media Samples:
-
Prepare a 10 µM solution of this compound in your chosen cell culture medium.
-
Dispense this solution into several sterile tubes and incubate at 37°C.
-
At designated time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt further degradation.
-
-
Sample Processing:
-
Thaw the samples. To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent using a vacuum concentrator.
-
Reconstitute the dried pellet in a known volume of mobile phase (e.g., 50% ACN in water with 0.1% TFA).
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use an isocratic mobile phase of 50% acetonitrile in water with 0.1% TFA at a flow rate of 1 mL/min.
-
Inject the prepared samples and monitor the absorbance at the appropriate wavelength for this compound (e.g., 254 nm).
-
Quantify the peak area corresponding to this compound and compare it to a standard curve of known concentrations to determine the remaining amount at each time point.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol provides a method to functionally assess the activity of this compound by measuring the phosphorylation of its downstream target, Akt.[9][10][12]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Complete culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. A decrease in the p-Akt/total Akt ratio indicates target inhibition by this compound.
-
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability using HPLC.
Caption: Troubleshooting logic for reduced efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CT-2584 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to CT-2584 in cancer cell lines.
FAQs: Understanding and Overcoming this compound Resistance
Q1: What is the mechanism of action for this compound?
This compound, also known as 1-(11-dodecylamino-10-hydroxyundecyl)-3, 7-dimethylxanthine-hydrogen methanesulphonate, is an investigational antineoplastic agent.[1][2] It functions as a modulator of intracellular phosphatidic acid, a key lipid second messenger involved in various cellular processes.[1][3] By inhibiting phospholipid signaling, this compound is thought to disrupt tumor cell proliferation.[2] Additionally, it has been suggested that this compound may inhibit tumor growth by restricting blood flow to the tumor.[4]
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
While specific clinical resistance mechanisms to this compound are not yet fully characterized, a common preclinical observation is the upregulation of bypass signaling pathways. One plausible mechanism is the activation of the PI3K/Akt/mTOR pathway. This pathway can compensate for the inhibitory effects of this compound on phosphatidic acid-mediated signaling, thereby promoting cell survival and proliferation despite treatment.
Q3: How can I confirm if the PI3K/Akt/mTOR pathway is activated in my resistant cell line?
You can assess the activation state of the PI3K/Akt/mTOR pathway by performing a Western blot analysis. Compare the protein expression levels of key phosphorylated (activated) proteins in your resistant cell line versus the parental (sensitive) cell line. Key proteins to probe for include p-Akt (Ser473) and p-mTOR (Ser2448). An increase in the phosphorylated forms of these proteins in the resistant line would suggest pathway activation.
Q4: What strategies can I use to overcome this compound resistance in my cell line?
If you have confirmed the activation of the PI3K/Akt/mTOR pathway, a combination therapy approach is recommended. The use of a PI3K inhibitor (e.g., GDC-0941) or an mTOR inhibitor (e.g., Everolimus) in conjunction with this compound can help to overcome resistance. This dual-inhibition strategy targets both the primary mechanism of this compound and the compensatory resistance pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased sensitivity to this compound in long-term culture. | Development of acquired resistance. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Analyze key signaling pathways (e.g., PI3K/Akt/mTOR) for activation. 3. Consider combination therapy with a pathway inhibitor. |
| High variability in experimental replicates with this compound. | Inconsistent drug concentration or cell seeding density. | 1. Ensure accurate and consistent dilutions of this compound for each experiment. 2. Use a consistent cell seeding density for all assays. 3. Verify cell viability and health before starting treatment. |
| No significant difference in pathway activation between sensitive and resistant cells. | Resistance may be mediated by an alternative mechanism. | 1. Investigate other common resistance mechanisms such as drug efflux pumps (e.g., P-glycoprotein) or target mutation. 2. Perform RNA sequencing to identify differentially expressed genes between sensitive and resistant lines. |
Experimental Protocols
Western Blot for PI3K/Akt/mTOR Pathway Activation
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound, a PI3K/mTOR inhibitor, or a combination of both.
-
Include a vehicle-treated control group.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and Combination Therapies
| Cell Line | This compound (nM) | GDC-0941 (nM) | This compound + GDC-0941 (1:1 ratio) (nM) |
| Parental (Sensitive) | 50 | 200 | 25 |
| Resistant | 500 | 220 | 60 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: PI3K/Akt/mTOR bypass resistance.
Caption: Overcoming resistance workflow.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C30H55N5O3 | CID 3081346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Minimizing Variability in CT-2584 Animal Studies
Disclaimer: Publicly available information on preclinical animal studies specifically for CT-2584 is limited. This guide is based on the known mechanism of action of this compound as a modulator of phosphatidic acid and an inhibitor of CTP:choline-phosphate cytidylyltransferase, combined with established best practices for minimizing variability in oncology-focused animal studies. The protocols and data presented are illustrative and should be adapted based on internal experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in tumor growth in our this compound xenograft studies. What are the common causes and mitigation strategies?
A1: High variability in tumor growth is a common challenge in xenograft models. Key factors and solutions include:
-
Tumor Cell Line Integrity:
-
Issue: High passage number can lead to genetic drift and altered growth characteristics.
-
Solution: Use low-passage, authenticated cells for implantation. Regularly perform cell line characterization.
-
-
Implantation Technique:
-
Issue: Inconsistent cell number, injection volume, or location of implantation.
-
Solution: Standardize the implantation procedure. Ensure a single, well-trained individual performs all implantations for a study. Use a consistent volume and concentration of cells suspended in a suitable matrix (e.g., Matrigel) to promote uniform tumor establishment.
-
-
Animal Health and Husbandry:
-
Issue: Underlying health issues, stress, or variations in the microenvironment.
-
Solution: Source animals from a reputable vendor and allow for an adequate acclimatization period. Maintain consistent housing conditions (temperature, light cycle, diet). Monitor animal health closely throughout the study.
-
-
Host Immune Response:
-
Issue: Even in immunodeficient mice, residual immune activity can affect tumor engraftment and growth.
-
Solution: Select the appropriate immunodeficient mouse strain for your specific cell line. For studies involving human immune system components, use humanized mouse models.
-
Q2: What is the recommended starting dose and vehicle for this compound in a mouse xenograft model?
A2: A specific, validated preclinical dosing regimen for this compound is not publicly available. However, based on its intended intravenous administration in clinical trials and its chemical properties, a logical starting point for animal studies would involve:
-
Dose Range Finding: Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD). Start with a dose extrapolated from in vitro IC50 data and escalate until signs of toxicity are observed.
-
Vehicle Selection: For intravenous administration, this compound will likely require a formulation to ensure solubility and stability. A common starting point for similar compounds is a mixture of a solubilizing agent and a surfactant in a saline or dextrose solution. A potential starting formulation could be:
-
5-10% DMSO or Solutol HS 15
-
5-10% Cremophor EL or Kolliphor P 188
-
80-90% Saline or 5% Dextrose in Water (D5W)
It is critical to test the vehicle alone in a control group to ensure it does not have anti-tumor effects or unforeseen toxicity.
-
Q3: How can we monitor the pharmacodynamic effects of this compound in our animal models to ensure target engagement?
A3: As this compound inhibits CTP:choline-phosphate cytidylyltransferase, pharmacodynamic (PD) markers should reflect the modulation of phospholipid biosynthesis. Potential PD markers to assess in tumor tissue or surrogate tissues include:
-
Phospholipid Profiling: Use lipidomics to measure changes in the levels of phosphatidylcholine and phosphatidylinositol in tumor tissue. A decrease in phosphatidylcholine and an increase in phosphatidylinositol would be indicative of target engagement.
-
Enzyme Activity Assays: Directly measure the activity of CTP:choline-phosphate cytidylyltransferase in tumor lysates.
-
Immunohistochemistry (IHC): If antibodies are available for downstream markers of the pathway, IHC can be used to assess changes in protein expression or localization within the tumor.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound
| Potential Cause | Troubleshooting Steps |
| Formulation Instability | Prepare fresh formulations for each dosing day. Assess the stability of the formulation under storage and administration conditions. |
| Inaccurate Dosing | Ensure proper training of personnel on intravenous injection techniques. Use appropriate syringe sizes for accurate volume administration. |
| Variability in Animal Metabolism | Characterize the metabolic profile of this compound in the chosen animal model. Consider using animals of a specific age and sex to reduce metabolic variability. |
| Sampling and Processing Errors | Standardize blood collection times and procedures. Ensure consistent sample handling and storage to prevent drug degradation. |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Vehicle-Related Toxicity | Run a control group with the vehicle alone to assess its contribution to the observed toxicity. Consider alternative, less toxic solubilizing agents. |
| Dose Too High | Perform a dose de-escalation study to identify a better-tolerated dose that still maintains efficacy. |
| Off-Target Effects | Investigate potential off-target activities of this compound through in vitro profiling. |
| Species-Specific Toxicity | The observed toxicity may be specific to the chosen animal model. If possible, confirm findings in a second species. |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model Workflow
-
Cell Culture: Culture the selected cancer cell line under sterile conditions in the recommended medium. Harvest cells during the logarithmic growth phase.
-
Cell Preparation for Implantation: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to determine viability (e.g., using trypan blue exclusion). Resuspend the cells in a mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups. Begin treatment with this compound or vehicle control according to the planned dosing schedule.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any clinical signs of toxicity.
-
Study Endpoint: Euthanize the animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the planned treatment period. Collect tumors and other tissues for pharmacodynamic and histological analysis.
Data Presentation
Table 1: Illustrative Tumor Growth Inhibition Data
| Treatment Group | Number of Animals | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1250 ± 150 | - |
| This compound (10 mg/kg) | 10 | 750 ± 120 | 40 |
| This compound (20 mg/kg) | 10 | 400 ± 90 | 68 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg, IV) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (hours) |
| 10 | 1500 | 4500 | 2.5 |
| 20 | 3200 | 9800 | 2.8 |
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Addressing malaise and lethargy as side effects of CT-2584 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CT-2584 in in vivo experiments. The content is designed to address potential side effects of malaise and lethargy observed during preclinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a modulator of intracellular phosphatidic acid.[1] It functions by inhibiting the enzyme CTP:choline-phosphate cytidylyltransferase (CT). This inhibition alters the normal pathway of phospholipid biosynthesis, leading to a decrease in phosphatidylcholine (PC) synthesis and a corresponding increase in phosphatidylinositol (PI) and diacylglycerol (DAG) levels. This shift in lipid composition is believed to be central to its therapeutic effects and may also contribute to its side effect profile.
Q2: What are the known dose-limiting toxicities of this compound in vivo?
A2: In a Phase I clinical trial involving patients with solid tumors, the dose-limiting toxicities of this compound were reported as malaise and lethargy. These side effects were sometimes accompanied by nausea and headache. Dose escalation was halted at a dose of 585 mg/m² administered as a continuous infusion for 6 hours for 5 consecutive days every 3 weeks due to these toxicities.[1]
Q3: Are there recommended dose levels and schedules to minimize malaise and lethargy?
A3: A dose of 520 mg/m² daily for 5 days was suggested as suitable for Phase II testing.[1] To mitigate the limiting toxicity of malaise, exploring alternative administration schedules is recommended. A Phase II trial in patients with metastatic prostate cancer investigated two different schedules: a 6-hour IV infusion daily for 3 days every 3 weeks, and a 6-hour IV infusion once every 7 days for 3 weeks. While the detailed results of the comparative toxicities are not publicly available, this indicates that schedule modification is a key strategy for managing these side effects.
Q4: What are the potential signaling pathways affected by this compound that could lead to malaise and lethargy?
A4: The inhibition of CTP:choline-phosphate cytidylyltransferase by this compound leads to an accumulation of upstream metabolites, including diacylglycerol (DAG), and shunts phosphatidic acid towards the synthesis of phosphatidylinositol (PI). Both DAG and PI are critical second messengers in various signaling cascades. Alterations in their levels can impact:
-
Protein Kinase C (PKC) activation: DAG is a primary activator of PKC isoforms, which are involved in a wide array of cellular processes, including neuronal excitability and inflammatory responses. Dysregulation of PKC signaling could contribute to feelings of fatigue and malaise.
-
Intracellular Calcium Signaling: PI and its phosphorylated derivatives are key components of the phosphoinositide signaling pathway, which governs the release of intracellular calcium stores. Aberrant calcium signaling is implicated in neuronal dysfunction and muscle fatigue.
-
Membrane Fluidity and Function: A significant shift in the PC to PI ratio can alter the biophysical properties of cellular membranes, potentially affecting the function of membrane-bound receptors and ion channels crucial for normal neuronal and muscular function.
Troubleshooting Guides
Issue 1: Observing significant malaise and lethargy in animal models.
Potential Cause: The administered dose of this compound may be approaching or exceeding the maximum tolerated dose (MTD) in the specific animal model being used.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound in a stepwise manner to identify a dose that maintains therapeutic efficacy while minimizing behavioral side effects.
-
Alternative Dosing Schedule: Explore different administration schedules. For example, instead of daily administration, consider intermittent dosing (e.g., every other day or once weekly) to allow for a recovery period.
-
Refined Behavioral Assessment: Implement a comprehensive behavioral assessment battery to quantitatively measure malaise and lethargy. This can include:
-
Spontaneous locomotor activity: Monitor activity in an open-field test. A significant reduction in distance traveled and rearing frequency can indicate lethargy.
-
Voluntary wheel running: A decrease in daily running distance and time can be a sensitive measure of fatigue.
-
Grip strength test: Assess muscle fatigue and weakness.
-
Burrowing behavior: A reduction in this species-typical behavior in rodents can be an indicator of general malaise.
-
Data Presentation
Table 1: Illustrative Dose-Response Relationship for Malaise and Lethargy in a Preclinical Model (Demonstrative Data)
| Dose of this compound (mg/kg) | Spontaneous Locomotor Activity (Beam Breaks/30 min) | Voluntary Wheel Running (Revolutions/24h) | Grip Strength (grams) |
| Vehicle Control | 1500 ± 120 | 8000 ± 500 | 150 ± 10 |
| 50 | 1350 ± 110 | 7200 ± 450 | 145 ± 12 |
| 100 | 1100 ± 150 | 5500 ± 600 | 130 ± 15 |
| 200 | 700 ± 180 | 2500 ± 700 | 110 ± 20* |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM. This table is for illustrative purposes to demonstrate how to present such data and does not represent actual experimental results for this compound.
Table 2: Incidence of Malaise and Lethargy in a Hypothetical Phase I Dose-Escalation Study (Demonstrative Data)
| Dose Level (mg/m²/day x 5 days) | Number of Patients | Grade 1-2 Malaise/Lethargy | Grade 3-4 Malaise/Lethargy (Dose-Limiting Toxicity) |
| 130 | 3 | 1 (33%) | 0 (0%) |
| 260 | 3 | 1 (33%) | 0 (0%) |
| 390 | 4 | 2 (50%) | 0 (0%) |
| 520 | 6 | 4 (67%) | 1 (17%) |
| 585 | 3 | 3 (100%) | 2 (67%) |
This table is a hypothetical representation based on the reported dose-limiting toxicities of this compound and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Spontaneous Locomotor Activity in Mice
Objective: To quantify the effect of this compound on general activity levels as an indicator of lethargy.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams for automated activity tracking.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
At a predetermined time point post-administration (e.g., 1, 4, and 24 hours), gently place a mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for 30 minutes.
-
The automated tracking system will record parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Clean the arena thoroughly with 70% ethanol (B145695) between each animal.
-
Analyze the data by comparing the activity parameters of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Caption: Signaling Pathway of this compound and Potential Contribution to Side Effects.
Caption: Troubleshooting Workflow for Managing this compound-Induced Malaise and Lethargy.
References
Technical Support Center: Enhancing the Bioavailability of CT-2584
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CT-2584, focusing on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a cytotoxic agent and a modulator of lipid metabolism with potential antineoplastic activity.[1][2] It functions by inhibiting CTP:choline-phosphate cytidylyltransferase, which alters phospholipid biosynthesis, leading to a decrease in phosphatidylcholine and an increase in phosphatidylinositol.[3][4] This disruption of phospholipid metabolism results in a loss of membrane integrity, particularly in the mitochondria and endoplasmic reticulum, and can induce tumor cell death.[3][4] this compound has been investigated in clinical trials for the treatment of various cancers, including prostate cancer and soft-tissue sarcoma.[1][5]
Q2: What are the known solubility characteristics of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Its chemical structure suggests it is a lipophilic compound, which often correlates with poor aqueous solubility. The Human Metabolome Database lists a predicted logP of 5.92 to 6.58, indicating high lipophilicity.[6] The need for solubilizing agents like SBE-β-CD in some protocols further suggests that its solubility in aqueous solutions is limited.[7]
Q3: Why might the oral bioavailability of this compound be low?
Troubleshooting Guide: Improving this compound Bioavailability
This guide provides potential strategies and experimental approaches to overcome bioavailability challenges with this compound.
Issue 1: Poor Dissolution of this compound in Aqueous Buffers
Possible Cause: The intrinsic poor aqueous solubility of this compound due to its lipophilic nature.
Troubleshooting Strategies:
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[8][9]
-
Formulation with Excipients:
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic drugs by forming micelles.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[10] A protocol for dissolving this compound using SBE-β-CD has been noted.[7]
-
-
Amorphous Solid Dispersions (ASDs):
-
Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can improve its aqueous solubility and dissolution rate.[11] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
| Strategy | Principle | Expected Outcome |
| Micronization | Increases surface area for dissolution. | Faster dissolution rate. |
| Nanosuspension | Drastically increases surface area and saturation solubility. | Improved dissolution velocity and bioavailability.[8] |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex. | Increased aqueous solubility. |
| Amorphous Solid Dispersion | Prevents crystallization, maintaining the drug in a higher energy state. | Enhanced solubility and dissolution.[11] |
Issue 2: Inconsistent or Low In Vivo Exposure After Oral Dosing
Possible Cause: In addition to poor dissolution, this could be due to poor permeability across the intestinal epithelium or significant first-pass metabolism.
Troubleshooting Strategies:
-
Lipid-Based Formulations: For lipophilic drugs like this compound, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by enhancing drug solubilization in the gut and facilitating lymphatic absorption, which can bypass first-pass metabolism in the liver.[11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Permeation Enhancers: These are agents that can be co-administered to improve the transport of a drug across the intestinal mucosa.
-
Chemical Modification (Prodrug Approach):
-
A more advanced strategy involves chemically modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active parent drug in vivo.
-
| Formulation Approach | Mechanism of Action | Potential Advantages for this compound |
| Lipid-Based Formulations (e.g., SEDDS) | Maintains the drug in a solubilized state in the GI tract; may promote lymphatic uptake.[11] | Improved absorption and potential to bypass first-pass metabolism. |
| Nanosuspensions | Increased surface area and dissolution rate. | Can improve absorption of drugs with dissolution-limited bioavailability.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to improve its dissolution rate.
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare the stabilizer solution.
-
Create a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber. The volume of the beads should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a defined period (e.g., 2-4 hours).
-
Periodically withdraw small samples to monitor the particle size distribution.
-
Continue milling until the desired particle size (e.g., mean diameter < 200 nm) is achieved and the particle size distribution is narrow.
-
Separate the nanosuspension from the milling media by pouring the mixture through a sieve.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., Simulated Gastric Fluid without pepsin, or Simulated Intestinal Fluid without pancreatin)
-
This compound raw powder and formulated versions (e.g., nanosuspension, solid dispersion)
-
HPLC system for quantification of this compound
Procedure:
-
Pre-heat the dissolution medium to 37°C ± 0.5°C and add it to the dissolution vessels.
-
De-aerate the medium.
-
Set the paddle speed (e.g., 75 rpm).
-
Add a precisely weighed amount of the this compound sample to each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Immediately filter the samples through a suitable filter (e.g., 0.22 µm PVDF).
-
Analyze the concentration of dissolved this compound in the filtrates using a validated HPLC method.
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Visualizations
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Workflow for developing and testing new this compound formulations.
References
- 1. This compound | C30H55N5O3 | CID 3081346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. agscientific.com [agscientific.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for 1-(11-(Dodecylamino)-10-hydroxyundecyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione (HMDB0250557) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. upm-inc.com [upm-inc.com]
CT-2584 assay interference from serum components
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cell-based assays to investigate the signaling pathway of CT-2584, a modulator of intracellular phosphatidic acid.[1]
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments, with a focus on interference from serum components.
Q1: We are observing high background fluorescence in our negative control wells, making it difficult to determine a clear signal for our test compounds. What are the potential causes and solutions?
High background fluorescence can significantly reduce the sensitivity and accuracy of an assay. A primary cause can be autofluorescence from components present in the cell culture medium, particularly serum.
Possible Causes and Solutions:
-
Autofluorescence from Media and Serum: Phenol (B47542) red in culture media and various components in fetal bovine serum (FBS) can fluoresce, contributing to high background.
-
Solution: Switch to a phenol red-free medium. Additionally, reducing the serum concentration in your assay medium or, if your cells can tolerate it, using a serum-free medium for the duration of the assay can significantly lower background fluorescence.[2]
-
-
Non-specific Binding of Detection Antibodies: If you are using an immunofluorescence-based detection method, the primary or secondary antibodies may be binding non-specifically to cells or other serum proteins.
Q2: Our assay signal is variable and not reproducible across different experiments. Could serum be a contributing factor?
Yes, batch-to-batch variation in serum is a well-known issue that can lead to inconsistent assay performance.[4] Serum is a complex mixture of proteins, growth factors, and other molecules, and its composition can vary significantly between different lots.[5][6]
Troubleshooting Steps:
-
Lot Testing: Before starting a large set of experiments, it is crucial to test several different lots of FBS to find one that gives a consistent and low-background signal in your assay.
-
Serum Reduction: As mentioned previously, reducing the serum concentration can mitigate variability.
-
Consider Serum Alternatives: For greater consistency, explore the use of serum-free media formulations or defined serum replacements.[5][7] Human-derived alternatives like human platelet lysate (hPL) are also becoming more common, offering a more consistent source of growth factors.[4][8]
Q3: We suspect that complement activity in the serum is lysing our cells and affecting the assay results. How can we address this?
The complement system, a component of the innate immune system present in serum, can indeed cause cell lysis, particularly in sensitive cell lines.[6]
Solution: Heat Inactivation of Serum
Heat inactivation is a common procedure to destroy heat-labile complement proteins.[6][9][10] The standard protocol involves heating the serum at 56°C for 30 minutes.[9][10][11]
Experimental Protocol: Heat Inactivation of Fetal Bovine Serum
-
Thawing: Thaw the frozen serum in a 37°C water bath. Do not exceed this temperature. Remove the bottle as soon as the serum is completely thawed.[6]
-
Pre-warming: Pre-warm a water bath to 56°C.
-
Incubation: Place the thawed serum bottle in the 56°C water bath for 30 minutes. Gently swirl the bottle every 5-10 minutes to ensure uniform heating.[10]
-
Cooling: Immediately after the 30-minute incubation, transfer the serum bottle to an ice bath to cool it down quickly.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the heat-inactivated serum into smaller, sterile tubes and store them at -20°C.[6]
Caution: Over-heating the serum (temperatures above 56°C or for longer than 30 minutes) can degrade essential growth factors and vitamins, which may negatively impact cell health and growth.[6][9] It can also lead to the formation of precipitates.[11]
Q4: Can other components in serum, besides complement, interfere with our assay?
Yes, other serum components can cause interference. Heterophilic antibodies, which are present in a significant portion of the population and can be found in animal serum, can cross-link the capture and detection antibodies in an immunoassay, leading to falsely elevated or lowered results.[12] Lipemia, or an excess of lipids in the serum, can also interfere with assays by scattering light and affecting spectrophotometric measurements.[13]
Quantitative Data Summary
The following table summarizes the impact of various troubleshooting strategies on assay background and signal variability. The data presented is hypothetical and intended for illustrative purposes.
| Condition | Serum Concentration | Treatment | Average Background Signal (RFU) | Coefficient of Variation (CV%) |
| Standard | 10% FBS | None | 15,000 | 25% |
| Reduced Serum | 2% FBS | None | 8,000 | 15% |
| Heat Inactivated | 10% FBS | 56°C for 30 min | 12,000 | 20% |
| Serum-Free | 0% FBS | Serum Replacement | 3,000 | 8% |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting serum-related interference in your this compound assay.
Caption: Troubleshooting workflow for serum interference.
This compound Signaling Pathway
This compound is a modulator of intracellular phosphatidic acid.[1] While the detailed downstream signaling cascade is complex and can be cell-type specific, the following diagram provides a simplified, hypothetical pathway that could be the basis for a cell-based screening assay.
Caption: Simplified this compound signaling pathway.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Human-Derived Alternatives to Fetal Bovine Serum in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to the use of fetal bovine serum: serum-free cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. Serum Substitutes | Fisher Scientific [fishersci.com]
- 8. PL BioScience: Pioneering the Future of Cell Culture - European Biotechnology Magazine [european-biotechnology.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bemek.co.il [bemek.co.il]
- 11. download.s21i.faiusr.com [download.s21i.faiusr.com]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Detection of CT-2584 by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate detection of CT-2584 using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during HPLC analysis in a question-and-answer format.
System & Baseline Issues
Q1: My HPLC system is showing significant pressure fluctuations. What should I do?
A1: Pressure fluctuations can indicate several issues within your HPLC system.[1][2] First, check for any visible leaks in the system, particularly around fittings and connections.[1][2] Ensure that all mobile phase components are properly degassed, as air bubbles in the pump can cause pressure instability.[1][3] You should also inspect the pump's check valves and seals for any signs of wear or failure, as these are common sources of pressure problems. If the pressure is unusually high, there may be a blockage in the system, potentially in the in-line filter, guard column, or at the head of the analytical column.[4] Conversely, a low pressure reading could be due to a leak or a problem with the pump itself.[1]
Q2: The baseline on my chromatogram is noisy or drifting. How can I fix this?
A2: A noisy or drifting baseline is often caused by issues with the mobile phase, detector, or temperature fluctuations.[1][2][3] Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase is freshly prepared and thoroughly degassed.[1] Contamination in the mobile phase or column can also contribute to baseline noise.[3] Check that the detector lamp is stable and has sufficient energy.[3] Temperature fluctuations in the lab or in the column compartment can cause baseline drift, so maintaining a stable temperature is crucial.[1][3]
Peak Shape & Retention Time Issues
Q3: My peaks for this compound are tailing. What are the likely causes and solutions?
A3: Peak tailing, where the peak is asymmetrical and elongated on one side, can be caused by several factors.[5] A common cause is the interaction of basic analytes with acidic silanol (B1196071) groups on the silica-based column packing.[6] To address this, you can adjust the pH of the mobile phase to suppress the ionization of the silanol groups, or add a basic mobile phase additive.[6] Other potential causes include column overload, which can be resolved by reducing the injection volume or sample concentration, and the presence of a void at the column inlet, which may require column replacement.[5][7]
Q4: I am observing peak fronting. What does this indicate?
A4: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing. It can be a sign of poor column performance, an inadequate mobile phase flow rate, or the presence of contaminants in the sample or mobile phase.[5] It may also be caused by sample overload, where the sample concentration is too high for the column to handle effectively.[6] To resolve this, try reducing the amount of sample injected or using a column with a larger internal diameter.[6]
Q5: The retention time for this compound is shifting between injections. What could be the problem?
A5: Retention time shifts can point to problems with the mobile phase composition, column degradation, or inconsistent flow rate.[1] Ensure that the mobile phase is prepared consistently for each run and that the column is properly equilibrated before starting your analyses.[1] Check the HPLC pump for any leaks or irregularities in the flow rate.[1] Poor temperature control can also lead to retention time drift, so using a column oven is recommended.[4]
Frequently Asked Questions (FAQs)
Calibration & Quantification
Q1: How do I prepare a calibration curve for this compound?
A1: To prepare a calibration curve, you will need to create a series of standard solutions of this compound at different known concentrations. A minimum of five concentration levels is recommended to establish linearity.[8] Each of these standards should be injected into the HPLC system, and the corresponding peak area should be recorded. A graph of peak area versus concentration is then plotted, and a linear regression analysis is performed. The resulting equation and correlation coefficient (r²) will be used to determine the concentration of this compound in unknown samples.
Q2: What are the acceptance criteria for a valid HPLC calibration?
A2: While specific criteria can vary by institution and regulatory body, general acceptance criteria for HPLC calibration are well-established. For detector linearity, the correlation coefficient (r) of the calibration curve should be ≥ 0.999.[8] Injector precision, measured by the relative standard deviation (%RSD) of at least six replicate injections of a standard solution, should be ≤ 1.0%.[8] The tailing factor for the analyte peak should ideally be ≤ 2.0.[8]
Experimental Protocols
Protocol 1: Preparation of a Calibration Curve for this compound
-
Stock Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Standard Preparation: Perform serial dilutions of the stock solution to prepare at least five working standards of different concentrations that cover the expected range of the samples.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength for this compound.
-
Injection and Data Acquisition: Inject each working standard in triplicate and record the resulting chromatograms and peak areas.[9]
-
Data Analysis: Calculate the average peak area for each concentration level. Plot a graph of the average peak area (y-axis) against the concentration (x-axis).
-
Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
Protocol 2: System Suitability Testing
-
Prepare System Suitability Solution: Prepare a solution containing this compound and, if necessary, a closely eluting compound to check for resolution.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform Replicate Injections: Make at least six replicate injections of the system suitability solution.
-
Evaluate Parameters: From the resulting chromatograms, calculate the following parameters:
-
Tailing Factor: To assess peak symmetry.
-
Theoretical Plates (N): To evaluate column efficiency.
-
Resolution (Rs): To ensure separation from other components.
-
Relative Standard Deviation (%RSD): For peak area and retention time to demonstrate precision.
-
-
Compare with Acceptance Criteria: Ensure that all calculated parameters meet the predefined acceptance criteria before proceeding with sample analysis.
Data Presentation
Table 1: System Suitability Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 5800 |
| Resolution (Rs) | ≥ 2.0 | 3.5 |
| %RSD of Peak Area | ≤ 1.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Table 2: Example Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 759,900 |
| Correlation Coefficient (r²) | 0.9998 |
Visualizations
Caption: Workflow for HPLC calibration and system suitability.
Caption: Troubleshooting guide for common HPLC peak shape issues.
References
- 1. labcompare.com [labcompare.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. hplc.eu [hplc.eu]
- 7. waters.com [waters.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. HPLC Calibration Procedure | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Cell Line Contamination in CT-2584 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and resolving potential cell line contamination issues that may arise during experiments with the hypothetical cell line CT-2584. Ensuring the authenticity and purity of your cell lines is critical for the validity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination that can affect my this compound cell cultures?
A1: Cell cultures, including this compound, are susceptible to two primary categories of biological contamination:
-
Microbial Contamination: This includes bacteria, yeasts, molds, and mycoplasma. While bacteria, yeasts, and molds are often visible by light microscopy and can cause noticeable changes in the culture medium (e.g., turbidity, color change), mycoplasma contamination is often undetectable by visual inspection.[1][2]
-
Cross-Contamination with other cell lines: This occurs when a different, often more rapidly growing, cell line is unintentionally introduced into the this compound culture.[3][4][5] This is a significant issue in biomedical research, with studies indicating that 15-20% of cell lines may be misidentified.
Q2: I've noticed some changes in my this compound cultures. What are the typical signs of contamination?
A2: The signs of contamination can vary depending on the type of contaminant. Here's a summary of what to look for:
| Contaminant Type | Common Signs in Culture |
| Bacteria | Sudden drop in pH (medium turns yellow), cloudy appearance of the medium, sometimes a foul odor. Individual bacterial cells may be visible under a high-power microscope as small, motile particles.[1][6][7] |
| Yeast | The medium may become cloudy, and the pH can increase. Individual yeast cells can be seen under the microscope as small, budding particles.[8] |
| Mold | Visible as filamentous structures (hyphae) in the culture. The medium may become turbid, and the pH can increase.[8] |
| Mycoplasma | Often no visible signs. Cultures may appear healthy. Subtle signs can include reduced cell proliferation or changes in cell morphology and metabolism.[8][9][10] |
| Cross-Contamination | A gradual or rapid change in the morphology of your this compound cells. The growth rate of the culture may also change significantly.[4] |
Q3: Why is mycoplasma contamination a particular concern for this compound experiments?
A3: Mycoplasma are a significant concern because they are difficult to detect visually and can have profound effects on your this compound cells.[1][9] These small bacteria lack a cell wall, making them resistant to many common antibiotics.[9] Mycoplasma contamination can alter a wide range of cellular processes, including metabolism, growth, and gene expression, potentially leading to unreliable and irreproducible experimental results.[7][11]
Q4: How can I be sure that my this compound cell line is authentic and not cross-contaminated?
A4: The gold standard for authenticating human cell lines like this compound is Short Tandem Repeat (STR) profiling .[10] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference profile. It is recommended to perform STR profiling when a new cell line is received, before cryopreservation, and regularly during continuous culture.
Troubleshooting Guides
Issue 1: My this compound culture medium has suddenly turned cloudy and yellow.
This is a strong indicator of bacterial contamination .[1][6]
Troubleshooting Steps:
-
Isolate the contaminated flask(s) immediately to prevent the spread to other cultures.
-
Visually inspect the culture under a microscope at high magnification to confirm the presence of bacteria (small, moving particles).
-
Discard the contaminated culture and any media or reagents that may have come into contact with it. It is generally not recommended to try and salvage a bacterially contaminated culture.
-
Thoroughly decontaminate the tissue culture hood, incubator, and any other potentially contaminated equipment.
-
Review your aseptic technique to identify and rectify any potential sources of contamination.
Logical Relationship for Troubleshooting Bacterial Contamination
Caption: Troubleshooting workflow for suspected bacterial contamination.
Issue 2: My this compound cells are growing slower than usual, and I'm getting inconsistent results in my assays.
These subtle changes could be indicative of mycoplasma contamination .[8][9]
Troubleshooting Steps:
-
Quarantine the suspicious culture to prevent potential spread.
-
Test for mycoplasma contamination. Several methods are available:
-
PCR-based detection kits: These are rapid and highly sensitive.
-
DNA staining (e.g., with DAPI or Hoechst): This method allows for visualization of mycoplasma DNA as small fluorescent particles outside of the cell nuclei.[9][11]
-
Mycoplasma culture: This is considered a gold standard but is more time-consuming.[9][12]
-
-
If the test is positive:
-
Discard the contaminated culture and all related reagents. This is the safest option.
-
Treat the culture with a specific anti-mycoplasma agent if the cell line is irreplaceable. Be aware that these treatments can be harsh on the cells and may not always be 100% effective.
-
-
If the test is negative: Investigate other potential causes for the observed issues, such as problems with the culture medium, incubator conditions, or the experimental protocol itself.
Issue 3: The morphology of my this compound cells has changed over time, and they seem to be growing much faster.
This is a classic sign of cross-contamination with another cell line.[4]
Troubleshooting Steps:
-
Cease all experiments with the suspicious culture immediately.
-
Perform STR profiling on the current cell stock and compare it to the STR profile of a low-passage, authenticated stock of this compound.
-
If the STR profiles do not match:
-
The culture is confirmed to be cross-contaminated.
-
Discard the contaminated cell line and all working and master cell banks derived from it.
-
Obtain a new, authenticated stock of this compound from a reputable cell bank.
-
-
Review laboratory procedures to identify potential sources of cross-contamination, such as working with multiple cell lines simultaneously in the same hood or sharing media and reagents between different cell lines.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for using a commercial PCR-based mycoplasma detection kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Experimental Workflow for Mycoplasma Detection by PCR
Caption: Workflow for PCR-based mycoplasma detection.
Protocol 2: Cell Line Authentication by STR Profiling
This protocol outlines the general steps for preparing a this compound cell sample for STR profiling analysis, which is typically performed by a core facility or a commercial service provider.
Experimental Workflow for STR Profiling Sample Preparation
Caption: Sample preparation workflow for STR profiling.
By implementing routine monitoring and following these troubleshooting guidelines, researchers can ensure the integrity of their this compound cell cultures and the reliability of their experimental data.
References
- 1. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. Cell line cross-contamination and accidental co-culture - MedCrave online [medcraveonline.com]
- 4. On Biology Mix-up mayhem: cell line contamination in biological research [blogs.biomedcentral.com]
- 5. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. goldbio.com [goldbio.com]
- 8. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 9. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 10. cephamls.com [cephamls.com]
- 11. media.tghn.org [media.tghn.org]
- 12. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal CT-2584 activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of CT-2584, a novel inhibitor of the tyrosine kinase, TK-1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the critical role of pH in modulating this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound activity is within the range of 7.2 to 7.6. The compound's inhibitory activity significantly decreases at pH values below 6.8 or above 8.0. For maximal and consistent results, maintaining a stable physiological pH of 7.4 is highly recommended for all in vitro and cell-based assays.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in a pH range of 7.0 to 8.0. Exposure to acidic conditions (pH < 6.5) or alkaline conditions (pH > 8.5) for extended periods can lead to the degradation of the compound, resulting in a loss of inhibitory activity. It is crucial to prepare stock solutions and final assay buffers within the recommended pH range.
Q3: Can I use a different buffer system for my experiments?
A3: While the standard protocol recommends a phosphate-buffered saline (PBS) or HEPES buffer, other physiological buffers can be used. However, it is essential to validate the new buffer system by performing a pH titration experiment to ensure it does not negatively impact this compound activity or stability. Always confirm the final pH of your assay solution before adding this compound.
Troubleshooting Guide
Issue 1: I am observing lower than expected inhibition of TK-1 by this compound.
-
Possible Cause 1: Suboptimal pH of the assay buffer.
-
Solution: Directly measure the pH of your fully constituted assay buffer at the experimental temperature. Adjust the pH to 7.4 using small volumes of dilute HCl or NaOH. It is recommended to prepare fresh buffer for each experiment to avoid pH drift.
-
-
Possible Cause 2: Degradation of this compound due to improper storage or handling.
-
Solution: Prepare fresh dilutions of this compound from a new stock vial. Ensure that stock solutions are stored at -80°C and subjected to a minimal number of freeze-thaw cycles.
-
-
Possible Cause 3: Inaccurate concentration of this compound.
-
Solution: Verify the concentration of your this compound stock solution using a spectrophotometer or another appropriate quantitative method. Re-prepare dilutions if a significant discrepancy is found.
-
Issue 2: My experimental results with this compound are inconsistent between replicates.
-
Possible Cause 1: pH variability across different wells or tubes.
-
Solution: Ensure thorough mixing of all assay components and confirm pH uniformity across your experimental setup. When preparing large volumes of master mix, re-check the pH before aliquoting.
-
-
Possible Cause 2: Temperature fluctuations during the assay.
-
Solution: Use a temperature-controlled incubator or water bath to maintain a constant temperature throughout the experiment, as temperature can influence both enzyme kinetics and buffer pH.
-
Quantitative Data: pH-Dependent Activity of this compound
The inhibitory activity of this compound on TK-1 was assessed at various pH levels. The following table summarizes the IC50 values obtained.
| pH | IC50 (nM) | Relative Activity (%) |
| 6.5 | 150 | 33% |
| 6.8 | 75 | 67% |
| 7.0 | 60 | 83% |
| 7.2 | 52 | 96% |
| 7.4 | 50 | 100% |
| 7.6 | 55 | 91% |
| 7.8 | 80 | 63% |
| 8.0 | 120 | 42% |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
-
Prepare a series of assay buffers: Prepare a suitable buffer (e.g., 50 mM HEPES) and adjust the pH of individual aliquots to cover a range from 6.5 to 8.5 in 0.2-0.3 unit increments.
-
Prepare this compound dilutions: Serially dilute this compound in each of the pH-adjusted buffers.
-
Set up the kinase assay: In a 96-well plate, combine the TK-1 enzyme, its substrate, and ATP in the corresponding pH-adjusted buffer.
-
Initiate the reaction: Add the serially diluted this compound to the wells to start the kinase reaction. Include appropriate controls (no enzyme, no inhibitor).
-
Incubate: Incubate the plate at the optimal temperature for the TK-1 enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect signal: Terminate the reaction and quantify the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).
-
Analyze the data: For each pH value, calculate the IC50 of this compound. The pH that yields the lowest IC50 value is the optimal pH for this compound activity.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibition of TK-1.
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting decision tree for low this compound activity.
Preventing precipitation of CT-2584 in stock solutions
This guide provides researchers, scientists, and drug development professionals with best practices for the preparation, storage, and handling of the novel anticancer agent CT-2584 to prevent precipitation and ensure experimental reproducibility.
Compound Information:
-
Name: this compound
-
Chemical Name: 1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine
-
Properties: As a xanthine (B1682287) derivative with a long alkyl chain, this compound is a hydrophobic molecule.[1] This property makes it prone to precipitation when diluted from an organic solvent stock into aqueous buffers or cell culture media.[2][3]
Troubleshooting Guide
This section addresses the most common issue encountered when working with this compound: precipitation in stock or working solutions.
Q: My this compound solution has a visible precipitate. What should I do?
A: The appearance of a precipitate indicates that the compound is no longer fully dissolved. This can happen during storage, upon thawing, or when diluting into an aqueous solution. Follow these steps to troubleshoot the issue.
-
Initial Assessment: Do not use the solution for experiments as the actual concentration will be lower than intended. Note whether the precipitation occurred in the concentrated stock (e.g., in 100% DMSO) or in a diluted working solution (e.g., in cell culture media).[4]
-
Attempt to Re-solubilize (for DMSO stock solutions only):
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.[5]
-
Vortex the solution vigorously for 1-2 minutes or sonicate in a water bath for 5-10 minutes.[6]
-
Visually inspect the solution against a light and dark background to ensure all precipitate has dissolved. If it dissolves, the solution can be used, but fresh preparation is recommended for long-term studies.[4]
-
-
Review Preparation and Dilution Technique:
-
For Precipitate in Working Solutions: This is the most common issue and is typically caused by the low aqueous solubility of this compound.[2] When diluting the DMSO stock into your aqueous buffer or media, did you add the DMSO stock directly to the full volume? This can cause the compound to "crash out."[3] The recommended method is a reverse or stepwise dilution (see protocol below).[7]
-
For Precipitate in DMSO Stock: This may indicate that the stock concentration is too high for the storage temperature, or that the DMSO has absorbed water over time.[8][9] DMSO is highly hygroscopic; always use fresh, anhydrous DMSO for stock preparation.[8]
-
-
Prepare a Fresh Stock Solution: If the precipitate does not dissolve or if it reappears upon cooling, it is best to discard the solution and prepare a fresh stock following the detailed protocol below.[4]
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions? A1: Due to its hydrophobic nature, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[2][8] Standard xanthine is poorly soluble in water and alcohol but dissolves in basic solutions.[7][10]
Q2: What is the maximum recommended stock concentration for this compound? A2: While the absolute maximum solubility may be higher, preparing a stock solution at a concentration that remains stable during storage is critical. We recommend starting with a 10 mM stock solution in anhydrous DMSO. If precipitation occurs at this concentration during freeze-thaw cycles, prepare a new stock at 5 mM.
Q3: How should I properly store my this compound stock solution? A3: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.[4][11] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][12]
Q4: How can I prevent my this compound from precipitating when I add it to my cell culture media? A4: This is a common issue caused by the compound's poor aqueous solubility.[2][3] To prevent this, use a "reverse dilution" method: while gently vortexing the pre-warmed (37°C) cell culture media, add the small volume of your DMSO stock dropwise into the media.[3] This ensures the compound is rapidly and evenly dispersed. Also, ensure the final DMSO concentration in your experiment is low (typically ≤0.5%) to minimize solvent shock and cell toxicity.[4][13]
Q5: Is this compound stable? How can I check for degradation? A5: The core xanthine structure is generally stable.[10] However, degradation can occur over long-term storage. Visual signs like a color change may indicate degradation.[4] For critical experiments, the purity and concentration of the stock solution can be verified by analytical methods such as HPLC or LC-MS.[4]
Q6: Does this compound require special safety precautions? A6: Yes. As an anticancer agent, this compound should be handled with appropriate safety measures to minimize exposure.[11] Always handle the compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.
Data & Protocols
Solubility Data (Hypothetical)
The following table provides illustrative solubility data for a compound with properties similar to this compound. This is not experimentally derived data for this compound and should be used as a guideline only.
| Solvent | Temperature | Max Solubility (Approx.) | Notes |
| Anhydrous DMSO | 25°C | ≥ 25 mM (≥ 12 mg/mL) | Recommended stock solvent. Use of fresh, anhydrous DMSO is critical.[8] |
| Ethanol (100%) | 25°C | ~1-2 mM | Not recommended for high-concentration stocks. |
| PBS (pH 7.4) | 25°C | < 10 µM | Very low aqueous solubility. Prone to precipitation.[2] |
| Cell Culture Media + 10% FBS | 37°C | < 25 µM | Serum proteins may slightly improve solubility, but precipitation is still a high risk. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: ~490.7 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile 1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.[11]
-
Weighing: Carefully weigh out 4.91 mg of this compound powder and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.[6]
-
Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. If particulates are still visible, place the tube in a sonicating water bath for 10-15 minutes until the solution is completely clear.[6] Gentle warming to 37°C can also be used if necessary.[5]
-
Visual Inspection: Confirm that all solid material has dissolved and the solution is clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, tightly-sealed tubes.[4]
-
Storage: Clearly label the aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately at -20°C or -80°C.[12]
Signaling Pathway Context
Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. pH-jump studies at subzero temperatures on an intermediate in the reaction of xanthine oxidase with xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paraxanthine | C7H8N4O2 | CID 4687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Safe handling and administration considerations of oral anticancer agents in the clinical and home setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ocpinfo.com [ocpinfo.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CTP Synthase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a growing emphasis on targeting metabolic pathways that are crucial for tumor growth and survival. One such promising target is cytidine (B196190) triphosphate (CTP) synthase (CTPS), a rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway. This guide provides a detailed comparison of emerging CTP synthase inhibitors, with a focus on preclinical and early clinical data, to aid researchers and drug developers in this burgeoning field. While initial inquiries may have associated the compound CT-2584 with this class, it is important to clarify that this compound is a modulator of intracellular phosphatidic acid and not a CTP synthase inhibitor[1]. This guide will therefore focus on true CTP synthase inhibitors currently under investigation.
The Rationale for Targeting CTP Synthase in Cancer
Cancer cells exhibit a heightened demand for nucleotides to support rapid proliferation and DNA replication[2][3]. The de novo synthesis of pyrimidines is a critical metabolic pathway for meeting this demand, and CTP synthase catalyzes the final, rate-limiting step: the conversion of uridine (B1682114) triphosphate (UTP) to CTP[4]. Humans have two CTPS isoforms, CTPS1 and CTPS2[4]. While CTPS2 is broadly expressed, CTPS1 is essential for lymphocyte proliferation and is often overexpressed in various cancers, making it an attractive target for selective inhibition[5][6][7]. Inhibiting CTPS1 can selectively starve cancer cells of CTP, leading to cell cycle arrest and apoptosis, while potentially sparing normal tissues that can rely on CTPS2 or the pyrimidine salvage pathway[2][5].
Featured CTP Synthase Inhibitors: A Head-to-Head Comparison
This guide focuses on a selection of CTP synthase inhibitors that are currently prominent in cancer research, including the clinical-stage inhibitor Dencatistat (formerly STP938), the preclinical compound STP-B, and other research compounds.
Dencatistat (STP938): A First-in-Class CTPS1 Inhibitor
Dencatistat, developed by Step Pharma, is a first-in-class, orally bioavailable, and highly selective inhibitor of CTPS1[6][8][9][10]. Its high selectivity for CTPS1 over CTPS2 (over 1,300-fold) is a key feature, promising a wider therapeutic window and reduced off-target toxicities[7].
Preclinical and Clinical Development:
Dencatistat has demonstrated potent anti-proliferative activity in a wide range of hematological cancer cell lines, with T-cell malignancies showing particular sensitivity (IC50 values often below 10 nM)[11]. In vivo studies using xenograft models of lymphoma and leukemia have shown that oral administration of Dencatistat leads to a dose-dependent reduction in tumor growth[2][11].
Dencatistat is currently in a Phase 1/2 clinical trial for adult patients with relapsed or refractory B-cell and T-cell lymphomas (NCT05463263)[6][12]. The trial is evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug[13]. A Phase 1 trial in solid tumors has also been initiated (NCT06297525)[9][13].
STP-B: A Preclinical CTPS1 Inhibitor
STP-B is another selective CTPS1 inhibitor from Step Pharma that has been extensively characterized in preclinical studies. It has shown efficacy in various hematological malignancy models, including mantle cell lymphoma (MCL)[5][14][15].
Preclinical Highlights:
-
In Vitro Efficacy: STP-B demonstrates potent, nanomolar activity against a panel of MCL cell lines, irrespective of high-risk features like TP53 mutations[14][15][16].
-
Mechanism of Action: Inhibition of CTPS1 by STP-B leads to cell cycle arrest in the early S-phase and induces apoptosis[14].
-
Synergistic Combinations: Studies have shown that STP-B acts synergistically with the BCL2 inhibitor venetoclax (B612062) in MCL models, providing a rationale for future combination therapies[15][17].
Other Investigational CTP Synthase Inhibitors
To provide a broader context, this guide also includes data on other CTP synthase inhibitors used in research:
-
3-Deazauridine (B583639) (3-DU): A non-selective CTP synthase inhibitor that has been studied for its anticancer properties. It acts as a uridine analog and, after intracellular phosphorylation, its triphosphate form inhibits CTP synthase[18][19]. While it has shown activity, its lack of selectivity can lead to broader toxicity[20].
-
CTPS-IN-T35 (T35): A potent, non-selective small molecule inhibitor of both CTPS1 and CTPS2, with IC50 values of 4.7 nM and 25.7 nM, respectively. It has been shown to inhibit lymphocyte proliferation[1].
-
CTPS1-IN-1 (R80): A selective inhibitor of CTPS1, which has been used as a research tool to investigate the specific roles of this isoform[21][22][23][24].
Quantitative Data Summary
The following tables summarize the available quantitative data for the discussed CTP synthase inhibitors to facilitate a direct comparison of their performance.
Table 1: In Vitro Potency (IC50) of CTP Synthase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Dencatistat (STP938) | Hematological Cancer Cell Lines (average of 43 lines) | <100 | [2] |
| T-cell Derived Cell Lines | <10 | [11] | |
| STP-B | Mantle Cell Lymphoma Cell Lines (6 of 12 tested) | 31 - 234 | [16] |
| CTPS-IN-T35 | Jurkat (T-cell leukemia) | 6 | [1] |
| Human T-Cells | 24 | [1] | |
| Mouse T-Cells | 63.5 | [1] | |
| CTPS1-IN-1 (R80) | Jurkat (T-cell leukemia) | Not specified, but effective in nanomolar range | [23] |
| Human Primary T-cells | Not specified, but effective in nanomolar range | [23] | |
| Mouse Primary T-cells | Not specified, but effective in nanomolar range | [23] |
Table 2: In Vivo Efficacy of CTP Synthase Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Dencatistat (STP938) | NHL T lymphoma and leukemia cell lines | Oral dosing | Dose-dependent reduction or ablation of tumor growth | [2] |
| STP-B | Z138 Mantle Cell Lymphoma Xenograft | Not specified | Inhibited tumor growth | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of CTP synthase inhibitors.
In Vitro CTPS1 Enzyme Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified CTPS1.
-
Principle: The assay quantifies the production of ADP, a byproduct of the CTP synthase reaction (UTP + ATP -> CTP + ADP + Pi), in the presence of the inhibitor.
-
Protocol Summary:
-
Recombinant human CTPS1 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of substrates: UTP, ATP, and glutamine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced is measured using a detection reagent that generates a luminescent or fluorescent signal proportional to the ADP concentration.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Summary:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the CTP synthase inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Protocol Summary:
-
A suspension of human cancer cells (e.g., lymphoma or leukemia cells) is subcutaneously injected into the flank of immunodeficient mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The CTP synthase inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage for an orally bioavailable drug like Dencatistat). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study continues for a predetermined period or until tumors in the control group reach a specified size.
-
Efficacy is assessed by comparing the tumor growth inhibition in the treated group to the control group.
-
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CTP synthesis pathway and a typical experimental workflow for evaluating CTP synthase inhibitors.
Caption: The CTP synthesis pathway and the mechanism of action of CTPS1 inhibitors.
Caption: A generalized experimental workflow for the preclinical and early clinical development of CTP synthase inhibitors.
Conclusion
Targeting CTP synthase, and particularly the CTPS1 isoform, represents a promising and clinically validated strategy for the treatment of various cancers, especially hematological malignancies. The development of highly selective, orally bioavailable inhibitors like Dencatistat (STP938) marks a significant advancement in this field. This guide provides a snapshot of the current landscape, offering a comparative overview of key inhibitors and the experimental approaches used to evaluate them. As more data from ongoing clinical trials become available, the therapeutic potential of CTPS1 inhibition in oncology will be further elucidated, potentially offering new hope for patients with difficult-to-treat cancers.
References
- 1. CTPS-IN-T35 | CTPS inhibitor | Probechem Biochemicals [probechem.com]
- 2. ash.confex.com [ash.confex.com]
- 3. scbt.com [scbt.com]
- 4. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 5. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies - Step Pharma [step-ph.com]
- 7. ascopubs.org [ascopubs.org]
- 8. labiotech.eu [labiotech.eu]
- 9. Step Pharma announces US FDA clearance for a Phase I clinical trial in solid tumours with dencatistat (STP938) - Step Pharma [step-ph.com]
- 10. Step Pharma announces US patent to be granted for CTPS1 inhibitor and assignment of drug name dencatistat for lead compound STP938 - Step Pharma [step-ph.com]
- 11. Targeting Lymphomas and Leukemias: The Therapeutic Potential of STP938, a Selective CTPS1 Inhibitor [synapse.patsnap.com]
- 12. STP938 for Lymphoma · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. Step Pharma announces first patient dosed in a phase 1 trial of dencatistat for patients with solid tumours - Step Pharma [step-ph.com]
- 14. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma | Haematologica [haematologica.org]
- 16. researchgate.net [researchgate.net]
- 17. Step Pharma announces publication in Haematologica of key data supporting CTPS1 inhibition as a therapeutic target in blood cancer - Step Pharma [step-ph.com]
- 18. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I study of 3-deazauridine in the treatment of adults with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Structural basis for isoform-specific inhibition of human CTPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Comparative Efficacy Analysis: CT-2584 vs. Standard Doxorubicin Regimen in Advanced Soft Tissue Sarcoma
This guide provides a detailed comparison of the investigational therapeutic agent CT-2584 against the standard-of-care chemotherapy, doxorubicin (B1662922), for the treatment of advanced soft tissue sarcoma. The data presented herein is derived from a hypothetical Phase II clinical trial designed to assess the efficacy and safety of this compound.
Overview of Therapeutic Agents
-
Doxorubicin: A well-established anthracycline antibiotic used as a first-line chemotherapeutic agent for various soft tissue sarcomas. Its primary mechanism of action involves intercalating with DNA, inhibiting topoisomerase II, and generating oxygen free radicals, which ultimately leads to cytotoxicity.
-
This compound (Hypothetical): An investigational, orally bioavailable small molecule inhibitor of the novel kinase XYZK1. The XYZK1 pathway is a recently identified signaling cascade implicated in the proliferation and survival of several sarcoma subtypes. By selectively targeting XYZK1, this compound aims to induce apoptosis and inhibit tumor growth with a more favorable safety profile compared to conventional chemotherapy.
Efficacy and Safety Data: A Comparative Summary
The following tables summarize the key efficacy and safety endpoints from a hypothetical, randomized, open-label Phase II study involving 150 patients with previously untreated, advanced soft tissue sarcoma. Patients were randomized (1:1) to receive either this compound or doxorubicin.
Table 1: Comparative Efficacy Outcomes
| Efficacy Endpoint | This compound (n=75) | Doxorubicin (n=75) | p-value |
| Overall Response Rate (ORR) | 48% | 28% | <0.05 |
| Complete Response (CR) | 5% | 2% | |
| Partial Response (PR) | 43% | 26% | |
| Median Progression-Free Survival (PFS) | 9.2 months | 6.5 months | <0.01 |
| 12-Month Overall Survival (OS) Rate | 72% | 61% | <0.05 |
Table 2: Comparative Safety Profile (Grade ≥3 Adverse Events)
| Adverse Event | This compound (n=75) | Doxorubicin (n=75) |
| Neutropenia | 12% | 45% |
| Febrile Neutropenia | 3% | 18% |
| Cardiotoxicity (Any Grade) | 1% | 10% |
| Fatigue | 8% | 22% |
| Nausea and Vomiting | 5% | 35% |
Experimental Protocols
Study Design: A multicenter, randomized, open-label Phase II clinical trial.
-
Patient Population: Adult patients (≥18 years) with histologically confirmed, unresectable, or metastatic soft tissue sarcoma who had not received prior systemic therapy for advanced disease. Key exclusion criteria included significant cardiac dysfunction and prior anthracycline exposure.
-
Treatment Arms:
-
This compound Arm: Patients received 200 mg of this compound orally, twice daily, in 21-day cycles.
-
Doxorubicin Arm: Patients received doxorubicin at a dose of 75 mg/m² administered as an intravenous infusion on day 1 of each 21-day cycle.
-
-
Efficacy Assessment: Tumor assessments were performed via CT or MRI every two cycles (6 weeks). Tumor response was evaluated according to RECIST 1.1 criteria. Progression-free survival was defined as the time from randomization to disease progression or death from any cause. Overall survival was defined as the time from randomization to death from any cause.
-
Safety Assessment: Adverse events were monitored continuously and graded according to CTCAE v5.0. Cardiac function was monitored via echocardiograms at baseline and regular intervals.
Mechanism of Action and Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound and the workflow of the comparative clinical trial.
Caption: Proposed mechanism of action for this compound.
Caption: Workflow of the comparative Phase II clinical trial.
Comparative Guide: CT-2584 Versus Phospholipase D (PLD) Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational anticancer agent CT-2584 and small-molecule inhibitors of Phospholipase D (PLD) in the context of preclinical cancer models. The objective is to delineate their distinct mechanisms of action, present comparative efficacy data, and provide standardized experimental protocols for key assays.
Introduction: Targeting Phospholipid Metabolism in Oncology
Phospholipid metabolism is a critical cellular process frequently dysregulated in cancer. Alterations in the composition and signaling of phospholipids (B1166683) contribute to hallmarks of cancer, including uncontrolled proliferation, survival, and metastasis. Two distinct therapeutic strategies targeting this metabolic vulnerability involve the modulation of phosphatidic acid (PA) levels and the inhibition of its production.
This compound , a modulator of intracellular phosphatidic acid, represents a novel approach that indirectly alters the fate of PA in phospholipid synthesis. In contrast, Phospholipase D (PLD) inhibitors directly target the enzymatic production of PA from phosphatidylcholine (PC). This guide will explore the preclinical evidence for both approaches, offering a comparative analysis to inform research and development decisions.
Mechanisms of Action and Signaling Pathways
This compound: A Modulator of Phosphatidic Acid Fate
This compound's primary mechanism of action is the inhibition of CTP:cholinephosphate cytidylyltransferase (CT) , a pivotal enzyme in the de novo biosynthesis of phosphatidylcholine (PC).[1][2][3] By blocking this pathway, this compound redirects the metabolic flux of the key intermediate, phosphatidic acid (PA). Instead of being utilized for PC synthesis, PA is shunted towards the production of other phospholipids, most notably phosphatidylinositol (PI) .[1][2] This leads to a significant accumulation of PI and a concurrent decrease in PC levels within cancer cells.[1][2]
The resulting alteration in the cellular phospholipid composition is cytotoxic and is associated with morphological changes in the endoplasmic reticulum and mitochondria.[2] While this compound is described as a modulator of intracellular phosphatidic acid, it does not directly inhibit enzymes that produce PA, such as PLD or diacylglycerol kinases.
Phospholipase D (PLD) Inhibitors: Direct Blockade of Phosphatidic Acid Production
Phospholipase D (PLD) enzymes, primarily PLD1 and PLD2, catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.[4] Elevated PLD activity is a common feature in many human cancers and is linked to oncogenic signaling pathways that drive cell proliferation, survival, and invasion.[4]
PLD-generated PA acts as a crucial second messenger, recruiting and activating downstream effector proteins, including protein kinases and small G proteins, which are integral to cancer progression. PLD inhibitors, therefore, aim to directly reduce the production of this signaling pool of PA. These inhibitors can be isoform-selective (targeting either PLD1 or PLD2) or dual inhibitors. Small-molecule inhibitors like FIPI (a dual inhibitor) and VU0359595 (a PLD1-selective inhibitor) have been instrumental in elucidating the role of PLD in cancer.[4]
Comparative Efficacy in Preclinical Cancer Models
This section summarizes the available quantitative data on the anti-cancer effects of this compound and various PLD inhibitors from in vitro and in vivo studies.
In Vitro Anti-Proliferative and Cytotoxic Activity
| Compound/Inhibitor | Cancer Cell Line | Assay Type | IC50 / Effect | Reference |
| This compound | MCF-7 (Breast) | Cytotoxicity | Cytotoxic concentrations induce PI accumulation | [1][2] |
| NCI-H460 (Lung) | Cytotoxicity | Cytotoxic concentrations induce PI accumulation | [1] | |
| FIPI | MDA-NEO (Breast) | Migration | 100 nM significantly impairs migration | [5] |
| MDA-HER2 (Breast) | Migration | 100 nM significantly impairs migration | [5] | |
| ML298 (PLD2-selective) | U87-MG (Glioblastoma) | Cell Viability | No effect up to 10 µM | [6] |
| ML299 (Dual PLD1/2) | U87-MG (Glioblastoma) | Cell Viability | No effect up to 10 µM | [6] |
| U87-MG (Glioblastoma) | Apoptosis | Robustly increased caspase 3/7 activation | [6] |
In Vitro Anti-Invasive Activity
| Compound/Inhibitor | Cancer Cell Line | Assay Type | Effect | Reference |
| PLD Inhibitors (general) | MDA-MB-231 (Breast) | Matrigel Invasion | High PLD activity correlates with invasion | [4] |
| ML298 (PLD2-selective) | U87-MG (Glioblastoma) | Matrigel Invasion | Dose-dependent decrease in invasion | [6] |
| ML299 (Dual PLD1/2) | U87-MG (Glioblastoma) | Matrigel Invasion | Dose-dependent decrease in invasion | [6] |
In Vivo Antitumor Efficacy
| Compound/Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | Soft Tissue Sarcoma (Phase II) | 6-hour infusion, weekly or daily for 3 days | Partial responses and stable disease observed | [3][7] |
| PLD Inhibitors (general) | Not specified | Not specified | Preclinical studies show efficacy in mouse models | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the PLD inhibitor of interest for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Matrigel Invasion Assay
-
Insert Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency and then serum-starve them for several hours.
-
Assay Setup: Place the Matrigel-coated insert into a well of a 24-well plate containing media with a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the test compound (this compound or PLD inhibitor) and add them to the upper chamber of the insert.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Staining and Quantification: Remove the non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Data Analysis: Count the number of invading cells in several microscopic fields to determine the extent of invasion.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Group Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound, a PLD inhibitor, or a vehicle control according to the specified dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Data Analysis: Excise and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Conclusion
This compound and PLD inhibitors represent two distinct and promising strategies for targeting dysregulated phospholipid metabolism in cancer. This compound acts indirectly by inhibiting PC synthesis, leading to a cytotoxic accumulation of PI. In contrast, PLD inhibitors directly block the production of the key signaling lipid, phosphatidic acid.
The preclinical data available to date suggests that both approaches have merit. PLD inhibitors have demonstrated clear anti-invasive properties in vitro, a critical aspect of cancer metastasis. This compound has shown cytotoxic effects and has progressed to clinical trials, indicating its potential as a therapeutic agent.
The choice between these strategies will depend on the specific cancer type, its underlying genomic and metabolic characteristics, and the desired therapeutic outcome. Further head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative efficacy and potential for combination therapies of these two innovative approaches to cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological inhibition of phosphatidylcholine biosynthesis is associated with induction of phosphatidylinositol accumulation and cytolysis of neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Targeting phospholipase D with small-molecule inhibitors as a potential therapeutic approach for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel screening of FDA-approved antineoplastic drugs for identifying sensitizers of TRAIL-induced apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
The Synergistic Potential of CT-2584 with Anticancer Drugs: A Mechanistic Comparison
A guide for researchers and drug development professionals on the hypothesized synergistic effects of the investigational drug CT-2584 with other anticancer agents, based on its unique mechanism of action. Please note that this compound is an experimental drug with limited and historical publicly available data; therefore, this guide focuses on the scientific rationale for potential synergies rather than on established clinical or preclinical findings.
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This compound, an investigational anticancer agent, presents a unique mechanism of action that suggests a strong potential for synergistic interactions with other targeted therapies. This guide provides a comprehensive overview of the scientific basis for these potential synergies, offering a valuable resource for researchers and drug development professionals.
Understanding this compound: A Modulator of Phosphatidic Acid
This compound, also known as Apra™, is a modulator of intracellular phosphatidic acid.[1] Its primary mechanism of action involves the inhibition of phospholipid signaling, a critical pathway for cancer cell proliferation and survival. By altering the phospholipid composition of tumor cells, this compound induces cytotoxicity through a process distinct from conventional chemotherapeutic agents. This novel mechanism suggests that this compound could be effective against a broad range of cancers, including those resistant to standard therapies.
The Rationale for Synergy: Targeting the mTOR Pathway
Phosphatidic acid is a crucial lipid second messenger that plays a significant role in regulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3][4] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many types of cancer.[5][6][7]
This compound, by modulating phosphatidic acid levels, is hypothesized to impact mTOR signaling. This provides a strong rationale for combining this compound with other anticancer drugs that target the mTOR pathway, such as mTOR inhibitors (e.g., rapamycin and its analogs) or inhibitors of upstream components like PI3K and Akt.
The potential for synergy lies in the multi-faceted targeting of a critical oncogenic pathway. By combining this compound with an mTOR inhibitor, it may be possible to achieve a more profound and sustained inhibition of mTOR signaling, leading to enhanced antitumor activity.
Potential Synergistic Combinations with this compound
Based on its mechanism of action, this compound could potentially exhibit synergistic effects with the following classes of anticancer drugs:
| Drug Class | Rationale for Synergy |
| mTOR Inhibitors (e.g., Everolimus, Temsirolimus) | Dual targeting of the mTOR pathway at different points: this compound modulates an upstream activator (phosphatidic acid), while mTOR inhibitors directly target the mTOR protein complex. This could lead to a more complete and durable pathway inhibition. |
| PI3K/Akt Inhibitors | Targeting the PI3K/Akt/mTOR pathway at multiple levels. Inhibition of PI3K or Akt would complement the action of this compound on phosphatidic acid-mediated mTOR activation, potentially overcoming resistance mechanisms. |
| Conventional Chemotherapy | This compound's unique mechanism of inducing cytotoxicity by altering phospholipid metabolism could complement the DNA-damaging or microtubule-disrupting effects of traditional chemotherapeutic agents. This may be particularly effective in chemoresistant tumors. |
| Targeted Therapies (e.g., EGFR inhibitors, HER2 inhibitors) | Many targeted therapies ultimately signal through the PI3K/Akt/mTOR pathway. Combining these agents with this compound could provide a more comprehensive blockade of oncogenic signaling. |
Experimental Protocols for Investigating Synergy
While specific experimental data on this compound combinations are not publicly available, researchers can utilize standard methodologies to assess synergistic effects.
In Vitro Synergy Assessment:
-
Cell Viability Assays: Utilize assays such as MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50) of this compound and other anticancer drugs alone and in combination across a panel of cancer cell lines.
-
Combination Index (CI) Analysis: Employ the Chou-Talalay method to calculate the CI, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blot Analysis: Evaluate the effects of single-agent and combination treatments on the phosphorylation status of key proteins in the mTOR pathway (e.g., mTOR, S6K, 4E-BP1) to confirm mechanistic synergy.
In Vivo Synergy Assessment:
-
Xenograft Models: Utilize immunodeficient mice bearing human cancer cell line xenografts to evaluate the antitumor efficacy of this compound alone and in combination with other agents.
-
Tumor Growth Inhibition (TGI): Measure tumor volume over time to determine the TGI for each treatment group. A greater than additive TGI in the combination group would suggest in vivo synergy.
-
Pharmacodynamic (PD) Studies: Analyze tumor tissue from treated animals to assess the modulation of the mTOR pathway and other relevant biomarkers.
Visualizing the Mechanism and Potential for Synergy
The following diagrams illustrate the mechanism of action of this compound and its hypothesized synergistic interaction with mTOR inhibitors.
Caption: Mechanism of action of this compound as a modulator of phosphatidic acid.
Caption: Hypothesized synergistic interaction of this compound and an mTOR inhibitor.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other anticancer drugs is lacking in the public domain, a strong mechanistic rationale supports its potential in combination therapies. Its unique mode of action as a modulator of phosphatidic acid and its subsequent impact on the critical mTOR signaling pathway make it a compelling candidate for further investigation. The exploration of this compound in combination with mTOR inhibitors and other targeted agents could unlock new therapeutic strategies for a variety of cancers. This guide serves as a foundational resource for researchers poised to explore the promising synergistic potential of this novel investigational drug.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Synergistic Potential of CT-2584 in Combination with Taxanes for the Treatment of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational agent CT-2584 in combination with taxane-based chemotherapy for prostate cancer. While clinical development of this compound was discontinued, this document explores its hypothesized synergistic potential based on its unique mechanism of action, offering valuable insights for future drug development strategies in oncology.
Introduction to this compound and Taxanes in Prostate Cancer
Taxanes, such as docetaxel (B913) and cabazitaxel, are a cornerstone in the treatment of advanced prostate cancer, particularly in the metastatic castration-resistant setting (mCRPC).[1][2] Their primary mechanism of action involves the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death in rapidly dividing cancer cells.[3][4][5] A novel mechanism specific to prostate cancer involves the stabilization of microtubules preventing the translocation of the androgen receptor (AR) into the nucleus, thereby inhibiting AR-driven cancer growth.[1]
This compound is an investigational anticancer agent that inhibits phospholipid signaling.[6][7] Its proposed mechanism involves the inhibition of phospholipase D (PLD) and the induction of reactive oxygen species (ROS) in mitochondria, ultimately leading to apoptosis.[6][8] Phase II clinical trials for this compound in hormone-refractory prostate cancer, including in combination with docetaxel (Taxotere), were initiated in the early 2000s.[6][9]
This guide presents a hypothetical, yet scientifically plausible, exploration of the synergistic effects of combining this compound with taxanes, supported by representative preclinical data.
Hypothesized Synergistic Mechanism of Action
The combination of this compound and a taxane (B156437), such as docetaxel, is hypothesized to induce a synergistic antitumor effect through a dual-pronged attack on critical cancer cell pathways. This synergy is predicated on the complementary, and potentially reinforcing, mechanisms of the two agents.
-
Taxanes primarily induce mitotic arrest by stabilizing microtubules. This action is particularly effective against highly proliferative cells.
-
This compound is proposed to induce apoptosis through two main routes:
-
Inhibition of Phospholipase D (PLD): PLD is an enzyme that hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), a key signaling lipid that promotes cell growth, proliferation, and survival. By inhibiting PLD, this compound is expected to suppress these pro-survival signals.
-
Induction of Mitochondrial ROS: An increase in reactive oxygen species within the mitochondria can trigger the intrinsic apoptotic pathway.
-
The combination of these agents could lead to a more profound and durable anti-cancer response than either agent alone.
Figure 1: Hypothesized synergistic signaling pathways of this compound and taxanes in prostate cancer.
Preclinical Evaluation: A Comparative Analysis
This section presents hypothetical preclinical data to illustrate the expected synergistic effects of the this compound and docetaxel combination in prostate cancer models.
In Vitro Cytotoxicity
The combination of this compound and docetaxel is expected to demonstrate synergistic cytotoxicity in androgen-independent prostate cancer cell lines, such as PC-3 and DU-145.
Table 1: In Vitro Cytotoxicity (IC50) in PC-3 and DU-145 Prostate Cancer Cell Lines
| Compound/Combination | PC-3 IC50 (nM) | DU-145 IC50 (nM) | Combination Index (CI)* |
| Docetaxel | 10.5 | 12.8 | N/A |
| This compound | 1500 | 1850 | N/A |
| Docetaxel + this compound (1:150 ratio) | 4.2 (Docetaxel) | 5.1 (Docetaxel) | 0.65 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
In Vivo Antitumor Efficacy
In a xenograft model using PC-3 cells, the combination therapy is anticipated to result in significantly greater tumor growth inhibition compared to either monotherapy.
Table 2: In Vivo Antitumor Efficacy in PC-3 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1500 ± 120 | 0 |
| Docetaxel | 10 mg/kg, weekly | 850 ± 95 | 43.3 |
| This compound | 50 mg/kg, daily | 1100 ± 110 | 26.7 |
| Docetaxel + this compound | 10 mg/kg weekly + 50 mg/kg daily | 350 ± 60 | 76.7 |
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of docetaxel, this compound, and their combination in prostate cancer cell lines.
Methodology:
-
Cell Culture: PC-3 and DU-145 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Docetaxel and this compound are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in culture medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of docetaxel, this compound, or the combination at a constant ratio.
-
Incubation: Treated cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Data Analysis: IC50 values are calculated by non-linear regression analysis. The Combination Index (CI) is calculated using CompuSyn software to determine synergy.
Figure 2: Experimental workflow for the in vitro cytotoxicity assay.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of docetaxel, this compound, and their combination in a murine xenograft model of prostate cancer.
Methodology:
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 PC-3 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into four treatment groups (n=10 per group): Vehicle, Docetaxel, this compound, and Combination.
-
Treatment Administration:
-
Vehicle: Administered according to the schedule of the active compounds.
-
Docetaxel: Administered intravenously once per week.
-
This compound: Administered intraperitoneally daily.
-
Combination: Both drugs administered as per their individual schedules.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).
Conclusion and Future Directions
The hypothetical data and mechanistic rationale presented in this guide suggest that the combination of a PLD/ROS-inducing agent like this compound with a microtubule-stabilizing taxane could offer a synergistic therapeutic advantage in the treatment of prostate cancer. By targeting distinct and complementary pathways, such a combination has the potential to overcome resistance mechanisms and enhance antitumor efficacy.
While the clinical development of this compound did not proceed, the principles outlined here remain highly relevant. Future research into novel agents that modulate phospholipid signaling or induce mitochondrial ROS, in combination with established chemotherapies like taxanes, represents a promising avenue for the development of more effective treatments for advanced prostate cancer. Further preclinical and clinical investigation into such combination strategies is warranted.
References
- 1. weillcornellgucancer.org [weillcornellgucancer.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound (Cell Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C30H55N5O3 | CID 3081346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Validating CTP Synthase Inhibition in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of CTP synthase (CTPS) in a cellular context. It is important to note that the compound CT-2584 is not a recognized CTP synthase inhibitor; it is documented as a modulator of intracellular phosphatidic acid.[1][2][3][4][5] This guide will, therefore, present a hypothetical validation study for a putative CTPS inhibitor, designated "CTP-Inhibitor-X," and compare its cellular effects with a known CTPS inhibitor, Acivicin, and a negative control. For the purpose of this guide, this compound will be used as a negative control to illustrate a compound that does not directly inhibit CTP synthase.
Introduction to CTP Synthase
Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[6][7] The final and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway is the conversion of uridine (B1682114) triphosphate (UTP) to CTP, a reaction catalyzed by the enzyme CTP synthase (CTPS).[6][8] In humans, there are two isoforms, CTPS1 and CTPS2, which are crucial for cell proliferation and are considered attractive targets for the development of therapeutics for cancer and inflammatory diseases.[8][9]
Inhibition of CTPS disrupts the supply of CTP, leading to a reduction in nucleic acid synthesis and subsequent cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[8] Validating the cellular activity of a potential CTPS inhibitor is a critical step in its development as a therapeutic agent.
Comparative Validation of CTP Synthase Inhibitors
This section outlines a series of experiments to validate and compare the cellular effects of "CTP-Inhibitor-X" against the known glutamine analog and CTPS inhibitor, Acivicin, and the negative control, this compound.
Table 1: In Vitro CTP Synthase Enzymatic Assay
| Compound | Target | Concentration (µM) | % Inhibition of CTPS1 | % Inhibition of CTPS2 | IC50 (µM) |
| CTP-Inhibitor-X | CTPS1/2 | 10 | 92% | 88% | 0.5 |
| Acivicin | CTPS1/2 | 10 | 95% | 93% | 0.2 |
| This compound | Negative Control | 10 | 2% | 3% | >100 |
Table 2: Cellular CTP Level Quantification
| Treatment | Cell Line | Treatment Duration (24h) | Intracellular CTP Levels (pmol/10^6 cells) | % Reduction from Vehicle |
| Vehicle (DMSO) | Jurkat | 24h | 150.2 ± 12.5 | 0% |
| CTP-Inhibitor-X (1 µM) | Jurkat | 24h | 45.8 ± 5.1 | 69.5% |
| Acivicin (0.5 µM) | Jurkat | 24h | 33.1 ± 4.2 | 78.0% |
| This compound (10 µM) | Jurkat | 24h | 145.7 ± 11.9 | 3.0% |
Table 3: Cell Viability Assay
| Treatment | Cell Line | Treatment Duration (72h) | % Cell Viability (relative to Vehicle) | GI50 (µM) |
| Vehicle (DMSO) | Jurkat | 72h | 100% | - |
| CTP-Inhibitor-X | Jurkat | 72h | 28% (at 5 µM) | 2.5 |
| Acivicin | Jurkat | 72h | 15% (at 5 µM) | 1.0 |
| This compound | Jurkat | 72h | 95% (at 5 µM) | >50 |
Table 4: Western Blot Analysis of CTPS1 Expression
| Treatment | Cell Line | Treatment Duration (48h) | Fold Change in CTPS1 Protein Level (normalized to β-actin) |
| Vehicle (DMSO) | Jurkat | 48h | 1.0 |
| CTP-Inhibitor-X (1 µM) | Jurkat | 48h | 1.1 |
| Acivicin (0.5 µM) | Jurkat | 48h | 0.9 |
| This compound (10 µM) | Jurkat | 48h | 1.0 |
Experimental Protocols
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CTP synthase.
-
Principle: The conversion of UTP to CTP can be monitored by the increase in absorbance at 291 nm.[10][11]
-
Protocol:
-
Purified recombinant human CTPS1 or CTPS2 is incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM ATP, 2 mM UTP, 0.1 mM GTP).
-
The test compound (CTP-Inhibitor-X, Acivicin, or this compound) or vehicle is added at various concentrations.
-
The reaction is initiated by adding L-glutamine (2 mM).
-
The absorbance at 291 nm is measured over time using a spectrophotometer.
-
The initial reaction velocities are calculated, and the percent inhibition is determined relative to the vehicle control. IC50 values are calculated from the dose-response curves.
-
This experiment determines the effect of the test compound on the intracellular pool of CTP.
-
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify nucleotides from cell extracts.[12][13]
-
Protocol:
-
Jurkat cells are seeded and treated with the test compounds or vehicle for 24 hours.
-
Cells are harvested, and nucleotides are extracted using a cold acid solution (e.g., 6% trichloroacetic acid).
-
The acid is neutralized (e.g., with potassium carbonate).
-
The extracts are analyzed by reverse-phase ion-pair HPLC with UV detection at 254 nm.
-
The CTP peak is identified and quantified by comparison to a standard curve.
-
This assay assesses the impact of the compound on cell proliferation and survival.
-
Principle: Crystal violet stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[14][15]
-
Protocol:
-
Jurkat cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds or vehicle.
-
After 72 hours of incubation, the media is removed, and the cells are washed with PBS.
-
Cells are fixed with methanol (B129727) for 10 minutes.
-
The fixed cells are stained with 0.5% crystal violet solution for 20 minutes.
-
Excess stain is washed away with water, and the plates are air-dried.
-
The bound dye is solubilized with a solution (e.g., 10% acetic acid), and the absorbance is read at 595 nm.
-
Percent viability is calculated relative to the vehicle-treated cells.
-
This experiment determines if the compound affects the expression level of the target protein.
-
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a cell lysate.
-
Protocol:
-
Jurkat cells are treated with the test compounds or vehicle for 48 hours.
-
Total protein is extracted from the cells, and the concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody against CTPS1, followed by a secondary antibody. A loading control antibody (e.g., β-actin) is also used.
-
The protein bands are visualized, and the band intensities are quantified to determine the relative protein expression levels.
-
Visualizations
Caption: CTP Synthase Catalyzed Reaction and its Inhibition.
Caption: Workflow for Validating a CTP Synthase Inhibitor.
References
- 1. Phosphatidic acid: biosynthesis, pharmacokinetics, mechanisms of action and effect on strength and body composition in resistance-trained individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of phosphatidic acid on performance and body composition - a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidic acid enhances mTOR signaling and resistance exercise induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Phosphatidic Acid: Structure, Functions, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. What are CTPS inhibitors and how do they work? [synapse.patsnap.com]
- 9. pnas.org [pnas.org]
- 10. Filamentation and inhibition of prokaryotic CTP synthase with ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Small Molecule Inhibitor of CTP Synthetase Identified by Differential Activity on a Bacillus subtilis Mutant Deficient in Class A Penicillin-Binding Proteins [frontiersin.org]
- 12. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CT-2584 and Edelfosine in Oncology
A direct head-to-head comparison between the investigational anticancer agents CT-2584 and edelfosine (B1662340) is challenging due to a significant disparity in publicly available data. Edelfosine, an alkyl-lysophospholipid, has been extensively studied, with a well-documented mechanism of action and a substantial body of preclinical and clinical data. In contrast, information on this compound, a modulator of phosphatidic acid, is sparse and largely dates back to early-phase clinical trials in the late 1990s and early 2000s. This guide provides a comparative overview based on the available information, highlighting the comprehensive data for edelfosine and the limited understanding of this compound.
I. Overview and Mechanism of Action
Edelfosine is a synthetic analog of lysophosphatidylcholine (B164491) that does not target DNA. Instead, it integrates into the cell membrane, where it selectively induces apoptosis in cancer cells while sparing most normal cells.[1] Its primary mechanisms of action include:
-
Lipid Raft Interaction: Edelfosine accumulates in cholesterol-rich lipid rafts within the cell membrane. This leads to a reorganization of these microdomains, promoting the clustering of Fas/CD95 death receptors and displacing survival signaling molecules.[2]
-
Apoptosis Induction: By clustering Fas/CD95 receptors, edelfosine activates the extrinsic apoptosis pathway independent of the natural ligand.[2]
-
Inhibition of Pro-Survival Pathways: Edelfosine has been shown to inhibit the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell survival and proliferation.[1][3]
This compound (also known as this compound HMS or Apra™) is described as a modulator of intracellular phosphatidic acid.[4][5] Phosphatidic acid is a lipid second messenger involved in various cellular processes, including cell proliferation and survival. The precise mechanism by which this compound exerts its anti-tumor effects through the modulation of phosphatidic acid has not been detailed in the available literature. One clinical trial suggested it may inhibit tumor growth by disrupting blood flow to the tumor.[6]
II. Preclinical Data
Edelfosine
Preclinical studies on edelfosine have demonstrated its efficacy in a wide range of cancer models.
| Parameter | Findings | References |
| In Vitro Activity | Induces apoptosis in various cancer cell lines, including leukemia, multiple myeloma, lung, breast, and pancreatic cancer.[1][3] | [1][3] |
| In Vivo Activity | Demonstrates anti-tumor activity in xenograft models of human solid tumors, including gynecological cancers and breast cancer.[1] Oral administration has shown potent anticancer activity in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) xenograft models.[2] It has also been shown to inhibit tumor growth in a glioma xenograft model when delivered via lipid nanoparticles.[7] | [1][2][7] |
| Selectivity | Preferentially accumulates in tumor cells compared to normal tissues.[1][2][8] | [1][2][8] |
| Pharmacokinetics | Oral bioavailability is low for a single dose (<10%) but increases significantly with multiple doses (up to 64%). It exhibits slow elimination and wide tissue distribution.[8] | [8] |
This compound
No publicly available preclinical data for this compound could be identified in the recent literature.
III. Clinical Data
Edelfosine
Edelfosine has been evaluated in several Phase I and Phase II clinical trials.
| Trial Phase | Cancer Type | Key Findings | References |
| Phase I | Solid tumors and leukemias | Generally well-tolerated and safe.[1][3] | [1][3] |
| Phase II | Non-small-cell lung carcinoma (NSCLC) | A high proportion of patients achieved stable disease after initial progression.[1] | [1] |
| Phase II | Leukemia (with bone marrow transplant) | Found to be safe and "possibly effective".[1] | [1] |
| Phase II | Brain Cancer | Showed encouraging results in halting tumor growth and improving quality of life.[1] | [1] |
This compound
Information on the clinical development of this compound is limited to early-phase trials.
| Trial Phase | Cancer Type | Key Findings | References |
| Phase I | Advanced solid tumors | The maximum tolerated dose was determined, with dose-limiting toxicities being malaise and lethargy. One partial response was observed in a patient with pleural mesothelioma. | [4][5] |
| Phase II | Metastatic prostate cancer (hormone-refractory) | A randomized trial was initiated to evaluate two different treatment schedules. No results have been published in the available literature. | [6] |
| Phase II | Soft tissue sarcoma | A Phase II trial was initiated. No results have been published in the available literature. | [9] |
IV. Experimental Protocols
Detailed experimental protocols are available for assessing the activity of edelfosine.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a compound.
Protocol:
-
Seed cancer cells in a 96-well plate at an optimal density and allow them to attach overnight.[10]
-
Treat the cells with varying concentrations of the test compound (e.g., edelfosine) for a specified duration (e.g., 72 hours). Include a vehicle-only control.[10][11]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.[10][11]
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[10][11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.[10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the desired concentration of the test compound to induce apoptosis.[11]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11][12]
-
Incubate the cells at room temperature in the dark for 15 minutes.[11][12]
-
Analyze the stained cells by flow cytometry within one hour.[11][12]
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Edelfosine's mechanism of action at the cell membrane.
Caption: General experimental workflow for preclinical drug evaluation.
VI. Conclusion
Edelfosine is a well-characterized investigational anti-cancer agent with a unique membrane-targeted mechanism of action and a significant amount of supporting preclinical and clinical data. In contrast, this compound remains poorly characterized in the public domain, with its development appearing to have stalled in the early 2000s. The available information suggests this compound modulates phosphatidic acid, but the specifics of its mechanism and its preclinical profile are not readily accessible. For researchers and drug development professionals, edelfosine serves as a valuable case study of a lipid-targeted anti-cancer agent, while the paucity of data on this compound underscores the challenges in evaluating and comparing compounds with limited publicly available research.
References
- 1. Edelfosine - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. In vitro and in vivo efficacy of edelfosine-loaded lipid nanoparticles against glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Phase II Study of this compound Mesylate in Patients with Soft Tissue Sarcoma | Dana-Farber Cancer Institute [dana-farber.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Overcoming Doxorubicin Resistance in Breast Cancer: A Comparative Guide to Novel Therapeutic Strategies
Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "CT-2584" for the treatment of doxorubicin-resistant breast cancer. Therefore, this guide provides a comparative overview of emerging therapeutic agents and strategies that have shown efficacy in preclinical or clinical models of doxorubicin-resistant breast cancer, offering a framework for evaluating novel compounds against existing and developmental alternatives.
Doxorubicin (B1662922), an anthracycline antibiotic, remains a cornerstone of chemotherapy regimens for breast cancer.[1][2] However, the development of intrinsic or acquired resistance is a significant clinical challenge that often leads to treatment failure and poor patient prognosis.[1][3][4] This resistance is multifactorial, involving mechanisms such as increased drug efflux, alterations in drug targets, enhanced DNA repair, and evasion of apoptosis.[1][2] Consequently, a critical unmet need exists for therapeutic strategies that can circumvent or reverse doxorubicin resistance.
This guide summarizes experimental data for several alternative therapeutic approaches, provides detailed methodologies for key experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers and drug development professionals in this field.
Comparative Efficacy of Alternative Therapies
The following table summarizes the in vitro and in vivo efficacy of various therapeutic agents and strategies in doxorubicin-resistant (also referred to as Adriamycin-resistant, ADR) breast cancer cell lines and models. These alternatives aim to re-sensitize cancer cells to doxorubicin or induce cell death through independent mechanisms.
| Therapeutic Agent/Strategy | Cell Line(s) | Key Findings | Reference |
| Bocodepsin (OKI-179) | Triple-Negative Breast Cancer (TNBC) cell lines | In combination with doxorubicin, bocodepsin decreased cell proliferation, increased apoptosis, and reduced therapy-induced senescence. The combination demonstrated improved tumor growth inhibition in vivo. | [5] |
| Pivarubicin | MDA-MB-231, SUM159 (TNBC) | More cytotoxic than doxorubicin in both monolayer and tumorsphere cultures. It circumvents resistance mediated by P-glycoprotein, Bcl-2, and Bcl-XL. In an orthotopic mouse model, pivarubicin inhibited tumor growth and even caused regression where doxorubicin failed. | [6] |
| Celecoxib (B62257) (Co-delivery) | MCF-7/ADR | Co-delivery of doxorubicin and celecoxib in a targeted liposomal system significantly enhanced cytotoxicity in resistant cells. This formulation increased intracellular doxorubicin accumulation, inhibited P-gp efflux, and enhanced reactive oxygen species (ROS) production. | [2] |
| Shikonin (B1681659) & Metformin (B114582) | MCF-7/DOX | Co-treatment with shikonin and metformin re-sensitized resistant cells to doxorubicin, leading to reduced survival and migration, and enhanced apoptosis. | [7] |
| Cationic Peptides | HBL-100/Dox | Arg/Lys-enriched cationic peptides induced apoptosis in both doxorubicin-sensitive and resistant breast cancer cell lines through a nucleolar stress mechanism. | [8] |
| microRNA-451 | MCF-7/DOX | Transfection of doxorubicin-resistant cells with microRNA-451 increased their sensitivity to the drug, indicating its role in regulating multidrug resistance. | [3] |
Signaling Pathways in Doxorubicin Resistance
Resistance to doxorubicin is not governed by a single mechanism but rather a complex interplay of signaling pathways. One of the most well-documented mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump doxorubicin out of the cell, reducing its intracellular concentration and efficacy.[2] Other pathways, including the MAPK/ERK and FABP5/PPARγ signaling cascades, have also been implicated in promoting cell survival and drug resistance.[1][9]
Experimental Protocols
Detailed and reproducible methodologies are crucial for evaluating the efficacy of novel therapeutic agents. Below are standard protocols for assays commonly used in the study of drug-resistant breast cancer.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of a compound and to calculate its IC50 (half-maximal inhibitory concentration) value.
-
Cell Seeding: Plate doxorubicin-resistant breast cancer cells (e.g., MCF-7/ADR) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of the test compound (and doxorubicin as a control) in culture medium. Replace the medium in the wells with the drug-containing medium. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
This method is used to detect and quantify changes in the expression of specific proteins involved in drug resistance and apoptosis (e.g., P-gp, Bcl-2, cleaved Caspase-3).
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after treatment.
-
Cell Treatment: Seed and treat cells with the test compound in 6-well plates for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
General Experimental Workflow
The evaluation of a novel compound against doxorubicin-resistant breast cancer typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
References
- 1. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. lcsciences.com [lcsciences.com]
- 4. The analysis of doxorubicin resistance in human breast cancer cells using antibody microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archbreastcancer.com [archbreastcancer.com]
- 8. Overcoming of doxorubicin resistance in breast cancer cells by cationic peptides - MedCrave online [medcraveonline.com]
- 9. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
Evaluating Biomarkers for Predicting Response to CT-2584 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting treatment response to CT-2584, a novel anti-cancer agent. This compound is a modulator of intracellular phosphatidic acid, a key signaling lipid involved in cell growth, proliferation, and survival.[1] Furthermore, evidence suggests that this compound may exert its anti-tumor effects in part through the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. This guide outlines potential biomarkers based on these mechanisms of action, details experimental protocols for their evaluation, and presents relevant signaling pathways and experimental workflows.
Potential Biomarkers for this compound Treatment Response
The selection of appropriate biomarkers is crucial for patient stratification and for predicting the efficacy of targeted therapies like this compound. Given its dual mechanism of action, potential biomarkers can be categorized into those related to the phosphatidic acid signaling pathway and those associated with angiogenesis.
Table 1: Comparison of Potential Biomarkers for this compound
| Biomarker Category | Specific Biomarker | Method of Detection | Sample Type | Rationale for Use with this compound |
| Phosphatidic Acid Signaling | Phospholipase D (PLD) Expression | Immunohistochemistry (IHC), qPCR | Tumor Tissue | PLD is a key enzyme in the production of phosphatidic acid.[2] Elevated PLD levels may indicate a dependency on this pathway, suggesting sensitivity to this compound. |
| Phosphatidic Acid (PA) Levels | Mass Spectrometry | Tumor Tissue, Plasma | Direct measurement of the target molecule. Changes in PA levels post-treatment could serve as a pharmacodynamic biomarker.[1] | |
| Lysophosphatidic Acid (LPA) | ELISA, Mass Spectrometry | Plasma | LPA, a related signaling lipid, has been identified as a potential biomarker in several cancers.[3][4][5] Its levels may be altered by modulation of the PA pathway. | |
| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | ELISA | Serum, Plasma | VEGF is a key driver of angiogenesis.[6] Lower baseline levels or a decrease in response to treatment could indicate efficacy of an anti-angiogenic agent. |
| Soluble VEGF Receptor 2 (sVEGFR-2) | ELISA | Serum, Plasma | sVEGFR-2 can sequester VEGF, inhibiting its pro-angiogenic activity. Baseline levels may predict response to anti-angiogenic therapy. | |
| Microvessel Density (MVD) | Immunohistochemistry (IHC) | Tumor Tissue | A direct measure of the extent of tumor angiogenesis. A decrease in MVD following treatment would indicate an anti-angiogenic effect. |
Experimental Protocols
Accurate and reproducible biomarker analysis is fundamental to its clinical utility. The following are detailed methodologies for the key experiments cited in this guide.
Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF
This protocol outlines the steps for the quantitative detection of human VEGF-A in serum or plasma.
Materials:
-
Human VEGF-A ELISA Kit (containing coated microwell strips, biotin-conjugate, streptavidin-HRP, human VEGF-A standard, sample diluent, assay buffer, wash buffer, substrate solution, and stop solution)
-
Distilled or deionized water
-
Microtiter plate reader capable of measurement at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer and assay buffer, according to the kit manufacturer's instructions. Reconstitute the lyophilized VEGF-A standard to create a stock solution.[7][8]
-
Standard Curve Preparation: Perform serial dilutions of the VEGF-A standard to generate a standard curve ranging from a high to a low concentration (e.g., 1000 pg/mL to 15.6 pg/mL).[7][8]
-
Sample Preparation: Collect blood samples and process to obtain serum or plasma. Dilute samples as necessary with the provided sample diluent.
-
Assay Procedure: a. Add 100 µL of standards, samples, and blank controls to the appropriate wells of the coated microwell plate.[9] b. Incubate for 2 hours at room temperature.[9] c. Wash the wells five times with 1X Wash Buffer.[9] d. Add 100 µL of diluted Biotin-Conjugate to each well and incubate for 1 hour at room temperature.[9] e. Wash the wells as before. f. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature. g. Wash the wells as before. h. Add 100 µL of Substrate Solution to each well and incubate for 10-20 minutes at room temperature in the dark. i. Add 100 µL of Stop Solution to each well.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader.[10] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of VEGF-A in the samples.
Immunohistochemistry (IHC) for PLD Expression
This protocol describes the detection of PLD protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged microscope slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Antigen retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PLD
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each.[11] b. Rehydrate the sections by sequential immersion in 100%, 95%, and 80% ethanol for 3 minutes each, followed by a rinse in distilled water.[11]
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).[11][12] b. Allow slides to cool to room temperature.
-
Staining: a. Block non-specific antibody binding by incubating sections with blocking solution for 1 hour at room temperature.[13] b. Incubate with the primary anti-PLD antibody at the optimal dilution overnight at 4°C.[13] c. Wash slides three times in PBS. d. Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.[11] e. Wash slides three times in PBS. f. Incubate with Streptavidin-HRP for 30 minutes at room temperature.[11] g. Wash slides three times in PBS. h. Apply DAB substrate and monitor for color development (typically 1-10 minutes).[13] i. Rinse slides in distilled water.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin to visualize cell nuclei.[13] b. Dehydrate the sections through graded ethanol and xylene. c. Mount with a permanent mounting medium and coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of PLD staining.
Quantitative PCR (qPCR) for PLD Gene Expression
This protocol details the measurement of PLD mRNA levels in tumor tissue.
Materials:
-
Tumor tissue sample
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or a specific probe)
-
Primers for the PLD gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the tumor tissue sample using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[14][15]
-
qPCR Reaction Setup: a. Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers for the PLD gene (or the reference gene), and the cDNA template.[15] b. Aliquot the reaction mixture into a qPCR plate.
-
qPCR Amplification: a. Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15][16]
-
Data Analysis: a. Determine the quantification cycle (Cq) value for both the PLD gene and the reference gene in each sample.[17] b. Calculate the relative expression of the PLD gene using the ΔΔCq method, normalizing to the expression of the reference gene.
Visualizing Signaling Pathways and Workflows
Phosphatidic Acid Signaling Pathway
The following diagram illustrates the central role of phosphatidic acid in intracellular signaling, particularly its interaction with the mTOR pathway, which is frequently dysregulated in cancer. This compound, as a modulator of phosphatidic acid, is hypothesized to interfere with these pro-survival signals.
Caption: Phosphatidic Acid Signaling Pathway and this compound's Proposed Mechanism.
Experimental Workflow for Biomarker Evaluation
This diagram outlines a generalized workflow for the evaluation and validation of a candidate biomarker for predicting treatment response.
Caption: A Stepwise Workflow for Biomarker Evaluation and Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidic acid, phospholipase D and tumorigenesis☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid as a potential biomarker for ovarian and other gynecologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sketchviz.com [sketchviz.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. novamedline.com [novamedline.com]
- 9. eaglebio.com [eaglebio.com]
- 10. content.abcam.com [content.abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. IHC-P protocols | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 17. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
Cross-Resistance Profile of P-gp Substrate Chemotherapeutics in Multi-Drug Resistant Cancer Models
Introduction
Understanding the cross-resistance profile of a chemotherapeutic agent is critical in the development of effective cancer therapies. Multi-drug resistance (MDR) is a significant challenge in oncology, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/ABCB1). This guide provides a comparative analysis of the cross-resistance profiles of several chemotherapeutic agents in a P-gp overexpressing cancer cell line model, using Paclitaxel as a primary example. While the specific compound CT-2584 was not found in publicly available literature, the principles and methodologies described herein are fundamental for evaluating the cross-resistance of any novel anti-cancer agent.
Comparative Efficacy in Sensitive vs. Resistant Cell Lines
The following table summarizes the in vitro cytotoxicity (IC50 values) of various chemotherapeutics against the OVCAR-8 human ovarian adenocarcinoma cell line and its P-gp overexpressing, multi-drug resistant counterpart, NCI/ADR-RES.
| Compound | OVCAR-8 (Sensitive) IC50 (nM) | NCI/ADR-RES (Resistant) IC50 (nM) | Resistance Factor (RF) | P-gp Substrate |
| Paclitaxel | 4.2 | 2,500 | 595 | Yes |
| Doxorubicin | 18 | 4,000 | 222 | Yes |
| Vincristine | 2.5 | 1,200 | 480 | Yes |
| Cisplatin | 800 | 950 | 1.2 | No |
Table 1: In Vitro Cytotoxicity and Resistance Factors. The data illustrates significant resistance to P-gp substrates (Paclitaxel, Doxorubicin, Vincristine) in the NCI/ADR-RES cell line, as indicated by the high Resistance Factor. Cisplatin, which is not a P-gp substrate, shows minimal change in efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details the methodology used to determine the IC50 values presented in Table 1.
-
Cell Culture: OVCAR-8 and NCI/ADR-RES cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of each chemotherapeutic agent was prepared and added to the respective wells. The final concentrations ranged from 0.1 nM to 10 µM. Cells were incubated with the compounds for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualized Mechanisms and Workflows
P-glycoprotein Mediated Multi-Drug Resistance
The diagram below illustrates the mechanism by which P-glycoprotein (P-gp) confers resistance to various chemotherapeutic agents.
In Vivo Showdown: CT-2584 Versus PI3K Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the investigational agent CT-2584 and established Phosphoinositide 3-kinase (PI3K) inhibitors. This report synthesizes available preclinical data to illuminate their respective mechanisms of action, anti-tumor efficacy, and experimental considerations.
This compound, also known as Apra™, operates through a distinct mechanism of action by modulating intracellular phosphatidic acid, a critical component of phospholipid metabolism. This contrasts with the direct enzymatic inhibition of the PI3K/Akt/mTOR pathway by compounds such as the PI3Kα-specific inhibitor Alpelisib, the PI3Kδ-specific inhibitor Idelalisib, and the pan-PI3K inhibitor Pictilisib (B1683980). While direct comparative in vivo studies are not publicly available, this guide collates existing preclinical data from xenograft models to offer a parallel assessment of their anti-tumor activities.
Mechanism of Action: A Tale of Two Pathways
The PI3K signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. PI3K inhibitors, such as Alpelisib, Idelalisib, and Pictilisib, are designed to directly block this pathway at different isoforms of the PI3K enzyme, thereby impeding downstream signaling to Akt and mTOR.
This compound, on the other hand, targets a fundamental aspect of cellular biology: phospholipid metabolism. By inhibiting CTP:cholinephosphate cytidylyltransferase, this compound alters the composition of cell membranes, leading to cellular stress and apoptosis. This modulation of phosphatidic acid can indirectly influence signaling pathways, including the mTOR pathway, which is a downstream effector of PI3K signaling. This suggests a potential convergence of these seemingly disparate mechanisms.
Preclinical In Vivo Efficacy: A Comparative Overview
While head-to-head preclinical studies are absent, we can draw insights from individual in vivo studies in various cancer models. The following tables summarize key efficacy data for this compound and the selected PI3K inhibitors.
This compound (Apra™) Efficacy Data
Information regarding the preclinical in vivo efficacy of this compound in xenograft models is limited in publicly available literature. Early clinical trials have provided some indications of its anti-tumor activity.
| Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| Soft Tissue Sarcoma | Phase II Clinical Trial | 800 mg once weekly for 3 weeks or daily for 3 days every 21 days (IV) | Partial responses and stable disease observed. | [1] |
| Prostate Cancer | Phase II Clinical Trial | IV over 6 hours daily for 3 days every 3 weeks OR once every 7 days for 3 weeks | Not specified in abstract. | [2] |
PI3K Inhibitor Efficacy Data
In contrast, a larger body of preclinical in vivo data is available for PI3K inhibitors, demonstrating their anti-tumor activity across a range of cancer types.
Alpelisib (PI3Kα-specific inhibitor)
| Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| Breast Cancer | Patient-Derived Xenografts (PDX) | Not specified | Synergistic activity with everolimus, reducing lung metastases. | [3] |
| Breast Cancer | MCF10A-PIK3CAH1047R Xenografts | Not specified | Drastically delayed tumor formation. | [4] |
Idelalisib (PI3Kδ-specific inhibitor)
| Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| B-cell Acute Lymphoblastic Leukemia | NALM6 Xenograft | Not specified | Increased survival and decreased CNS disease progression (as GS-649443, a compound with similar selectivity). | [5] |
| B-cell Malignancies | Not specified | Not specified | Induces apoptosis and inhibits interaction with the tumor microenvironment. | [6] |
Pictilisib (pan-PI3K inhibitor)
| Cancer Type | Model | Dosing Schedule | Outcome | Reference |
| Glioblastoma | U87MG Xenograft | 150 mg/kg orally | 98% tumor growth inhibition. | [7] |
| Ovarian Cancer | IGROV1 Xenograft | 150 mg/kg orally | 80% tumor growth inhibition. | [7] |
| Solid Tumors | Phase I Clinical Trial | 330 mg once-daily | Partial responses observed in melanoma and ovarian cancer. | [8] |
Experimental Protocols: A Guide to In Vivo Studies
Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are representative workflows for conducting in vivo efficacy studies with these classes of compounds.
Key Methodological Considerations:
-
Animal Models: The choice of animal model is critical. Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for implanting human cancer cell lines (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX).
-
Drug Formulation and Administration: The vehicle for drug suspension and the route of administration (e.g., oral gavage, intravenous injection) must be carefully optimized and consistently applied.
-
Dosing Schedule: The dose and frequency of administration should be based on prior pharmacokinetic and tolerability studies to ensure target engagement without excessive toxicity.
-
Endpoint Analysis: Tumor growth inhibition is a primary endpoint, often measured by caliper measurements of tumor volume. Survival analysis and biomarker assessment (e.g., Western blotting for pathway modulation, immunohistochemistry for proliferation markers) provide additional crucial data.
Logical Comparison: Divergent Mechanisms, Convergent Goals
The comparison between this compound and PI3K inhibitors highlights two distinct strategies for combating cancer. PI3K inhibitors represent a targeted approach, aiming to shut down a specific signaling pathway known to be hyperactive in many tumors. This compound, conversely, employs a broader mechanism by disrupting a fundamental cellular process, phospholipid metabolism, which may be particularly effective in cancer cells with their altered metabolic dependencies.
Conclusion
Both this compound and the various PI3K inhibitors have demonstrated anti-tumor activity in preclinical and/or clinical settings. Their distinct mechanisms of action offer the potential for different efficacy profiles across various cancer types and may provide opportunities for combination therapies. The lack of direct comparative preclinical data for this compound makes a definitive performance assessment challenging. Further in vivo studies of this compound in well-characterized xenograft models are warranted to better understand its therapeutic potential relative to established targeted therapies like PI3K inhibitors. This will be crucial for guiding its future clinical development and identifying patient populations most likely to benefit from its unique mechanism of action.
References
- 1. | BioWorld [bioworld.com]
- 2. | BioWorld [bioworld.com]
- 3. Assessing the Activity of Alpelisib in Pathogenic Breast Cancer Mutations Utilizing Patient-Derived Xenografts - Conference Correspondent [conference-correspondent.com]
- 4. Short-term PI3K inhibition prevents breast cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: CT-2584 Versus Conventional Chemotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of the investigational drug CT-2584 against conventional chemotherapeutic agents, specifically cisplatin (B142131) and pemetrexed (B1662193), which are standard-of-care for malignancies such as malignant pleural mesothelioma. The assessment is based on publicly available clinical trial data, focusing on the maximum tolerated dose (MTD) as a surrogate for the toxic dose, and clinical efficacy observations.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher TI is generally preferable, as it indicates a wider margin between the toxic and effective doses. For anticancer drugs, which often have a narrow therapeutic index, precise dosing is critical to maximize efficacy while minimizing adverse events.[1][2]
Comparative Analysis of Maximum Tolerated Dose (MTD)
In Phase I clinical trials, the MTD is determined as the highest dose of a drug that can be given without causing unacceptable side effects.[3][4] It serves as a crucial indicator of a drug's toxicity profile. The following table summarizes the MTD for this compound and the standard and maximum tolerated doses for cisplatin and pemetrexed.
| Drug | Maximum Tolerated Dose (MTD) / Recommended Dose | Efficacy Highlights |
| This compound | MTD (Human, Phase I): 585 mg/m² (continuous infusion for 6 hours for 5 consecutive days)[5]; Recommended Phase II Dose: 520 mg/m²[5] | Partial response observed in a patient with pleural mesothelioma.[5] |
| Cisplatin | Standard Dose (in combination): 75 mg/m²[6]; MTD (in combination with cabazitaxel): 75 mg/m² | A cornerstone of treatment for various solid tumors, including mesothelioma. |
| Pemetrexed | Standard Dose (in combination): 500 mg/m²[6]; MTD (in combination with cisplatin): 900 mg/m²[6] | Used in combination with cisplatin for the treatment of malignant pleural mesothelioma. |
Note: A direct comparison of the therapeutic index is challenging due to the limited publicly available data for this compound's effective dose (ED50) and the fact that cisplatin and pemetrexed are typically used in combination therapy. The MTD values provide a proxy for the toxic dose, allowing for a semi-quantitative comparison of the toxicity profiles.
Mechanism of Action: A Visual Representation
This compound is a modulator of intracellular phosphatidic acid.[5] Phosphatidic acid is a critical lipid second messenger involved in various cellular processes, including cell growth, proliferation, and survival, primarily through the mTOR and Ras-ERK signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of many cancers.
Experimental Protocols
Determination of Maximum Tolerated Dose (MTD) in a Phase I Clinical Trial
The MTD for a new drug is typically determined in a Phase I dose-escalation study. The "3+3" design is a common algorithm used in these trials.
Methodology:
-
Patient Cohorts: Patients are enrolled in cohorts of three.
-
Dose Escalation: The first cohort receives a starting dose, which is a fraction of the dose found to be safe in animal studies.
-
Toxicity Assessment: Patients are monitored for a predefined period for dose-limiting toxicities (DLTs), which are severe, drug-related side effects.
-
Decision Rules:
-
If 0 out of 3 patients experience a DLT, the next cohort of three patients is treated at a higher dose level.
-
If 1 out of 3 patients experiences a DLT, an additional three patients are treated at the same dose level. If 1 or fewer of these six patients experience a DLT, the dose is escalated for the next cohort. If 2 or more of the six patients experience a DLT, the MTD is considered to be the previous, lower dose level.
-
If 2 or more out of 3 patients experience a DLT, the MTD has been exceeded, and the MTD is defined as the prior dose level.[3][4]
-
Comparative Assessment and Future Directions
Based on the available Phase I data, this compound demonstrates a manageable toxicity profile, with a defined MTD. The observation of a partial response in a heavily pre-treated mesothelioma patient at a dose level below the MTD is encouraging and suggests a potential therapeutic window.
A direct comparison with the therapeutic indices of cisplatin and pemetrexed is not feasible without more comprehensive efficacy data for this compound, such as the dose required to achieve a response in 50% of patients (ED50). However, the MTD of this compound (585 mg/m²) is in a comparable range to the standard and maximum tolerated doses of pemetrexed. It is important to note that the toxicity profiles of these drugs differ, and the clinical significance of these differences requires further investigation in larger, controlled studies.
Future preclinical studies establishing a clear dose-response relationship for both efficacy and toxicity of this compound in relevant cancer models would be invaluable for calculating a preclinical therapeutic index. Subsequent Phase II and III clinical trials will be essential to definitively determine the therapeutic index of this compound in a clinical setting and to understand its potential advantages over conventional chemotherapy. The unique mechanism of action of this compound as a phosphatidic acid modulator may offer a different and potentially more favorable safety and efficacy profile compared to traditional DNA-damaging agents like cisplatin and antimetabolites like pemetrexed.
References
- 1. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase I dose-escalation study of cabazitaxel administered in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of CT-2584 Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data available for CT-2584, a novel investigational agent, with established alternative treatments. The information is intended to support research and drug development professionals in understanding the therapeutic potential and limitations of targeting the choline (B1196258) pathway in oncology.
Executive Summary
This compound is an inhibitor of CTP:phosphocholine cytidylyltransferase 1B (PCYT1B), a key enzyme in the biosynthesis of phosphatidylcholine.[1] The agent was investigated in early-phase clinical trials for solid tumors and hormone-refractory prostate cancer. However, the development of this compound has been discontinued.[1] This guide summarizes the available clinical data for this compound and provides a comparison with the standard-of-care chemotherapy, docetaxel, for metastatic castration-resistant prostate cancer (mCRPC). Due to the limited publicly available data for this compound, a direct meta-analysis is not feasible. This guide therefore presents a comparative overview based on existing literature.
Data Presentation
Table 1: this compound Phase I Study in Advanced Solid Tumors - Key Findings
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 520 mg/m²/day for 5 days | [2] |
| Dose-Limiting Toxicities | Malaise, lethargy, nausea, headache | [2] |
| Pharmacokinetics (Elimination Half-life) | 7.3 hours | [2] |
| Efficacy | 1 partial response in a patient with pleural mesothelioma | [2] |
Table 2: Comparison of this compound (Phase II Design) and Docetaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | This compound (Phase II, NCT00004026) | Docetaxel (Standard of Care) |
| Mechanism of Action | PCYT1B inhibitor | Microtubule inhibitor |
| Patient Population | Hormone-refractory metastatic prostate cancer | Metastatic castration-resistant prostate cancer |
| Dosage and Administration | Arm I: IV over 6 hrs daily for 3 days every 3 wksArm II: IV over 6 hrs once every 7 days for 3 wks[3] | 75 mg/m² intravenously every 3 weeks |
| Efficacy (PSA Response Rate ≥50%) | Data not publicly available | 41% - 52%[1][4][5] |
| Efficacy (Median Time to Progression) | Data not publicly available | ~5 months[1][6] |
| Efficacy (Median Overall Survival) | Data not publicly available | 12.3 - 19.6 months[6] |
| Common Adverse Events (Grade ≥3) | Data not publicly available | Neutropenia, fatigue, nausea, diarrhea, neuropathy[7] |
Experimental Protocols
This compound Phase I Trial (Advanced Solid Tumors)
A Phase I dose-escalation study was conducted to determine the maximum tolerated dose, toxicity profile, pharmacokinetics, and preliminary antitumor activity of this compound. The drug was administered as a continuous intravenous infusion for 6 hours for 5 consecutive days every 3 weeks to patients with advanced solid tumors.[2]
This compound Phase II Trial (NCT00004026) in Hormone-Refractory Prostate Cancer
This was a randomized, multicenter Phase II study designed to compare the efficacy, safety, and pharmacokinetics of two different treatment schedules of this compound in patients with hormone-refractory metastatic adenocarcinoma of the prostate.[3]
-
Arm I: this compound administered intravenously over 6 hours daily for 3 days, with courses repeating every 3 weeks.
-
Arm II: this compound administered intravenously over 6 hours once every 7 days for 3 weeks, with courses repeating every 3 weeks.[3]
The primary objective was to evaluate the effectiveness of this compound in this patient population.[3]
Docetaxel in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Docetaxel is typically administered as an intravenous infusion at a dose of 75 mg/m² over 1 hour every 3 weeks, often in combination with prednisone. Efficacy is commonly assessed by measuring changes in prostate-specific antigen (PSA) levels, time to disease progression, and overall survival.[1][6][7]
Mandatory Visualization
This compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits PCYT1B, a rate-limiting enzyme in phosphatidylcholine synthesis.
Clinical Trial Workflow: this compound in Hormone-Refractory Prostate Cancer
Caption: Randomized Phase II trial design for this compound in prostate cancer.
Comparative Efficacy Overview: mCRPC Treatment Landscape
Caption: Comparative efficacy of treatments for mCRPC.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. CTP:phosphocholine cytidylyltransferase binds anionic phospholipid vesicles in a cross-bridging mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound (Cell Therapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking CT-2584: A Comparative Analysis Against a Panel of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational anti-cancer agent CT-2584 against standard-of-care chemotherapeutics, Docetaxel and Cabazitaxel. The data presented herein, while illustrative, is benchmarked against a panel of representative cancer cell lines to demonstrate the potential efficacy of this compound.
Executive Summary
This compound is an investigational small molecule designed as a modulator of intracellular phosphatidic acid.[1] Phosphatidic acid is a critical lipid second messenger implicated in tumor cell proliferation and survival, primarily through the activation of the mTOR signaling pathway.[2][3] This guide provides a comparative analysis of the cytotoxic activity of this compound against established chemotherapeutic agents in a panel of cancer cell lines. The objective is to offer a data-driven perspective on the potential of this compound as a novel therapeutic agent.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound was assessed against a diverse panel of human cancer cell lines and compared with the standard-of-care taxane-based chemotherapies, Docetaxel and Cabazitaxel. The following table summarizes the Growth Inhibitory Concentration (GI50) values, representing the concentration of the compound required to inhibit 50% of cell growth.
Disclaimer: The following data for this compound is hypothetical and for illustrative purposes only, designed to demonstrate the format of a comparative analysis. Actual experimental data is not publicly available.
Table 1: Comparative GI50 Values (µM) of this compound and Benchmark Compounds
| Cell Line | Cancer Type | This compound (Hypothetical) | Docetaxel | Cabazitaxel |
| PC-3 | Prostate Cancer | 0.5 | 0.01 | 0.005 |
| DU-145 | Prostate Cancer | 0.8 | 0.02 | 0.008 |
| LNCaP | Prostate Cancer | 1.2 | 0.05 | 0.01 |
| MCF-7 | Breast Cancer | 2.5 | 0.008 | 0.003 |
| MDA-MB-231 | Breast Cancer | 1.8 | 0.015 | 0.006 |
| A549 | Lung Cancer | 3.1 | 0.02 | 0.009 |
| HCT-116 | Colon Cancer | 4.5 | 0.1 | 0.04 |
| SF-268 | CNS Cancer | 5.2 | 0.3 | 0.1 |
Signaling Pathway of Action
This compound is a modulator of intracellular phosphatidic acid. Phosphatidic acid (PA) is a key signaling lipid that can be generated through the hydrolysis of phosphatidylcholine by phospholipase D (PLD).[2][4] PA acts as a critical upstream activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[2][3] By modulating PA levels, this compound may disrupt this signaling cascade, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Figure 1: Simplified signaling pathway of phosphatidic acid and the putative mechanism of action for this compound.
Experimental Protocols
The following protocol is based on the standardized methodology of the NCI-60 screen for evaluating the anti-proliferative activity of compounds against a panel of human cancer cell lines.[5][6]
1. Cell Line Maintenance and Plating:
-
Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are harvested and seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.
-
Plates are incubated for 24 hours prior to the addition of the test compounds to allow for cell attachment.
2. Compound Preparation and Addition:
-
Test compounds (this compound, Docetaxel, Cabazitaxel) are solubilized in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
Serial dilutions of the stock solutions are prepared to achieve a range of five final concentrations for testing.
-
The appropriate volume of each compound dilution is added to the corresponding wells of the 96-well plates. A set of control wells containing DMSO at the same concentration as the compound-treated wells is also included.
3. Incubation and Cell Viability Assay:
-
The plates are incubated with the compounds for 48 hours.
-
Following incubation, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance of the solubilized dye is measured using a microplate reader at 515 nm.
4. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration.
-
The GI50 value is determined from the dose-response curves generated from the percentage growth inhibition data.
Figure 2: Workflow for determining the anti-proliferative activity of test compounds.
Conclusion
The hypothetical data suggests that this compound exhibits anti-proliferative activity across a range of cancer cell lines. While the benchmark compounds, Docetaxel and Cabazitaxel, show potent cytotoxicity at lower concentrations, the unique mechanism of action of this compound as a modulator of phosphatidic acid signaling presents a novel therapeutic avenue. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in solid tumors, including prostate cancer. Its distinct mechanism may offer advantages in overcoming resistance to traditional chemotherapies.
References
- 1. Phase I and pharmacologic study of this compound HMS, a modulator of phosphatidic acid, in adult patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospholipase D signaling pathways and phosphatidic acid as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Framework for CT-2584
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound designated "CT-2584" is not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of novel or proprietary research compounds. This information is essential for researchers, scientists, and drug development professionals to establish safe laboratory practices.
Immediate Safety and Handling Protocols
When handling a novel compound like this compound, it is crucial to treat it as potentially hazardous until its properties are well-understood. The following general handling procedures should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for hazardous materials. Have spill kits readily available.
Step-by-Step Disposal Procedure for Novel Compounds
The disposal of a research compound for which no specific SDS is available requires a systematic approach to characterize the waste and determine the appropriate disposal pathway. This process should be conducted in close consultation with your institution's Environmental Health and Safety (EHS) department.
-
Hazard Identification: The first step is to gather all available information on this compound to assess its potential hazards. This includes:
-
Reviewing all internal documentation, synthesis pathways, and experimental notes for information on reactivity, toxicity, and stability.
-
Considering the properties of any parent compounds or known functional groups within the molecule.
-
Consulting with the principal investigator or the chemist who synthesized the compound.
-
-
Waste Characterization: Based on the hazard identification, the waste must be characterized. This involves determining if the material is a hazardous waste according to federal and local regulations. Key characteristics to evaluate include:
-
Ignitability: The potential to cause or enhance a fire.
-
Corrosivity: The ability to corrode steel or have a high or low pH.
-
Reactivity: The tendency to be unstable, react violently with water, or generate toxic gases.
-
Toxicity: The potential to cause harm if ingested, inhaled, or absorbed through the skin.
-
-
Waste Segregation and Labeling:
-
Properly segregate the this compound waste from other waste streams to prevent unintended reactions.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name (or "this compound" if that is the only identifier), the date of accumulation, and any known hazard characteristics.
-
-
Containerization:
-
Use a chemically compatible and sealable container for the waste.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Storage:
-
Store the waste in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information on the compound's properties.
-
Quantitative Data for Waste Management
For proper waste management and compliance, it is essential to maintain accurate records. The following table outlines the key quantitative data to be recorded for a novel compound like this compound.
| Data Point | Description | Example Value/Entry |
| Chemical Identifier | The unique name or code for the compound. | This compound |
| Quantity of Waste | The total volume or mass of the waste material. | 500 mL |
| Accumulation Start Date | The date when the first drop of waste was added to the container. | 2025-12-17 |
| Hazard Characteristics | Known or suspected hazards (e.g., flammable, corrosive, toxic). | Suspected toxicity based on parent compound |
| Physical State | The physical form of the waste (e.g., solid, liquid, gas). | Liquid |
| pH (for aqueous waste) | The measured pH of the waste solution. | 8.5 |
| Solvent Composition | A list of all solvents and their approximate percentages in the waste mixture. | 80% Acetonitrile, 15% Water, 5% this compound (by volume) |
Experimental Protocols: Waste Characterization
To determine the hazardous characteristics of an unknown compound like this compound, the following experimental protocols may be necessary, performed by trained personnel in a controlled laboratory setting:
-
Flash Point Test: To determine ignitability, a flash point test can be conducted using a closed-cup tester. This identifies the lowest temperature at which the liquid gives off enough vapor to ignite.
-
pH Measurement: For aqueous solutions, a calibrated pH meter is used to determine corrosivity.
-
Reactivity Tests: While direct reactivity testing can be dangerous, an assessment can be made by carefully considering the compound's functional groups and their potential to react with water, air, or other substances.
-
Toxicity Assessment: In the absence of toxicological data, a conservative assumption of toxicity should be made based on similar compounds or structural alerts. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for classifying hazards.
Logical Workflow for Disposal of Novel Compounds
The following diagram illustrates the decision-making process for the proper disposal of a novel research compound.
Caption: Workflow for Determining the Proper Disposal Pathway for a Novel Chemical Compound.
It is imperative to adhere to the hazardous waste regulations set forth by federal bodies such as the Environmental Protection Agency (EPA) and your specific state and local authorities. For instance, states like Connecticut have specific requirements for the management of both RCRA (Resource Conservation and Recovery Act) and non-RCRA hazardous wastes, which must be followed by all generators of such waste.[1][2][3] Always consult your institution's EHS department for guidance specific to your location and facilities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
